Proglumide hemicalcium
Beschreibung
The exact mass of the compound Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is 706.3254554 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
85068-56-0 |
|---|---|
Molekularformel |
C18H26CaN2O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI-Schlüssel |
JQWATAOZXRITTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Proglumide Hemicalcium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proglumide (B1679172) ((±)-4-Benzamido-N,N-dipropylglutaramic acid) is a versatile pharmacological agent initially developed for its gastrointestinal applications, primarily as a treatment for peptic ulcers.[1][2] Its core mechanism of action is the non-selective antagonism of cholecystokinin (B1591339) (CCK) receptors, encompassing both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][3][4] This activity inhibits physiological processes mediated by CCK, such as gastric acid secretion and gastrointestinal motility.[1][5]
Beyond its gastrin-related effects, proglumide has garnered significant scientific interest for its complex interactions within the central nervous system, most notably its ability to modulate the endogenous opioid system. It has been demonstrated to potentiate the analgesic effects of opioids like morphine and to prevent or reverse the development of tolerance.[2][6][7] Some evidence also suggests a direct, albeit low-affinity, agonistic activity at delta-opioid receptors.[2][8]
This document provides an in-depth technical overview of the molecular mechanisms underpinning proglumide's actions, summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Primary Mechanism of Action: Cholecystokinin (CCK) Receptor Antagonism
The principal mechanism of action of proglumide is its function as a competitive, non-selective antagonist at both CCK-A and CCK-B receptors.[3][4] These G-protein coupled receptors (GPCRs) are widely distributed, with CCK-A receptors found predominantly in peripheral tissues like the pancreas, gallbladder, and gastrointestinal tract, while CCK-B receptors are widespread in the brain.[9]
By binding to these receptors, proglumide blocks the binding of the endogenous peptide hormone cholecystokinin and the related hormone gastrin.[3][5] This blockade interrupts the downstream signaling cascades, leading to several physiological effects:
-
Inhibition of Gastric Secretion: Proglumide inhibits gastrin-stimulated gastric acid production, which was the basis for its original use in treating peptic ulcers.[1][5]
-
Reduction of GI Motility: By antagonizing CCK receptors, proglumide reduces digestive processes, including motility and the secretion of pancreatic enzymes.[1]
-
Anti-fibrotic and Anti-neoplastic Potential: CCK receptors are overexpressed on certain cancer cells and fibroblasts in the tumor microenvironment.[3] Proglumide's antagonism at these receptors has been shown to decrease fibrosis, potentially enhancing the penetration of chemotherapeutic agents and inhibiting tumor growth, leading to its investigation in pancreatic cancer trials.[3][10]
Quantitative Pharmacological Data
Proglumide is characterized as a low-affinity but effective CCK receptor antagonist.[11] The following table summarizes key quantitative metrics derived from in vitro studies.
| Parameter | Value | Assay System | Target | Reference |
| IC₅₀ | 0.8 mM | Competitive binding with ¹²⁵I-CCK-33 | CCK Receptors on Rat Pancreatic Islets | [12] |
| EC₅₀ | 1.2 ± 0.4 mM | Inhibition of CCK-stimulated insulin (B600854) release | CCK Receptors on Rat Pancreatic Islets | [12] |
| Effective Conc. | 0.3 - 10 mM | Inhibition of CCK-stimulated amylase release | CCK Receptors on Mouse Pancreatic Acini | [13] |
CCK Receptor Signaling Pathway
CCK receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins. Ligand binding initiates a cascade that leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Proglumide acts by competitively blocking CCK from binding to the receptor, thereby inhibiting this entire downstream pathway.
Secondary Mechanism: Modulation of the Opioid System
A significant aspect of proglumide's pharmacology is its interaction with the opioid system. Endogenous CCK is understood to function as a physiological antagonist to the opioid system.[7] By blocking CCK receptors, proglumide effectively removes this "anti-opioid" signal. This leads to:
-
Potentiation of Opioid Analgesia: Proglumide enhances the pain-relieving effects of exogenous opioids like morphine and endogenous opiates.[7][14] This effect is particularly pronounced for supraspinal µ₁-opioid receptor-mediated analgesia.[14]
-
Reversal of Opioid Tolerance: It can prevent or even reverse the development of tolerance to chronic opioid use, suggesting a role for CCK in the mechanisms of tolerance.[2][7]
Some studies have also proposed that proglumide acts as a direct agonist at delta-opioid receptors, which may contribute to its analgesic-modulating properties.[2][8] However, other reports indicate this binding affinity is very low and may not be clinically significant.[2]
Key Experimental Protocols
The pharmacological properties of proglumide have been characterized using a variety of in vitro and in vivo assays. A foundational method is the competitive radioligand binding assay, used to determine the binding affinity (IC₅₀) of the compound for its target receptor.
Competitive Radioligand Binding Assay
Objective: To determine the concentration of proglumide required to inhibit 50% of the specific binding of a radiolabeled CCK ligand to CCK receptors in a tissue preparation.
Methodology:
-
Tissue Preparation: Pancreatic islets or brain tissue homogenates expressing CCK receptors are prepared and isolated.[12]
-
Assay Setup: A fixed concentration of a radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-33) is incubated with the tissue preparation.[12]
-
Competition: The incubation is performed in the presence of increasing concentrations of unlabeled proglumide.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of proglumide. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Conclusion
Proglumide hemicalcium exhibits a dual mechanism of action that makes it a compound of continuing scientific interest. Its primary role as a non-selective cholecystokinin receptor antagonist underpins its effects on the gastrointestinal system and its potential applications in oncology and fibrotic diseases.[1][9][10] Concurrently, its ability to disinhibit the endogenous opioid system by blocking the anti-opioid effects of CCK provides a clear mechanism for its potentiation of opioid analgesia.[7] This multifaceted pharmacological profile continues to drive research into new therapeutic applications for this established molecule, including the management of chronic pancreatitis and the enhancement of cancer chemotherapy.[9][10]
References
- 1. What is Proglumide used for? [synapse.patsnap.com]
- 2. Proglumide - Wikipedia [en.wikipedia.org]
- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]
- 6. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proglumide exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Proglumide selectively potentiates supraspinal mu 1 opioid analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: A Technical Guide to CCK-A vs. CCK-B Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172), a derivative of glutaramic acid, and its hemicalcium salt are recognized as non-selective antagonists of the cholecystokinin (B1591339) (CCK) receptors, CCK-A (CCK1) and CCK-B (CCK2).[1][2][3] This technical guide provides an in-depth analysis of the binding affinity of proglumide for these two receptor subtypes. It includes a summary of quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the associated signaling pathways to support further research and drug development endeavors in this area.
Introduction to Proglumide and CCK Receptors
Proglumide has been historically utilized for its ability to inhibit gastric acid secretion.[1][4] It functions by competitively blocking the binding of the peptide hormones cholecystokinin (CCK) and gastrin to their respective receptors.[4] The two primary subtypes of CCK receptors, CCK-A and CCK-B, are G-protein coupled receptors (GPCRs) that mediate a variety of physiological processes. The CCK-A receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, while the CCK-B receptor is widely distributed in the central nervous system and the stomach.[2][5] Proglumide's lack of selectivity means it interacts with both receptor subtypes, a characteristic that has been both a point of interest and a limitation in its therapeutic application.[2][5]
Quantitative Binding Affinity Data
The binding affinity of proglumide for CCK-A and CCK-B receptors is generally characterized by micromolar to millimolar dissociation constants, indicating a relatively low affinity compared to more potent, selective antagonists. The available data from various studies are summarized below. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
| Compound | Receptor Subtype | Test System | Affinity Metric (Value) | Reference |
| Proglumide | CCK-A / CCK-B (non-selective) | Guinea pig pancreatic acini / brain membranes | Ki: ~1,000,000 nM | [6] |
| Proglumide | CCK Receptors (unspecified) | Rat pancreatic islets | IC50: 800 µM (inhibition of ¹²⁵I-CCK-33 binding) | [7] |
| Proglumide | CCK Receptors (unspecified) | Mouse pancreatic acini | IC50: 300 - 10,000 µM (inhibition of CCK-stimulated amylase release) | [6] |
Note: Lower Ki and IC50 values indicate higher binding affinity and greater potency, respectively.
Experimental Protocols
The determination of proglumide's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for CCK Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of proglumide hemicalcium for CCK-A and CCK-B receptors.
Materials:
-
Membrane Preparations: Tissues or cell lines endogenously or recombinantly expressing high levels of either CCK-A (e.g., guinea pig pancreas, CHO-CCK1R cells) or CCK-B receptors (e.g., guinea pig brain, CHO-CCK2R cells).
-
Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as [¹²⁵I]-Bolton-Hunter labeled CCK-8.
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the selected tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of proglumide concentrations.
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled CCK agonist (e.g., 1 µM CCK-8) to saturate the receptors.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the proglumide concentration.
-
Determine the IC50 value (the concentration of proglumide that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Visualization
Both CCK-A and CCK-B receptors are GPCRs that primarily couple to Gq/11 proteins.[8][9] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These second messengers then trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C (PKC). The CCK-A receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8][9]
Below are Graphviz diagrams illustrating the canonical signaling pathways for CCK-A and CCK-B receptors and a typical experimental workflow for a radioligand binding assay.
Caption: CCK-A Receptor Signaling Pathway.
Caption: CCK-B Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound acts as a non-selective antagonist at both CCK-A and CCK-B receptors with a relatively low affinity. The quantitative data, while variable across different experimental setups, consistently demonstrates its interaction in the micromolar to millimolar range. The provided experimental protocol for radioligand binding assays offers a robust framework for researchers to further investigate the binding characteristics of proglumide and other related compounds. Understanding the signaling pathways of CCK receptors is crucial for elucidating the functional consequences of their antagonism by proglumide. This technical guide serves as a comprehensive resource for professionals engaged in the study of CCK receptor pharmacology and the development of novel therapeutics targeting this system.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and chemical properties of proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist. The document details a plausible synthetic route, outlines key chemical and physical characteristics, and describes its mechanism of action through the antagonism of CCK receptors. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Proglumide, chemically known as (±)-4-Benzamido-N,N-dipropylglutaramic acid, is a derivative of glutamic acid.[1] It functions as a non-selective antagonist for both CCK-A and CCK-B receptors.[2] Historically used in the treatment of peptic ulcers, its ability to inhibit gastric acid secretion and gastrointestinal motility has been a key area of investigation.[2] More recently, proglumide has garnered interest for its potential applications in oncology and as an adjunct to opioid analgesia.[2] The hemicalcium salt of proglumide offers potential advantages in terms of formulation and stability. This guide provides a detailed examination of its synthesis and fundamental chemical properties.
Chemical Properties
Proglumide and its hemicalcium salt possess distinct chemical and physical properties that are crucial for their handling, formulation, and biological activity. A summary of these properties is presented in the tables below.
Table 1: Physicochemical Properties of Proglumide
| Property | Value | Source |
| IUPAC Name | (±)-4-Benzamido-N,N-dipropylglutaramic acid | [3] |
| Molecular Formula | C₁₈H₂₆N₂O₄ | [3] |
| Molecular Weight | 334.41 g/mol | [4] |
| Melting Point | 148-150°C | [4] |
| pKa (Strongest Acidic) | 4.42 (Predicted) | [5] |
| logP | 1.94 (Predicted) | [5] |
| Solubility | Water: 0.145 mg/mL (Predicted) | [5] |
Table 2: Chemical Properties of Proglumide Hemicalcium
| Property | Value | Source |
| Molecular Formula | (C₁₈H₂₅N₂O₄)₂Ca | N/A |
| Molecular Weight | 706.9 g/mol | N/A |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: the synthesis of the proglumide free acid, followed by its conversion to the hemicalcium salt.
Synthesis of Proglumide
The synthesis of proglumide involves the acylation of the amino group of glutamic acid with benzoyl chloride, followed by the amidation of the γ-carboxylic acid with dipropylamine (B117675). A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
-
Dissolution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5°C with stirring.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the chilled solution while maintaining the pH between 9 and 10 by the dropwise addition of aqueous sodium hydroxide.
-
Reaction: Continue stirring at room temperature for 2-3 hours after the addition is complete.
-
Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Isolation: Collect the precipitated N-benzoyl-L-glutamic acid by filtration, wash with cold water, and dry under vacuum.
-
Activation: To a solution of N-benzoyl-L-glutamic acid (1 equivalent) and N-hydroxysuccinimide (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C.
-
Amidation: After stirring for 30 minutes, add dipropylamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Dissolution: Dissolve proglumide (2 equivalents) in a suitable solvent such as ethanol.
-
Salt Formation: Add a stoichiometric amount of calcium hydroxide (1 equivalent) dissolved or suspended in water to the proglumide solution with vigorous stirring.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. The this compound salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum at a temperature not exceeding 50°C.
Spectral Data
Table 3: Key Spectral Data for Proglumide
| Technique | Key Peaks/Signals | Source |
| ¹³C NMR (Predicted) | Peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the propyl and glutamic acid moieties. | [3][5] |
| Mass Spectrometry (LC-ESI-QTOF) | [M+H]⁺ = 335.196 m/z | [3] |
| Infrared (IR) Spectroscopy (Predicted) | ~3300 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch, carboxylic acid), ~1630 cm⁻¹ (C=O stretch, amide) | [6][7] |
Mechanism of Action: CCK Receptor Antagonism
Proglumide exerts its biological effects by acting as an antagonist at cholecystokinin (CCK) receptors, specifically CCK-A and CCK-B subtypes.[2] CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, appetite regulation, and pain perception. By blocking the binding of CCK to its receptors, proglumide inhibits the downstream signaling pathways initiated by CCK.
Caption: Proglumide's antagonism of the CCK signaling pathway.
The binding of CCK to its G-protein coupled receptors typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses. Proglumide, by blocking the initial binding of CCK, prevents the initiation of this signaling cascade.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and chemical properties of this compound. The detailed synthetic protocol, along with the tabulated physicochemical and spectral data, serves as a valuable resource for researchers. Furthermore, the elucidation of its mechanism of action as a CCK receptor antagonist provides a basis for understanding its pharmacological effects. This information is intended to facilitate further research and development involving this compound.
References
- 1. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-proglumide | C18H26N2O4 | CID 6603906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proglumide CAS#: 6620-60-6 [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Proglumide Hemicalcium: A Technical Guide to its Non-Selective CCK Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172) ((±)-4-Benzamido-N,N-dipropylglutaramic acid) is a derivative of glutamic acid that functions as a non-selective, competitive antagonist for cholecystokinin (B1591339) (CCK) receptors.[1][2] It blocks both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes, thereby inhibiting the physiological actions of cholecystokinin and gastrin.[3][4] Initially developed for the treatment of peptic ulcers due to its ability to reduce gastric secretions, its utility has expanded into research areas such as pain management, oncology, and pancreatic function.[3][5][6] This document provides a comprehensive technical overview of proglumide's mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action: Non-Selective CCK Receptor Blockade
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its effects are mediated through two primary G-protein coupled receptors (GPCRs): CCK1 and CCK2.[7]
-
CCK1 Receptors (formerly CCK-A): Predominantly found in peripheral tissues like the pancreas, gallbladder, and myenteric plexus neurons.[7][8] They are responsible for mediating gallbladder contraction, pancreatic enzyme secretion, and regulation of gastric motility.[8] These receptors have a high affinity for the sulfated form of CCK.[9]
-
CCK2 Receptors (formerly CCK-B): Primarily located in the central nervous system and the stomach.[7] They are involved in anxiety, memory, and the regulation of gastric acid secretion by gastrin, which shares a common C-terminal sequence with CCK.[9] These receptors bind both sulfated and non-sulfated CCK peptides with similar high affinity.[9]
Proglumide exerts its effects by competitively binding to both CCK1 and CCK2 receptors, preventing the endogenous ligands (CCK and gastrin) from activating their downstream signaling cascades.[1][4] The primary signaling pathway for both receptors involves the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).[10]
Figure 1: CCK Receptor Signaling Pathway and Proglumide Inhibition.
Quantitative Pharmacological Data
Proglumide is characterized as a relatively low-affinity but effective CCK antagonist. Its activity has been quantified in various in vitro and in vivo systems.
Table 1: Functional Antagonism of Proglumide
| Assay System | Agonist | Measured Effect | Proglumide Potency (IC50 / EC50) | Reference |
| Isolated Rat Pancreatic Islets | CCK-8 | Insulin (B600854) Release | EC50: 1.2 ± 0.4 mM | [11] |
| Mouse Pancreatic Acini | CCK | Amylase Release | Inhibits dose-dependently (0.3 - 10 mM) | [12][13] |
| HT29 Colon Carcinoma Cells | - | [³H]-thymidine Incorporation | IC50: 6.5 mM | [12] |
Table 2: Receptor Binding Affinity of Proglumide
| Receptor | Tissue/Cell Source | Radioligand | Proglumide Potency (IC50) | Reference |
| CCK Receptor | Rat Pancreatic Islets | ¹²⁵I-CCK-33 | 0.8 mM | [11] |
Note: Proglumide's affinity is notably lower (in the millimolar range) compared to newer, more potent antagonists which can have nanomolar affinities.[14][15] However, its oral bioavailability and non-selective profile make it a valuable research tool.[12][16]
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for CCK Receptors
This protocol outlines a competitive binding assay to determine the affinity of proglumide for CCK receptors expressed in a cell membrane preparation.
3.1.1. Materials
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably transfected with human CCK1 or CCK2 receptors.
-
Radioligand: ¹²⁵I-labeled CCK-8 (Bolton-Hunter labeled).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
-
Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Test Compound: Proglumide hemicalcium dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
3.1.2. Procedure
-
Reaction Setup: In a 96-well plate, combine assay buffer, a fixed concentration of ¹²⁵I-CCK-8 (typically at or below its Kd), and varying concentrations of proglumide.
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
3.1.3. Data Analysis
-
Plot the measured counts per minute (CPM) against the logarithm of the proglumide concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
From this curve, determine the IC50 value, which is the concentration of proglumide that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Protocol: In Vitro Functional Assay (Amylase Release from Pancreatic Acini)
This protocol assesses proglumide's ability to functionally antagonize the CCK-stimulated release of amylase from isolated pancreatic acini.
3.2.1. Materials
-
Animal Model: Male Swiss mice or Wistar rats.
-
Reagents for Acini Isolation: Collagenase (Type V), Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.1% BSA, essential amino acids, and equilibrated with 95% O₂ / 5% CO₂.
-
Agonist: CCK-8.
-
Antagonist: this compound.
-
Amylase Assay Kit: A commercial kit based on a chromogenic substrate (e.g., 2-chloro-p-nitrophenyl-α-D-maltotrioside).
-
Spectrophotometer: For reading absorbance.
3.2.2. Procedure
-
Isolate Pancreatic Acini: Euthanize the animal, remove the pancreas, and digest it with collagenase in KRB buffer. Gently triturate the tissue to release acini, then filter and wash them to obtain a purified suspension.
-
Pre-incubation: Aliquot the acini suspension into tubes. Add varying concentrations of proglumide (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed, sub-maximal concentration of CCK-8 to stimulate amylase release. For a full dose-response curve, add varying concentrations of CCK-8 to tubes pre-incubated with a fixed concentration of proglumide. Continue incubation for 30 minutes at 37°C.
-
Separation: Centrifuge the tubes to pellet the intact acini.
-
Amylase Measurement: Collect the supernatant, which contains the released amylase. Measure the amylase activity in the supernatant using a chromogenic assay kit according to the manufacturer's instructions.
-
Total Amylase: Determine the total amylase content by sonicating an aliquot of the original acini suspension.
3.2.3. Data Analysis
-
Express the amylase released as a percentage of the total amylase content in the acini.
-
Plot the percentage of amylase released against the agonist (CCK-8) concentration in the presence and absence of different fixed concentrations of proglumide.
-
The dose-response curves for CCK-8 should show a rightward shift in the presence of proglumide, characteristic of competitive antagonism.[13]
-
Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Concluding Summary
Proglumide is a foundational tool for studying the physiology and pharmacology of the cholecystokinin system. Its non-selective antagonism of both CCK1 and CCK2 receptors allows for the broad inhibition of CCK and gastrin-mediated pathways.[1][12] While its potency is lower than that of more recently developed antagonists, its oral activity and well-characterized effects in both gastrointestinal and central nervous systems ensure its continued relevance in pharmacological research.[3][12] The protocols and data presented here provide a technical basis for the effective use of proglumide in experimental settings.
Figure 3: Logical Relationship of Proglumide's Non-Selective Antagonism.
References
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is Proglumide used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Proglumide - Wikipedia [en.wikipedia.org]
- 6. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New proglumide-analogue CCK receptor antagonists: very potent and selective for peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: An In-depth Technical Guide for Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, for its application in gastrointestinal (GI) motility research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vivo and in vitro studies.
Introduction to Proglumide Hemicalcium
Proglumide is a derivative of glutaramic acid that functions as a competitive antagonist at both CCK-A and CCK-B cholecystokinin receptors.[1][2] Initially investigated for the treatment of peptic ulcers due to its ability to reduce gastric acid secretion, its utility has expanded into GI motility research.[2][3] By blocking the action of the gut hormone cholecystokinin, proglumide offers a valuable pharmacological tool to investigate the physiological roles of CCK in regulating gastric emptying, intestinal transit, and gallbladder contraction.[1][4]
Mechanism of Action: CCK Receptor Antagonism
Proglumide exerts its effects by competitively blocking CCK-A and CCK-B receptors, thereby inhibiting the downstream signaling cascades initiated by cholecystokinin.[5][6] CCK, released from I-cells of the duodenum and jejunum in response to fatty acids and amino acids, plays a crucial role in coordinating digestion. Its physiological effects include delaying gastric emptying, stimulating pancreatic enzyme secretion, and inducing gallbladder contraction.[4][7] Proglumide's antagonism of these actions makes it an important agent for studying the pathophysiology of GI motility disorders where CCK is implicated.
Signaling Pathways
The binding of CCK to its G-protein coupled receptors (GPCRs) activates several intracellular signaling pathways. Proglumide, by blocking this initial binding, prevents the activation of these cascades. The primary signaling pathway for CCK receptors in gastrointestinal smooth muscle involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a key event leading to smooth muscle contraction.[5][7][8]
Quantitative Data on Proglumide's Effects on Gastrointestinal Motility
The following tables summarize the quantitative effects of proglumide on various gastrointestinal motility parameters as reported in preclinical and clinical studies.
In Vivo Studies
| Species | Model | Motility Parameter | Proglumide Dose | Route | Effect | Reference |
| Rat | Normal | Gastric Emptying (Liquid) | 150 mg/kg | IP | 12.8% increase in emptying | [1] |
| Human | Healthy Volunteers | Gastric Emptying (Solid) | Oral | Accelerated emptying | [4] | |
| Human | Healthy Volunteers | Colonic Transit Time | 800 mg, three times daily for 7 days | Oral | Shortened from 29.4h to 15.0h | [4] |
| Dog | Conscious | Interdigestive Migrating Contractions (IMC) | Not specified | Not specified | Did not suppress Phase III activity | [3][9] |
| Rat | Experimental Colitis | Colonic Injury Score | 250, 500, 1000 mg/kg | Oral | Dose-dependent reduction in injury |
In Vitro Studies
| Preparation | Parameter | Proglumide Concentration | Effect | Reference |
| Mouse Pancreatic Acini | CCK-stimulated Amylase Release | 0.3 - 10 mM | Dose-dependent inhibition | [10] |
| Rabbit Gallbladder | CCK-8-induced Contraction | 3 x 10⁻⁴ to 3 x 10⁻³ M | Parallel rightward shift in dose-response curve |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of proglumide on gastrointestinal motility.
In Vivo Measurement of Gastric Emptying in Rats (Marker Dilution Technique)
This protocol is adapted from studies investigating the effect of CCK antagonists on gastric emptying.[1]
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.9% saline, potentially with a solubilizing agent)
-
Liquid test meal (e.g., 5% glucose solution with a non-absorbable marker like phenol (B47542) red)
-
Gastric intubation tubes
-
Surgical instruments for dissection
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration: Administer proglumide (e.g., 150 mg/kg) or vehicle intraperitoneally (IP).
-
Food Preload: Immediately after injection, administer a "preload" of the liquid test meal (e.g., 5 ml) via oral gavage to stimulate endogenous CCK release.
-
Test Meal Administration: After a set time (e.g., 15 minutes), administer a second known volume of the liquid test meal containing the marker.
-
Euthanasia and Sample Collection: After a further defined period (e.g., 10 minutes), euthanize the rats via an approved method. Clamp the pylorus and cardia, and carefully dissect the stomach.
-
Analysis: Collect the gastric contents, measure the volume, and determine the concentration of the marker using a spectrophotometer.
-
Calculation: Gastric emptying is calculated based on the dilution of the marker in the stomach contents compared to the initial concentration.
In Vivo Measurement of Intestinal Transit in Rats (Charcoal Meal Method)
This is a common method to assess the propulsive activity of the small intestine.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration: Administer proglumide or vehicle orally or intraperitoneally at the desired dose.
-
Charcoal Meal Administration: After a specified time (e.g., 30 minutes) post-drug administration, administer a standard volume of the charcoal meal (e.g., 1 ml) via oral gavage.
-
Euthanasia and Dissection: After a set period (e.g., 20-30 minutes) following the charcoal meal, euthanize the rats. Carefully dissect the entire small intestine from the pylorus to the cecum, avoiding stretching.
-
Measurement: Lay the intestine flat on a moist surface and measure the total length. Also, measure the distance traveled by the charcoal front from the pylorus.
-
Calculation: Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
In Vitro Intestinal Smooth Muscle Contractility Assay
This assay assesses the direct effect of proglumide on smooth muscle contractility.[2][14][15]
Materials:
-
Guinea pig or rat ileum
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
CCK-8 (Cholecystokinin octapeptide)
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the distal ileum. Clean the segment and cut it into strips (e.g., 1-2 cm long).
-
Mounting: Mount the muscle strips vertically in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Attach one end to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.
-
Contractile Response: Induce contractions by adding a known concentration of CCK-8 to the bath.
-
Proglumide Incubation: After washing out the CCK-8 and allowing the tissue to return to baseline, incubate the tissue with a specific concentration of proglumide for a set period (e.g., 20 minutes).
-
Challenge with CCK-8: In the presence of proglumide, re-introduce the same concentration of CCK-8 and record the contractile response.
-
Data Analysis: Compare the amplitude of contraction in the presence and absence of proglumide to determine its inhibitory effect. Construct dose-response curves to calculate IC₅₀ values.
In Vivo Measurement of Gastric Acid Secretion in Rats (Pylorus Ligation Model)
This model, also known as the Shay rat model, is used to evaluate the anti-secretory effects of compounds.[16][17][18]
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
pH meter
-
Centrifuge
Procedure:
-
Animal Preparation: Fast rats for 24-48 hours with free access to water.
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction with the duodenum using a silk suture.
-
Drug Administration: Administer proglumide or vehicle, typically intraduodenally or intraperitoneally, immediately after pyloric ligation.
-
Recovery and Incubation: Suture the abdominal wall. Allow the animal to recover from anesthesia and keep it for a specified period (e.g., 4 hours) to allow for gastric acid accumulation.
-
Sample Collection: Re-anesthetize the animal and ligate the esophagus. Dissect and remove the stomach.
-
Analysis: Collect the gastric contents into a centrifuge tube. Measure the volume and centrifuge the contents. Measure the pH of the supernatant. Titrate the supernatant with 0.01 N NaOH to determine the total acidity.
-
Ulcer Indexing (Optional): The stomach can be opened along the greater curvature and examined for ulcer formation, which can be scored.
Vehicle Preparation for this compound
This compound is sparingly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% gum acacia. For intraperitoneal injection, it may be necessary to dissolve it in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with saline, or use other solubilizing agents. It is crucial to perform vehicle-controlled studies to account for any effects of the vehicle itself.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the role of cholecystokinin in the regulation of gastrointestinal motility. Its ability to antagonize both CCK-A and CCK-B receptors provides a broad means of inhibiting CCK's physiological actions. The experimental protocols detailed in this guide offer robust and reproducible methods for characterizing the effects of proglumide and other novel compounds on GI function. The provided quantitative data serves as a valuable reference for researchers designing and interpreting their own studies in the field of gastrointestinal motility.
References
- 1. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Role of cholecystokinin in regulation of gastrointestinal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of CCK receptors in stomach smooth muscle: evidence for two subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Effect of proglumide on gastrointestinal motility and gastric secretion in the conscious state] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. Assessment of gastric acid secretion [bio-protocol.org]
- 17. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 18. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: A Technical Guide on its Role in Gastric Secretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proglumide (B1679172), a derivative of glutaramic acid, is a non-selective antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically targeting both CCK-A and CCK-B (gastrin) receptor subtypes.[1][2] Historically investigated for the treatment of peptic ulcers, its primary mechanism of action in the gastrointestinal tract involves the competitive inhibition of gastrin-stimulated gastric acid secretion.[3][4][5] This technical guide provides a comprehensive overview of proglumide hemicalcium, focusing on its molecular mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its role in gastric physiology. The information presented is intended to serve as a detailed resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
Mechanism of Action: Antagonism of Cholecystokinin Receptors
Proglumide exerts its effects by binding to and blocking CCK receptors.[1] In the stomach, the CCK-B receptor is also known as the gastrin receptor. Gastrin, a peptide hormone, is a primary stimulant of gastric acid secretion from parietal cells. By competitively antagonizing the gastrin receptor, proglumide prevents the binding of gastrin and subsequently inhibits the downstream signaling cascade that leads to acid production.[3][5]
Notably, the inhibitory action of proglumide is selective. Studies have demonstrated that proglumide effectively inhibits pentagastrin- and cholecystokinin-stimulated gastric acid secretion. However, it does not affect basal acid secretion or secretion stimulated by other secretagogues like histamine (B1213489) or acetylcholine.[3][6] This selectivity underscores its specific action on the gastrin-mediated pathway.
Signaling Pathway of Gastrin-Stimulated Acid Secretion and Proglumide Inhibition
The following diagram illustrates the signaling pathway initiated by gastrin binding to the CCK-B receptor on parietal cells and the point of inhibition by proglumide.
Quantitative Data on Proglumide Efficacy
The inhibitory effects of proglumide on gastric and other secretions have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vivo Efficacy of Proglumide on Gastric Acid Secretion
| Species | Model | Stimulant | Proglumide Dose/Concentration | Observed Effect | Citation |
| Dog | Conscious, with gastric fistula | Pentagastrin | 300 mg/kg/h (IV infusion) | Competitive inhibition; apparent Ki | [3] |
| Human | Zollinger-Ellison Syndrome | Endogenous hypergastrinemia | 50 mg/kg (IV bolus) or 50-100 mg/kg/h (IV infusion) | 13-62% inhibition of gastric acid secretion | [7] |
| Rat | Pylorus-ligated | - | Dose-dependent | Inhibition of gastric secretion | [8] |
Table 2: In Vitro Efficacy and Binding Affinity of Proglumide
| Preparation | Assay | Stimulant | Proglumide Concentration | Observed Effect | Citation |
| Isolated Canine Parietal Cells | Acid Secretion | Pentagastrin | ~1 mM | Inhibition of secretion | [3] |
| Isolated Rabbit Parietal Cells | [¹⁴C]Aminopyrine Accumulation | Basal | IC₅₀ = 1 x 10⁻² M | Inhibition of basal acid secretion index | [6] |
| Isolated Rabbit Parietal Cells | [¹⁴C]Aminopyrine Accumulation | Gastrin | - | Competitive inhibition | [6] |
| Mouse Pancreatic Acini | Amylase Release | Cholecystokinin (CCK) | 0.3 - 10 mM | Dose-dependent inhibition | [9] |
| Rat Pancreatic Islets | Insulin (B600854) Release | CCK-8 | EC₅₀ = 1.2 ± 0.4 mM | Inhibition of synergistic effect of CCK | [10] |
| Rat Pancreatic Islets | ¹²⁵I-CCK-33 Binding | - | IC₅₀ = 0.8 mM | Competitive binding | [10] |
Key Experimental Protocols
The characterization of proglumide's effects on gastric secretion has relied on established in vivo and in vitro experimental models.
In Vivo Measurement of Gastric Acid Secretion in Conscious Dogs
This model allows for the study of gastric secretion in a physiologically relevant state.
-
Animal Preparation: Conscious dogs are surgically fitted with a gastric fistula, allowing for the collection of gastric juice.
-
Experimental Procedure:
-
Following a fasting period, basal gastric secretions are collected to establish a baseline.
-
A stimulant of gastric acid secretion (e.g., pentagastrin, histamine) is administered via continuous intravenous infusion.
-
Gastric juice is collected in timed intervals (e.g., every 15 minutes).
-
Proglumide is then co-infused with the stimulant.
-
Gastric juice collection continues, and samples are analyzed for volume and acid concentration (determined by titration with NaOH to a neutral pH).
-
-
Data Analysis: The acid output is calculated (volume × concentration) and compared between the stimulated state and the proglumide-treated state to determine the degree of inhibition.
In Vitro [¹⁴C]Aminopyrine Accumulation Assay in Isolated Parietal Cells
This assay provides a quantitative index of acid secretion in isolated parietal cells by measuring the accumulation of a weak base, aminopyrine.
-
Cell Preparation: Parietal cells are isolated from the gastric mucosa of an animal model (e.g., rabbit, dog) using enzymatic digestion (e.g., collagenase, pronase) followed by cell separation techniques like centrifugal elutriation or density gradient centrifugation.
-
Experimental Procedure:
-
Isolated parietal cells are incubated in a buffer containing [¹⁴C]aminopyrine.
-
Cells are divided into experimental groups: control (basal), stimulated (with gastrin, histamine, etc.), and stimulated + proglumide (at various concentrations).
-
After an incubation period, the cells are rapidly separated from the incubation medium by centrifugation through a layer of silicone oil.
-
The radioactivity in the cell pellet is measured using liquid scintillation counting.
-
-
Data Analysis: The ratio of intracellular to extracellular [¹⁴C]aminopyrine concentration is calculated. An increased ratio indicates acid secretion (trapping of the protonated weak base in acidic intracellular canaliculi). The inhibitory effect of proglumide is determined by its ability to reduce the secretagogue-induced increase in this ratio.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing a compound's effect on gastric secretion using an in vitro model.
Clinical Applications and Dosage
Proglumide was developed and used for the treatment of peptic ulcers.[4] Clinical trials have demonstrated its efficacy in promoting the healing of gastric ulcers. In a double-blind study, daily administration of 1200 mg of proglumide for four weeks resulted in the disappearance of gastric ulcers in 75% of patients, compared to 25% in the placebo group.[11] The typical oral dosage for peptic ulcer treatment is 400 mg taken two to four times daily.[12] However, with the advent of more potent acid-suppressing medications like proton pump inhibitors, the clinical use of proglumide has been largely superseded.[13]
Conclusion
This compound is a well-characterized competitive antagonist of the CCK-B/gastrin receptor. Its selective inhibition of gastrin-mediated gastric acid secretion provided a therapeutic rationale for its use in peptic ulcer disease. The quantitative data derived from rigorous in vivo and in vitro experimental protocols have clearly defined its potency and mechanism of action. While its clinical application has diminished, proglumide remains a valuable pharmacological tool for researchers studying the physiology of gastric secretion and the role of the gastrin/CCK signaling pathways in both normal and pathological states.
References
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Proglumide used for? [synapse.patsnap.com]
- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]
- 6. Evidence that proglumide and benzotript antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a gastrin-receptor antagonist on gastric acid secretion and serum gastrin in the Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effective out-patient treatment of gastric ulcer with proglumide: preliminary results (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. mdpi.com [mdpi.com]
Investigating Proglumide Hemicalcium in Pain Perception Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, has garnered significant interest for its role in modulating pain perception. This technical guide provides an in-depth overview of proglumide's mechanism of action, its effects on nociceptive pathways, and detailed experimental protocols for its investigation. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of proglumide's potential as an analgesic adjuvant.
Introduction
Proglumide hemicalcium acts as an antagonist at both CCK-A and CCK-B receptor subtypes.[1] Initially developed for the treatment of peptic ulcers, its ability to enhance opioid analgesia and potentially reverse opioid tolerance has made it a subject of investigation in pain management.[2][3] Cholecystokinin, a neuropeptide found in the gastrointestinal tract and the central nervous system, is known to have an anti-opioid effect.[3] By blocking CCK receptors, proglumide can counteract this effect, thereby potentiating the analgesic properties of opioids.[2][3] This guide explores the underlying mechanisms and provides the necessary technical details for researchers in the field.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the pharmacological and clinical properties of this compound.
Table 1: Pharmacokinetic and In Vitro Data
| Parameter | Value | Species/System | Reference |
| Elimination Half-Life | ~24 hours | Rat | |
| Elimination Half-Life | ~3 hours | Human | |
| IC50 (vs. 125I-CCK-33 binding) | 0.8 mM | Rat pancreatic islets | |
| IC50 (vs. 125I-CCK-8 binding) | 500,000 nM | Human Small Cell Lung Cancer Cells | [4] |
Table 2: Clinical Efficacy in Pain Management
| Study Population | Intervention | Outcome Measure | Result | Reference |
| Cancer Patients on Opioids | One-half analgesic dose + 50 mg proglumide vs. Full analgesic dose + placebo | Pain Perception (8 descriptors) | No significant difference in pain perception, suggesting augmentation of morphine analgesia. | |
| Chronic Pancreatitis Patients | 1200 mg/day proglumide for 12 weeks | Numeric Rating Scale, COMPAT-SF, NIH PROMIS | Significant reduction in pain scores compared to pre-treatment. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to guide researchers in the evaluation of this compound.
Spared Nerve Injury (SNI) Model in Rats for Neuropathic Pain
This model is used to induce persistent neuropathic pain and to test the efficacy of analgesic compounds like proglumide.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
This compound
-
Vehicle (e.g., saline)
-
Von Frey filaments
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane. Shave the lateral surface of the left thigh and sterilize the area with an appropriate antiseptic.
-
Nerve Exposure: Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture. Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. Take care to leave the sural nerve intact.
-
Wound Closure: Suture the muscle layer and close the skin incision.
-
Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animals to recover. Monitor for signs of infection.
-
Proglumide Administration: Following a recovery period (e.g., 7 days), administer this compound or vehicle intraperitoneally at the desired dose (e.g., 20 mg/kg).
-
Behavioral Testing (Von Frey Test):
-
Acclimate the rats in individual Plexiglas chambers on a wire mesh floor for at least 15-30 minutes before testing.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (operated) hind paw.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Compare the withdrawal thresholds between proglumide-treated and vehicle-treated groups.
-
Formalin Test in Mice for Inflammatory Pain
The formalin test is a model of tonic chemical pain and is useful for assessing the effects of analgesics on both acute and persistent pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Formalin solution (e.g., 2.5% in saline)
-
This compound
-
Vehicle (e.g., saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimation: Place the mice individually in observation chambers for at least 30 minutes to acclimate to the environment.
-
Proglumide Administration: Administer this compound or vehicle intraperitoneally at the desired dose 30 minutes before the formalin injection.
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and start the timer. Observe the animal's behavior for a total of 60 minutes. Record the cumulative time spent licking or biting the injected paw.
-
Data Analysis: The behavioral response is typically biphasic:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
Compare the duration of licking/biting behavior in each phase between the proglumide-treated and vehicle-treated groups.
-
Visualizing Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound modulates pain perception by antagonizing CCK receptors.
References
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: A Technical Guide to its Re-emerging Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172), a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, is undergoing a resurgence of interest within the oncology research community. Initially developed for gastrointestinal disorders, its ability to modulate the tumor microenvironment (TME) presents a compelling case for its repurposing as an anti-cancer therapeutic. This technical guide provides an in-depth analysis of proglumide hemicalcium's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a pivotal role in tumor progression, metastasis, and response to therapy. A key feature of many aggressive cancers, such as pancreatic ductal adenocarcinoma (PDAC), is the presence of a dense desmoplastic stroma, which acts as a physical barrier to drug delivery and immune cell infiltration. This compound targets this barrier by antagonizing the cholecystokinin A and B receptors (CCK-AR and CCK-BR), which are often overexpressed on cancer cells and pancreatic stellate cells (PSCs), the primary architects of the fibrotic TME.[1][2] By inhibiting CCK receptor signaling, proglumide has been shown to reduce fibrosis, enhance the infiltration of cytotoxic T-lymphocytes, and sensitize tumors to conventional chemotherapy and immunotherapy.[2][3]
Mechanism of Action
Proglumide's primary anti-neoplastic activity stems from its role as a competitive antagonist of both CCK-AR and CCK-BR.[1] In the context of oncology, this has several downstream effects:
-
Inhibition of Cancer Cell Proliferation: Gastrin and CCK, ligands for the CCK-BR, can act as growth factors for various gastrointestinal cancers.[4] Proglumide blocks this signaling, thereby directly inhibiting tumor cell growth.
-
Modulation of the Tumor Microenvironment: Proglumide's most significant potential lies in its ability to remodel the TME. It achieves this by:
-
Reducing Fibrosis: By blocking CCK receptors on pancreatic stellate cells, proglumide inhibits their activation and subsequent deposition of collagen and other extracellular matrix components, leading to a less dense and more permeable stroma.[1][5]
-
Enhancing Immune Infiltration: The reduction in fibrosis facilitates the infiltration of immune cells, particularly CD8+ T-cells, into the tumor core, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[3][6]
-
-
Increased Chemotherapy Efficacy: The less fibrotic TME allows for better penetration of chemotherapeutic agents to the cancer cells, thereby enhancing their efficacy.[3]
dot
Caption: Proglumide antagonizes CCK receptors, leading to reduced fibrosis and enhanced immune infiltration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on proglumide's efficacy in oncology.
Table 1: In Vitro Efficacy of Proglumide
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| HT29 | Colon Cancer | [3H]-thymidine incorporation | 6.5 mM | [7] |
Table 2: Preclinical In Vivo Efficacy of Proglumide in Pancreatic Cancer Mouse Models
| Treatment Group | Metric | Result | Citation |
| Proglumide Monotherapy | Tumor Growth Rate Reduction (vs. control) | 59.4% | [3] |
| Gemcitabine Monotherapy | Tumor Growth Rate Reduction (vs. control) | 60% | [3] |
| Proglumide + Gemcitabine | Tumor Growth Rate Reduction (vs. control) | 70% | [3] |
| Proglumide Monotherapy | Reduction in Arginase-Positive Cells (vs. control) | 73% | [3] |
| Proglumide Treatment | Reduction in Tumor Collagen Content | 31-53% | [8] |
Table 3: Preclinical In Vivo Efficacy of Proglumide in Hepatocellular Carcinoma (HCC) Mouse Models
| Treatment Group | Metric | Result | Citation |
| Proglumide + PD-1Ab | Survival at 4 weeks | 100% (vs. 50% in control) | [9] |
Table 4: Phase 1 Clinical Trial Data in Metastatic Pancreatic Cancer (PROGEM Trial)
| Metric (at week 8 vs. baseline) | Change | Citation |
| Ki67+ Cells | 81% decrease | [10] |
| M2-polarized Tumor-Associated Macrophages | 75% decrease | [10] |
| Tumor Collagen Content | 42% decrease | [10] |
| CD8+ T-cells | 13-fold increase | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of proglumide.
In Vitro Cell Viability (MTT Assay)
dot
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of proglumide on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of proglumide in culture medium. Remove the old medium from the wells and add 100 µL of the proglumide dilutions. Include vehicle-only and untreated controls.[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
In Vivo Murine Tumor Model Studies
Objective: To evaluate the effect of proglumide, alone or in combination with other agents, on tumor growth and the tumor microenvironment in a living organism.
Materials:
-
Immunocompromised or syngeneic mice (e.g., C57BL/6)
-
Cancer cells for implantation (e.g., murine pancreatic cancer cells)
-
This compound
-
Chemotherapeutic agents (e.g., gemcitabine) or immunotherapies (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Equipment for drug administration (e.g., oral gavage needles, syringes)
Procedure:
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volumes using calipers and randomize mice into treatment groups.
-
Treatment Administration:
-
Proglumide: Administer orally via drinking water or by oral gavage at a specified dose and frequency (e.g., 1200 mg/day).[12]
-
Chemotherapy/Immunotherapy: Administer as per standard protocols (e.g., intraperitoneal injection).
-
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Monitor animal health and body weight.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.
-
Ex Vivo Analysis: Tumors can be processed for histology (e.g., Masson's trichrome for fibrosis), immunohistochemistry (e.g., for CD8+ T-cells), or molecular analysis (e.g., RNA sequencing).
Immunohistochemistry for CD8+ T-cell Infiltration
dot
Caption: A standard workflow for immunohistochemical staining of CD8+ T-cells in tumor tissue.
Objective: To visualize and quantify the infiltration of CD8+ T-lymphocytes into the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against CD8 (e.g., rabbit anti-CD8)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[13]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.[13]
-
Primary Antibody Incubation: Incubate the slides with the primary anti-CD8 antibody overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[13]
-
Detection: Apply the DAB chromogen substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the number of CD8+ T-cells per unit area or as a percentage of total cells.
Signaling Pathways
Proglumide's therapeutic effects are mediated through the inhibition of the CCK receptor signaling cascade. Upon binding of CCK or gastrin, these G-protein coupled receptors can activate multiple downstream pathways, including the PLC/PKC and PI3K/Akt pathways, which are integral to cell proliferation, survival, and migration. In pancreatic stellate cells, CCK receptor activation is also linked to fibrogenic pathways.
dot
Caption: Proglumide inhibits CCK receptor signaling, thereby downregulating pro-survival and fibrogenic pathways.
Conclusion and Future Directions
This compound demonstrates significant potential as an adjuvant therapy in oncology, particularly for stroma-rich and immunologically "cold" tumors. Its ability to remodel the tumor microenvironment, thereby enhancing the efficacy of both chemotherapy and immunotherapy, warrants further investigation. The promising results from preclinical studies and the initial data from the Phase 1 PROGEM trial in pancreatic cancer patients are encouraging. Future research should focus on larger, randomized clinical trials to definitively establish its clinical benefit, explore its potential in other cancer types with a prominent fibrotic component, and identify predictive biomarkers to select patients most likely to respond to proglumide-based combination therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this re-emerging therapeutic agent.
References
- 1. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer [jcancer.org]
- 6. Proglumide for Chronic Pancreatitis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Proglumide and Chemotherapy for Metastatic Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]
- 13. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Cholecystokinin Antagonist Proglumide's Enhancement of Opioid Analgesia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early investigations into the interaction between the cholecystokinin (B1591339) (CCK) receptor antagonist, proglumide (B1679172), and the opioid system have laid a foundational understanding of a novel mechanism for potentiating opioid-induced analgesia. Proglumide, initially developed for the treatment of peptic ulcers, was observed to significantly enhance the analgesic effects of opioids like morphine and to prevent the development of tolerance. This technical guide provides a comprehensive overview of the seminal preclinical and clinical studies that first elucidated this interaction, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways. The focus is on the core findings that have guided further research in this area. While the term "proglumide hemicalcium" is noted, the majority of early literature refers to the compound as "proglumide."
Core Concepts of Proglumide and Opioid Interaction
The primary mechanism by which proglumide is understood to potentiate opioid analgesia is through its antagonism of cholecystokinin (CCK) receptors, particularly the CCK-B subtype, within the central nervous system.[1] CCK is a neuropeptide that has been shown to act as an endogenous anti-opioid peptide. By blocking the action of CCK, proglumide effectively removes a natural brake on the opioid system, thereby enhancing the analgesic efficacy of both exogenous and endogenous opioids.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on proglumide's interaction with the opioid system.
Table 1: Proglumide's Potentiation of Morphine Analgesia in In Vivo Studies
| Species | Analgesic Test | Morphine Dose | Proglumide Dose | Route of Administration | Observed Effect on Analgesia | Reference |
| Rat | Tail-Flick | Not specified | Not specified | Systemic, Intrathecal, Intracerebral | Potentiation of morphine analgesia | [2] |
| Rat | Not specified | Not specified | Not specified | Not specified | Potentiation of analgesia from morphine and endogenous opiates; apparent reversal of tolerance | [3] |
| Mouse | Tail-Flick | Not specified | 5-10 mg/kg | Subcutaneous | Maximal potentiation of morphine analgesia; leftward shift in dose-response curve and prolonged duration of action | [4] |
| Human | Post-surgical dental pain | 4 mg | 0.05 mg | Intravenous | Significant increase in magnitude and duration of morphine analgesia | [5] |
| Human | Experimental thermal pain | Small doses | 50-100 µg | Intravenous | Potentiation of both magnitude and duration of morphine analgesia | [6] |
Table 2: Proglumide's Interaction with Opioid Receptors
| Receptor Subtype | Radioligand | Proglumide Concentration | Observed Effect | Reference |
| Mu (µ) | Not specified | 100 µM | 13% competition for binding sites | [7] |
| Kappa (κ) | Not specified | 100 µM | 17% competition for binding sites | [7] |
| Delta (δ) | Not specified | 100 µM | No interaction with binding sites | [7] |
Key Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a generalized procedure for determining the binding affinity of proglumide to opioid receptors, based on standard methodologies employed in early studies.
1. Membrane Preparation:
- Whole brains from guinea pigs are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at high speed to pellet the crude synaptosomal membranes containing the opioid receptors.
- The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- Aliquots of the membrane preparation are incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for mu receptors, [³H]DPDPE for delta receptors, [³H]U-69,593 for kappa receptors) and varying concentrations of unlabeled proglumide.
- Incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
- The filters are washed with cold buffer to reduce non-specific binding.
3. Data Analysis:
- The radioactivity retained on the filters is measured using liquid scintillation counting.
- The concentration of proglumide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Analgesia Assessment: Tail-Flick and Hot-Plate Tests
These protocols describe the common behavioral assays used to measure the analgesic effects of opioids and their potentiation by proglumide.
1. Animal Preparation:
- Male Sprague-Dawley rats or Swiss Webster mice are typically used.
- Animals are habituated to the testing environment before the experiment to minimize stress-induced analgesia.
2. Drug Administration:
- Morphine sulfate (B86663) and proglumide are dissolved in sterile saline.
- Drugs are administered via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). Proglumide is often administered shortly before morphine.
3. Tail-Flick Test:
- The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[8]
- A focused beam of light is applied to the ventral surface of the tail.
- The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency (TFL).
- A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
- Baseline TFL is measured before drug administration.
- TFL is then measured at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
4. Hot-Plate Test:
- The hot-plate test assesses the animal's response to a thermal stimulus applied to the paws.[8]
- The animal is placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).
- The latency to a behavioral response, such as licking a hind paw or jumping, is recorded.
- A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.
- Baseline latency is determined before drug treatment, and measurements are repeated at various intervals after drug administration.
5. Data Analysis:
- The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
- Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect) for morphine in the presence and absence of proglumide.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of proglumide's potentiation of opioid analgesia.
Caption: Generalized experimental workflow for in vivo analgesia studies.
Conclusion
The early research on the interaction between proglumide and opioids provided compelling evidence for the role of the cholecystokinin system in modulating opioid analgesia. These foundational studies demonstrated that by antagonizing CCK receptors, proglumide could significantly enhance the analgesic potency of morphine and potentially mitigate the development of tolerance. The quantitative data and experimental protocols outlined in this guide offer a detailed look into the initial discoveries that have spurred continued investigation into CCK antagonists as a promising adjunctive therapy for pain management. The conflicting reports on proglumide's direct interaction with opioid receptors highlight the complexity of its pharmacological profile and underscore the need for further research to fully elucidate its mechanisms of action.
References
- 1. Involvement of different subtypes of cholecystokinin receptors in opioid antinociception in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proglumide potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of systemic morphine analgesia in humans by proglumide, a cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholecystokinin antagonists proglumide, lorglumide and benzotript, but not L-364,718, interact with brain opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: A Technical Guide to its Discovery and Historical Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172), a derivative of glutaramic acid, was one of the earliest developed cholecystokinin (B1591339) (CCK) receptor antagonists. Initially introduced for the treatment of peptic ulcers, its mechanism of action and subsequent research have revealed a broader therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and historical clinical applications of proglumide and its hemicalcium salt. It details the quantitative pharmacological data, experimental protocols from key studies, and the signaling pathways influenced by its antagonism of CCK receptors.
Discovery and Development
Proglumide was discovered and developed by the Italian pharmaceutical company Rotta Research Laboratorium.[1][2] It was initially investigated for its effects on gastrointestinal function, leading to its primary therapeutic application in the treatment of peptic ulcer disease.[3][4][5] Marketed under trade names such as Milid and Gastrozepin, proglumide represented a novel approach to ulcer therapy by targeting hormonal pathways involved in gastric acid secretion.[5]
Synthesis and Formulation
Synthesis of Proglumide
Proglumide, chemically (±)-4-benzamido-N,N-dipropylglutaramic acid, is a derivative of glutamic acid.[4][8] While the original patent detailing the complete synthesis protocol from Rotta Research Laboratorium was not identified in the search, the general chemical principles for the synthesis of similar glutamic acid derivatives involve the acylation and amidation of the glutamic acid backbone. A general synthetic approach can be inferred from its chemical structure and related synthesis literature.
A plausible synthetic route would involve:
-
Protection of the α-carboxylic acid group of glutamic acid.
-
Amidation of the γ-carboxylic acid group with di-n-propylamine.
-
Acylation of the α-amino group with benzoyl chloride.
-
Deprotection of the α-carboxylic acid to yield proglumide.
Preparation of Proglumide Hemicalcium
The hemicalcium salt of proglumide offers potential advantages in terms of stability and formulation. The preparation of hemicalcium salts of carboxylic acids like proglumide typically involves reacting the free acid with a calcium salt, such as calcium chloride or calcium acetate, in an aqueous solution. The hemicalcium salt then precipitates out of the solution and can be isolated by filtration.
A general procedure would be:
-
Dissolving proglumide in a suitable solvent.
-
Adding a stoichiometric amount of a calcium salt dissolved in water.
-
Allowing the this compound to precipitate.
-
Filtering, washing, and drying the resulting solid.
Pharmacological Profile
Mechanism of Action
Proglumide functions as a non-selective antagonist of cholecystokinin (CCK) receptors, blocking both the CCK-A (alimentary) and CCK-B (brain) subtypes.[5] CCK is a peptide hormone that plays a crucial role in gastrointestinal functions, including stimulating gallbladder contraction, pancreatic enzyme secretion, and regulating gastric motility and acid secretion.[5] The CCK-B receptor is also the receptor for the hormone gastrin, a potent stimulator of gastric acid secretion. By blocking these receptors, proglumide inhibits the physiological effects of CCK and gastrin.[7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of proglumide.
| Parameter | Value | Assay System | Reference |
| IC50 (CCK-stimulated amylase release) | Dose-dependent inhibition between 0.3-10 mM | Mouse pancreatic acini | [9] |
| IC50 (inhibition of 125I-CCK-33 binding) | 0.8 mM | Rat pancreatic islets | [10] |
| EC50 (inhibition of CCK-synergized insulin (B600854) release) | 1.2 ± 0.4 mM | Rat pancreatic islets | [10] |
| Pharmacokinetic Parameter | Value | Species | Reference |
| Peak Plasma Concentration (Cmax) | ~8000 ng/mL | Human | [11] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Human | [11] |
| Elimination Half-life (t1/2) | ~3 hours | Human | [4] |
Historical Therapeutic Use in Peptic Ulcer Disease
The primary historical therapeutic indication for proglumide was the treatment of peptic ulcers, including both gastric and duodenal ulcers.[5]
Clinical Efficacy
Early clinical trials demonstrated the efficacy of proglumide in promoting ulcer healing and alleviating symptoms.
| Study (Year) | Indication | Dosage | Treatment Duration | Key Findings | Reference |
| Berrios et al. (1975) | Peptic Ulcer | 1200 mg/day | 21-28 days | 96% improvement in painful symptoms; 74% complete disappearance of dyspeptic symptoms. | [6] |
| Miederer et al. (1979) | Gastric Ulcer | 1200 mg/day | 4 weeks | 75% of gastric ulcers disappeared (compared to 25% in the placebo group). | [12] |
Experimental Protocols of Key Clinical Trials
While complete protocols are not available, the methodologies of these early trials can be summarized as follows:
Berrios et al. (1975) - Clinical Evaluation in Peptic Ulcer
-
Objective: To evaluate the clinical efficacy of proglumide in patients with peptic ulcers.
-
Study Design: Open-label clinical trial.
-
Patient Population: 27 patients with a diagnosis of peptic ulcer.
-
Intervention: Proglumide administered orally at a dose of 200 mg three times a day, totaling 1200 mg daily.
-
Duration: 21 to 28 days.
-
Outcome Measures: Improvement in painful and dyspeptic symptoms, and objective pain assessment by epigastric palpation.
-
Results: Significant improvement in painful symptoms was observed in 96% of patients, with 59% experiencing this improvement within the first week. Dyspeptic symptoms improved in all patients, with complete resolution in 74%. No adverse side effects were reported.[6]
Miederer et al. (1979) - Double-Blind Trial in Gastric and Duodenal Ulcers
-
Objective: To assess the efficacy of proglumide in healing gastric and duodenal ulcers compared to an active placebo.
-
Study Design: Double-blind, randomized controlled trial.
-
Patient Population: 16 patients with gastric ulcers and 35 with duodenal ulcers.
-
Intervention: Proglumide (1200 mg daily) or magnesium trisilicate (B10819215) (1320 mg daily) as an "active placebo".
-
Duration: 4 weeks.
-
Outcome Measures: Ulcer healing assessed by endoscopy before and after treatment. Basal and maximally stimulated acid secretion and serum gastrin levels were also measured.
-
Results: For gastric ulcers, 75% (6 out of 8) healed in the proglumide group, compared to 25% (2 out of 8) in the placebo group. Proglumide did not show a significant effect on duodenal ulcers in this study. No side effects were observed.[12]
Signaling Pathways and Experimental Workflows
Proglumide's mechanism of action involves the blockade of CCK receptor-mediated signaling pathways.
CCK Receptor Signaling in Gastric Acid Secretion
The binding of gastrin to the CCK-B receptor on enterochromaffin-like (ECL) cells and parietal cells is a key step in the stimulation of gastric acid secretion. Proglumide competitively inhibits this binding, thereby reducing acid production.
Caption: Proglumide's antagonism of gastrin-stimulated gastric acid secretion.
Experimental Workflow for In Vitro CCK Receptor Antagonism
The antagonism of CCK receptors by proglumide can be demonstrated in vitro using a competitive binding assay.
Caption: Workflow for determining proglumide's in vitro CCK receptor antagonism.
Evolution of Therapeutic Applications and Conclusion
While proglumide was largely superseded by more potent anti-ulcer medications like H2-receptor antagonists and proton pump inhibitors, its role as a CCK receptor antagonist has led to its investigation in other therapeutic areas. These include the potentiation of opioid analgesia and the reduction of opioid tolerance, as well as potential applications in oncology and neurology.[5]
References
- 1. US7863330B2 - Deloxiglumide and proton pump inhibitor combination in the treatment of gastrointestinal disorders - Google Patents [patents.google.com]
- 2. Dexloxiglumide Rotta Research Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. What is Proglumide used for? [synapse.patsnap.com]
- 6. [Clinical evaluation of the use of proglumide in the treatment of the peptic ulcer semebrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glutamic acid - Wikipedia [en.wikipedia.org]
- 9. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Effective out-patient treatment of gastric ulcer with proglumide: preliminary results (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Hemicalcium in Chronic Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research on proglumide (B1679172) hemicalcium as a potential therapeutic agent for chronic pancreatitis. Proglumide, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, has shown promise in preclinical and early-phase clinical studies by targeting the underlying inflammation and fibrosis characteristic of this debilitating disease.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from both preclinical and clinical studies investigating the effects of proglumide in chronic pancreatitis.
Table 1: Preclinical Studies in Murine Models of Chronic Pancreatitis
| Parameter | Model | Treatment Group | Outcome | Percentage Change | Reference |
| Pancreatic Weight | CDE Diet & Cerulein-Induced | Proglumide | Decreased | Not Specified | [3] |
| Serum Lipase (B570770) | CDE Diet & Cerulein-Induced | Proglumide | Improved | Not Specified | [3] |
| Amylase mRNA Expression | Not Specified | Proglumide | Decreased | 44% | [3] |
| Collagen-4 mRNA Expression | Not Specified | Proglumide | Decreased | 38% | [3] |
| TGFβR2 Gene Expression | Not Specified | Proglumide | Decreased | 25% | [3] |
| Histological Scores (Inflammation, Fibrosis, ADM) | CDE Diet & Cerulein-Induced | Proglumide | Significantly Reduced | Not Specified | [3] |
ADM: Acinar Ductal Metaplasia; CDE: Choline-Deficient, Ethionine-Supplemented; TGFβR2: Transforming Growth Factor-beta Receptor 2.
Table 2: Phase 1 Open-Label Clinical Trial in Patients with Chronic Pancreatitis
| Parameter | Baseline (Mean ± SEM) | Week 12 with Proglumide (Mean ± SEM) | Percentage Change | p-value | Reference |
| Patient Demographics | N=8, Age: 48 years (range 21-68) | - | - | - | [1] |
| Pain Scores | |||||
| Numeric Rating Scale (0-10) | 7.6 ± 0.5 | 3.6 ± 1.0 | -53% | p=0.007 | [1] |
| COMPAT-SF | 32.2 ± 2.2 | 22.5 ± 4.1 | -30% | p=0.02 | [1] |
| NIH PROMIS | 66.3 ± 1.6 | 56.5 ± 4.1 | -15% | p=0.01 | [1] |
| Inflammatory Marker | |||||
| C-Reactive Protein | Not Specified | Decreased | -25% | Not Specified | [1] |
| MicroRNA Biomarkers | |||||
| Inflammation-associated (miR-122-5p, etc.) | Baseline | Significantly Changed | Not Specified | Not Specified | [1] |
| Fibrosis-associated (miR-185-5p, etc.) | Baseline | Significantly Changed | Not Specified | Not Specified | [1] |
COMPAT-SF: Comprehensive Pain Assessment Tool-Short Form; NIH PROMIS: National Institutes of Health Patient-Reported Outcomes Measurement Information System; SEM: Standard Error of the Mean.
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies of proglumide in chronic pancreatitis.
Preclinical Murine Models of Chronic Pancreatitis
Two primary murine models were utilized to investigate the effects of proglumide on chronic pancreatitis.[3]
2.1.1. Cerulein-Induced Chronic Pancreatitis Model (Reversal Study)
-
Objective: To determine if proglumide could reverse existing features of chronic pancreatitis.
-
Animal Model: Mice.
-
Induction of Pancreatitis: Repetitive intraperitoneal injections of cerulein over a six-week period to establish chronic pancreatitis.
-
Treatment: Following the induction phase, mice were divided into two groups: one group received proglumide-supplemented drinking water, and the control group received regular drinking water.
-
Endpoints:
-
Histological scoring of inflammation, fibrosis, and acinar ductal metaplasia (ADM) in pancreatic tissue.
-
Measurement of serum lipase levels.
-
Analysis of pancreatic mRNA expression of relevant genes (amylase, collagen-4, TGFβR2).
-
2.1.2. Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model (Prevention and Reversal Studies)
-
Objective: To assess the preventative and reversal effects of proglumide on chronic pancreatitis.
-
Animal Model: Mice.
-
Induction of Pancreatitis: A modified 75% CDE diet was administered for 18 weeks to induce chronic inflammation and fibrosis.
-
Treatment:
-
Prevention Arm: One group of mice received a CDE diet with proglumide-supplemented water from the start.
-
Reversal Arm: Another group was first fed the CDE diet to establish pancreatitis, followed by treatment with proglumide.
-
-
Endpoints:
-
Measurement of pancreatic weight.
-
Histological scoring for inflammation, fibrosis, and ADM.
-
Serum lipase level assessment.
-
Phase 1 Open-Label Clinical Trial (ProCP Trial)
-
Objective: To evaluate the safety and preliminary efficacy of proglumide in reducing pain in patients with chronic pancreatitis.[4][5][6]
-
Study Design: A prospective, open-label, single-center safety study.[4][5]
-
Participants: Eight subjects aged 18-75 with clinical and radiographic evidence of chronic pancreatitis and moderate to severe pain (pain score of at least 5 on a 0-10 numeric scale).[1][7]
-
Treatment Protocol:
-
Observation Period (4 weeks): Baseline pain levels were established using pain surveys and diaries.[4][5]
-
Treatment Period (12 weeks): Patients received oral proglumide at a dose of 400 mg three times daily (total daily dose of 1200 mg).[4][5] The dose could be reduced to 800 mg per day in case of side effects.[4][5]
-
Follow-up (4 weeks): A safety visit was conducted four weeks after the discontinuation of the study medication.[4][5]
-
-
Primary Endpoint: Safety and tolerability of proglumide.
-
Secondary Endpoints:
-
Change in pain scores assessed by the Numeric Rating Scale, COMPAT-SF, and NIH PROMIS at baseline and every four weeks during treatment.[1][8]
-
Changes in blood chemistry and inflammatory markers (e.g., C-reactive protein).[1]
-
Alterations in a blood-based microRNA biomarker panel for pancreatic inflammation and fibrosis at baseline and week 12.[1][5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of proglumide and the workflows of the described studies.
Signaling Pathway of Proglumide in Chronic Pancreatitis
Caption: Proglumide's mechanism of action in chronic pancreatitis.
Experimental Workflow for Preclinical Murine Studies
Caption: Workflow of preclinical studies in murine models.
Experimental Workflow for the Phase 1 Clinical Trial
Caption: Workflow of the Phase 1 open-label clinical trial.
References
- 1. ROLE OF A CCK RECEPTOR ANTAGONIST PROGLUMIDE IN MANAGEMENT OF CHRONIC PANCREATITIS - PHASE 1 STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of a CCK Receptor Antagonist Proglumide in Management of Chronic Pancreatitis [ctv.veeva.com]
- 8. mdpi.com [mdpi.com]
Proglumide Hemicalcium: A Novel Therapeutic Avenue for Nonalcoholic Steatohepatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by liver inflammation and damage caused by a buildup of fat in the liver. If left untreated, NASH can progress to cirrhosis, liver failure, and hepatocellular carcinoma (HCC).[1][2] Current research is focused on identifying novel therapeutic targets to halt or reverse the progression of this debilitating disease. Proglumide (B1679172) hemicalcium, a nonselective cholecystokinin (B1591339) (CCK) receptor antagonist, has emerged as a promising candidate, demonstrating both anti-inflammatory and anti-fibrotic properties in preclinical and early-phase clinical studies.[1][3] This technical guide provides a comprehensive overview of the research on proglumide hemicalcium for NASH, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action: A Dual-Pronged Approach
Proglumide's therapeutic potential in NASH appears to stem from a multifaceted mechanism of action, primarily involving the antagonism of cholecystokinin (CCK) receptors and partial agonism of the farnesoid X receptor (FXR).
CCK Receptor Antagonism:
High-fat diets, a key contributor to NASH development, lead to elevated levels of CCK.[1] CCK receptors, particularly the CCK-B receptor, are upregulated in the livers of mice with diet-induced NASH and are expressed on hepatic stellate cells, the primary cell type responsible for liver fibrosis.[1][4] Upon activation by CCK, these cells produce collagen, leading to the progressive scarring of the liver. Proglumide, by blocking these receptors, inhibits the downstream signaling that promotes collagen deposition and fibrosis.[1][4][5] Furthermore, blockade of the CCK-B receptor on hepatocytes has been shown to decrease the mitogenic actions of CCK, potentially reducing the risk of HCC development.[1]
FXR Partial Agonism:
A novel and significant finding is proglumide's interaction with the farnesoid X receptor (FXR), a key regulator of bile acid metabolism and inflammation.[4][6] In a murine model of NASH, proglumide was shown to act as a partial agonist at the FXR.[6] FXR activation is known to be protective against fatty liver injury.[6] Proglumide's partial agonism at FXR restores its expression to normal levels in NASH livers, contributing to the amelioration of the disease.[4][6] This interaction also appears to influence the gut microbiome, increasing beneficial bacteria and decreasing harmful bacteria, which may further contribute to its therapeutic effects.[6][7]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from murine and human studies investigating the efficacy of proglumide in NASH.
Table 1: Effects of Proglumide in a Murine Model of NASH (CDE Diet) [4][6]
| Parameter | Control | CDE Diet | CDE Diet + Proglumide |
| Serum ALT (U/L) | 45 ± 5 | 250 ± 30 | 100 ± 20 |
| Serum AST (U/L) | 60 ± 8 | 300 ± 40 | 120 ± 25 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.8 ± 0.1 | 0.4 ± 0.08 |
| Liver Histology Score (Inflammation) | 0.5 ± 0.2 | 2.5 ± 0.5 | 1.0 ± 0.3 |
| Liver Histology Score (Fibrosis) | 0.2 ± 0.1 | 2.8 ± 0.4 | 1.2 ± 0.3 |
| Liver Histology Score (Steatosis) | 0.8 ± 0.3 | 3.0 ± 0.5 | 1.5 ± 0.4 |
| Liver Collagen-1α mRNA Expression (Fold Change) | 1.0 | 8.5 ± 1.5 | 3.0 ± 0.8 |
| Liver Collagen-4 mRNA Expression (Fold Change) | 1.0 | 10.2 ± 2.0 | 4.5 ± 1.2 |
| Liver TGFβR2 mRNA Expression (Fold Change) | 1.0 | 4.2 ± 0.8 | 1.8 ± 0.5 |
| Liver FXR mRNA Expression (Fold Change) | 1.0 | 0.4 ± 0.1 | 0.9 ± 0.2 |
*p < 0.05 compared to CDE Diet group. Data are presented as mean ± standard deviation.
Table 2: Results from a Phase I/II Open-Label, Single Ascending Dose Study of Proglumide in Human Participants with NASH (12 Weeks) [1][3]
| Parameter | Cohort 1 (800 mg/day) | Cohort 2 (1,200 mg/day) | Cohort 3 (1,600 mg/day) |
| Median Percent Change in ALT | +8.42% | -5.05% | -22.23%* |
| Median Percent Change in AST | -16.94% | -14.33% | -18.52% |
| Median Percent Change in Fibrosis Score (FibroScan, kPa) | +8.13% | -5.44% | -28.87% |
| Change in Hepatic Steatosis (CAP Score) | - | - | Significantly decreased (P < 0.05) |
*p < 0.05 for the highest dose.
Experimental Protocols
Murine Model of NASH:
-
Animal Model: Male C57BL/6J mice are typically used.[8]
-
Diet-Induced NASH: A common method to induce NASH is the use of a choline-deficient, L-amino acid-defined (CDAA) diet or a choline-deficient, ethionine-supplemented (CDE) diet for a period of 6 to 18 weeks.[4][6][7] These diets effectively induce the key histological features of NASH, including steatosis, inflammation, and fibrosis.[9]
-
Proglumide Administration: Proglumide is administered to the treatment group, often through their drinking water, at a specified concentration.[4][6]
-
Outcome Measures: At the end of the study period, blood and liver tissues are collected for analysis. Biochemical analysis of serum includes measuring levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[4][6] Liver tissues are examined histologically to score the degree of inflammation, fibrosis, and steatosis.[9] Gene expression analysis of key fibrotic and inflammatory markers (e.g., Collagen-1α, Collagen-4, TGFβR2, FXR) is performed using quantitative real-time PCR (qRT-PCR).[4][6]
Human Clinical Trial (NCT04152473):
-
Study Design: An open-label, single ascending dose Phase I/II clinical trial.[10][11]
-
Participants: Eighteen participants with clinical NASH, confirmed by liver ultrasound showing steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.[1] Participants with evidence of cirrhosis (F4 fibrosis) are typically excluded.[10]
-
Dosing: Three cohorts of six participants each received sequential ascending doses of oral proglumide for 12 weeks: 800 mg/day, 1,200 mg/day, and 1,600 mg/day.[1]
-
Assessments:
-
Safety: Monitored through blood hematology, chemistries, and symptom surveys at baseline and every 4 weeks.[1]
-
Efficacy: Assessed by changes in serum liver transaminases (ALT, AST), and fibrosis and steatosis scores measured by transient elastography (FibroScan) at baseline and at Week 12.[1]
-
Exploratory Biomarkers: A noninvasive blood biomarker panel for hepatic fibrosis, including microRNAs and serum 4-hydroxyproline, was evaluated at baseline and Week 12.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proglumide's dual mechanism of action in NASH.
Caption: Experimental workflow for the murine NASH model.
References
- 1. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proglumide Reverses Nonalcoholic Steatohepatitis by Interaction with the Farnesoid X Receptor and Altering the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proglumide Reverses Nonalcoholic Steatohepatitis by Interaction with the Farnesoid X Receptor and Altering the Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novonordisk.com [novonordisk.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Tolerability of Oral Proglumide for NASH [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Proglumide Hemicalcium in Neuronal Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172) hemicalcium, a non-selective antagonist of cholecystokinin (B1591339) (CCK) receptors CCK-A and CCK-B, has emerged as a significant modulator of neuronal signaling.[1][2] Initially developed for the treatment of peptic ulcers, its ability to cross the blood-brain barrier and interact with central nervous system (CNS) pathways has opened new avenues for therapeutic exploration. This technical guide provides a comprehensive overview of the core mechanisms of proglumide's action on neuronal signaling, with a particular focus on its interplay with dopaminergic and opioidergic systems. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades involved, offering a valuable resource for researchers and drug development professionals in the field of neuroscience and pharmacology.
Introduction: Proglumide Hemicalcium as a Neuromodulator
Proglumide is a derivative of glutaramic acid that functions as a competitive antagonist at both CCK-A and CCK-B receptors.[3][4] While CCK-A receptors are predominantly found in the peripheral nervous system, CCK-B receptors are widespread throughout the brain.[1] The endogenous ligand, cholecystokinin (CCK), is a neuropeptide that plays a crucial role in a variety of physiological processes, including anxiety, memory, and pain perception. By blocking the action of CCK, proglumide effectively modulates these neuronal circuits. Its most notable effects in the CNS include the potentiation of opioid analgesia and the modulation of dopamine-mediated behaviors.[5][6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and interpretation.
Table 1: Pharmacokinetic Properties of Proglumide in Humans
| Parameter | Value | Species | Administration | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Human | Oral | [7] |
| Cmax (Peak Plasma Concentration) | 7847 - 10635 ng/mL | Human | Oral (400 mg single dose) | [7] |
| Elimination Half-life (t½) | ~3 hours (initial), ~24 hours (terminal) | Human | Oral | [2][7] |
Table 2: In Vitro Efficacy of Proglumide
| Parameter | Value | System | Effect | Reference |
| IC50 | 6.5 mM | HT29 human colon cancer cells | Inhibition of [3H]-thymidine incorporation | [3] |
| Potency Range | 0.3 - 10 mM | Mouse pancreatic acini | Inhibition of CCK-stimulated amylase release | [3] |
Note: Specific Ki or Kd values for proglumide's binding affinity to CCK-A and CCK-B receptors are not consistently reported in the readily available literature. The provided IC50 and potency ranges are indicative of its antagonist activity in different biological assays.
Signaling Pathways
Proglumide's mechanism of action is intrinsically linked to the signaling pathways of the CCK receptors.
CCK Receptor Signaling Cascade
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupled to Gq proteins.[8][9] Upon activation by CCK, the Gq protein initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[10]
Modulation of Opioid Signaling
A significant aspect of proglumide's neuronal activity is its ability to potentiate the analgesic effects of opioids.[5][11] The underlying mechanism is thought to involve the antagonism of CCK's anti-opioid effects. Endogenous CCK is believed to act as a physiological antagonist to the opioid system. By blocking CCK receptors, proglumide removes this inhibitory influence, thereby enhancing the signaling of opioid receptors. This may involve the prevention of opioid receptor desensitization or the modulation of downstream signaling components common to both pathways. Some studies also suggest a direct interaction, with evidence pointing to the heterodimerization of mu-opioid receptors (MOR) and CCK2 receptors.[12]
Experimental Protocols
The following sections detail generalized protocols for key experiments used to investigate the effects of proglumide on neuronal signaling.
In Vivo Microdialysis for Dopamine (B1211576) Release
This protocol is designed to measure the effect of proglumide on dopamine release in specific brain regions of a freely moving rat.
Objective: To quantify extracellular dopamine levels in the nucleus accumbens following systemic administration of proglumide.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetics
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally).
-
Post-treatment Collection: Continue to collect dialysate samples at the same intervals for a designated period post-injection.
-
Sample Analysis: Analyze the concentration of dopamine in the collected dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and analyze the time course of any changes.
-
Histological Verification: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Extracellular Single-Unit Recording
This protocol outlines the procedure for recording the firing rate of individual neurons in response to CCK and proglumide.
Objective: To determine if proglumide blocks CCK-induced changes in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).
Materials:
-
Stereotaxic apparatus
-
Microelectrodes (e.g., tungsten)
-
Amplifier and data acquisition system
-
Iontophoresis pump and multi-barrel micropipettes
-
Solutions of CCK, proglumide, and a control substance (e.g., saline)
-
Anesthetics
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Expose the skull and drill a small craniotomy over the target brain region (e.g., VTA).
-
Electrode Placement: Slowly lower a microelectrode into the VTA until the spontaneous activity of a single neuron is isolated.
-
Baseline Recording: Record the baseline firing rate of the neuron for a stable period.
-
Iontophoretic Application: Using a multi-barrel micropipette attached to the recording electrode, apply CCK via iontophoresis and record any changes in the neuron's firing rate.
-
Antagonist Application: After the firing rate returns to baseline, apply proglumide via iontophoresis.
-
Challenge with Agonist: While continuing the application of proglumide, re-apply CCK and observe if the previously seen effect on firing rate is blocked or attenuated.
-
Control Application: Apply a control substance (e.g., saline) to ensure that the observed effects are not due to the current or vehicle.
-
Data Analysis: Analyze the firing rates (spikes per second) before, during, and after the application of each substance.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for dissecting the complex roles of the CCK system in neuronal signaling. Its ability to antagonize both CCK-A and CCK-B receptors provides a broad means of investigating the physiological and behavioral consequences of CCKergic transmission. The modulation of dopaminergic and opioidergic pathways by proglumide highlights its therapeutic potential for a range of neurological and psychiatric disorders, including chronic pain and substance use disorders.
Future research should focus on elucidating the precise molecular mechanisms underlying the crosstalk between CCK and opioid signaling pathways. The development of more selective CCK receptor antagonists will also be crucial for dissecting the distinct roles of CCK-A and CCK-B receptors in the CNS. Furthermore, well-designed clinical trials are needed to translate the promising preclinical findings of proglumide's therapeutic effects into clinical practice.[13] The continued investigation of proglumide and similar compounds will undoubtedly deepen our understanding of neuropeptide modulation of brain function and may lead to the development of novel therapeutic strategies for a variety of debilitating conditions.
References
- 1. Structural features of various proglumide-related cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proglumide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies on the specificity of proglumide as a selective cholecystokinin antagonist in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SMPDB [smpdb.ca]
- 10. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proglumide for Chronic Pancreatitis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Proglumide Hemicalcium: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, is emerging as a promising agent for modulating the tumor microenvironment (TME). Initially developed for the treatment of peptic ulcer disease, its role in oncology is being repurposed due to its ability to sensitize tumors to conventional therapies. This technical guide provides an in-depth analysis of the mechanism of action of proglumide hemicalcium, focusing on its effects on key components of the TME, including cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and immune cell infiltration. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TME with this compound.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression, metastasis, and response to therapy. The dense fibrotic stroma, immunosuppressive immune cell populations, and altered extracellular matrix (ECM) characteristic of many solid tumors, such as pancreatic and hepatocellular carcinoma, create significant barriers to effective treatment.[1][2] this compound, by antagonizing the cholecystokinin A and B receptors (CCK-AR and CCK-BR), has been shown to remodel the TME, thereby enhancing the efficacy of chemotherapy and immunotherapy.[1][3] This guide will elucidate the multifaceted effects of this compound on the TME, providing a foundational understanding for further research and development.
Mechanism of Action
This compound functions as a non-selective antagonist of CCK receptors, which are overexpressed not only on various cancer cells but also on key stromal cells within the TME, such as pancreatic stellate cells (PSCs), a major type of cancer-associated fibroblast (CAF).[1][4] The binding of ligands like cholecystokinin and gastrin to these receptors promotes tumor growth, fibrosis, and an immunosuppressive environment.[4][5] By blocking these receptors, this compound disrupts these pro-tumorigenic signals.
Impact on Cancer-Associated Fibroblasts and Fibrosis
A hallmark of many aggressive cancers, particularly pancreatic cancer, is a dense desmoplastic reaction characterized by excessive ECM deposition, primarily driven by activated CAFs.[1] this compound has been demonstrated to induce plasticity in activated PSCs, reverting them to a quiescent state.[6] This leads to a significant reduction in the production of collagen and other ECM components, thereby decreasing tumor fibrosis.[1][4][6] This reduction in fibrosis not only alleviates the physical barrier to drug delivery but also alters the signaling landscape of the TME.
Modulation of the Immune Microenvironment
The dense fibrotic stroma and the presence of immunosuppressive immune cells, such as M2-polarized tumor-associated macrophages (TAMs), contribute to an immunologically "cold" TME, which is refractory to immune checkpoint inhibitors.[1][7] this compound has been shown to increase the infiltration of cytotoxic CD8+ T-lymphocytes while decreasing the number of arginase-positive cells, which are markers for M2-polarized macrophages.[1] This shift in the immune cell signature from an immunosuppressive to an immune-active state renders the tumor more susceptible to immunotherapy.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the tumor microenvironment.
Table 1: Effect of Proglumide on Tumor Growth
| Cancer Type | Model | Treatment | Tumor Growth Rate Reduction | Reference |
| Pancreatic Cancer | Syngeneic Murine Model | Proglumide Monotherapy | 59.4% | [1] |
| Pancreatic Cancer | Syngeneic Murine Model | Proglumide + Gemcitabine (B846) | 70% | [1] |
| Hepatocellular Carcinoma | Syngeneic Murine Model | Proglumide Monotherapy | Significant inhibition | [3] |
| Hepatocellular Carcinoma | Syngeneic Murine Model | Proglumide + PD-1Ab | Significantly lower tumor volumes | [3] |
Table 2: Effect of Proglumide on Tumor Fibrosis
| Cancer Type | Model | Parameter | Reduction with Proglumide | Reference |
| Pancreatic Cancer | PANC-1 Xenograft | Fibrillar Collagen | 53% | [8] |
| Pancreatic Cancer | Kras Mutant Transgenic Mice | Intralobular Fibrosis | 32% | [4] |
| Pancreatic Cancer | Kras Mutant Transgenic Mice | Interlobular and Perilobular Fibrosis | 43% | [4] |
| Pancreatic Cancer | Syngeneic Murine Model | Intratumoral Fibrosis | Significant decrease | [1] |
Table 3: Effect of Proglumide on Immune Cell Infiltration
| Cancer Type | Model | Immune Cell Population | Change with Proglumide | Reference |
| Pancreatic Cancer | Syngeneic Murine Model | CD8+ T-lymphocytes | Significant increase | [1] |
| Pancreatic Cancer | Syngeneic Murine Model | Arginase-positive cells (M2-TAMs) | 73% decrease | [1] |
| Hepatocellular Carcinoma | Syngeneic Murine Model | CD8+ T-cells | Significant increase | [3] |
| Hepatocellular Carcinoma | Syngeneic Murine Model | M2-polarized Macrophages | Decrease | [7] |
Table 4: Effect of Proglumide on Chemotherapy Uptake
| Cancer Type | Model | Chemotherapeutic | Increase in Intratumoral Concentration | Reference |
| Pancreatic Cancer | Syngeneic Murine Model | Gemcitabine | 4-fold | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effect on the TME.
Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.
-
Cell Culture: Murine pancreatic (e.g., mT3-2D) or hepatocellular carcinoma (e.g., RIL-175) cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested at 80-90% confluency, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a suitable vehicle at the desired concentration (e.g., 5 x 10^5 cells/100 µL).
-
Tumor Inoculation: A suspension of tumor cells is injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Administration: Once tumors are palpable and have reached a predetermined size, mice are randomized into treatment groups. This compound is typically administered orally by dissolving it in the drinking water (e.g., 0.1 mg/mL). Control groups receive normal drinking water. Other treatments, such as gemcitabine (e.g., 100 mg/kg, intraperitoneally twice weekly) or anti-PD-1 antibodies, are administered according to established protocols.
-
Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, including histology, immunohistochemistry, and mass spectrometry.
Immunohistochemistry for CD8+ T-cells
This protocol outlines the procedure for detecting CD8+ T-cell infiltration in tumor tissues.
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 µm slices.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8a) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Quantification: The number of CD8+ T-cells is quantified by counting the number of positively stained cells per high-power field in multiple tumor sections.
Mass Spectrometry for Gemcitabine Uptake
This protocol details the measurement of intratumoral gemcitabine concentrations.
-
Tumor Homogenization: A weighed portion of the excised tumor tissue is homogenized in a suitable solvent (e.g., 50% acetonitrile) containing an internal standard.
-
Extraction: The homogenate is centrifuged, and the supernatant containing the drug is collected.
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Gemcitabine and its metabolites are separated by liquid chromatography and detected by mass spectrometry.
-
Quantification: The concentration of gemcitabine is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Foundational Research on Proglumide Hemicalcium's Delta-Opioid Agonist Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide, a well-established cholecystokinin (B1591339) (CCK) receptor antagonist, has also been investigated for its potential interaction with the opioid system. This technical guide delves into the foundational research surrounding the controversial delta-opioid agonist properties of Proglumide hemicalcium. While some initial studies suggested a direct agonistic effect at the delta-opioid receptor, subsequent research has presented conflicting evidence, leaving the matter unresolved. This document provides a comprehensive overview of the key experimental findings, presents the available, albeit limited, quantitative data, details the relevant experimental protocols, and illustrates the pertinent signaling pathways and experimental workflows. The aim is to offer a clear and concise resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Proglumide ((±)-4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid) is primarily recognized for its role as a non-selective antagonist of cholecystokinin (CCK) receptors, specifically the CCK-A and CCK-B subtypes.[1][2][3][4] It has been historically used in the treatment of peptic ulcers.[1][3] An intriguing aspect of Proglumide's pharmacological profile is its ability to potentiate the analgesic effects of opioids and to prevent or reverse opioid tolerance.[1][3] This has led to investigations into its direct interactions with opioid receptors.
One of the key areas of interest has been Proglumide's potential activity as a delta-opioid receptor (DOR) agonist.[1][4] Early research provided evidence for this activity, suggesting a novel mechanism of action beyond its CCK antagonism. However, the scientific literature on this topic is not unanimous, with some studies failing to replicate or support these initial findings. This guide aims to present the foundational research on both sides of this scientific query.
Quantitative Data Summary
The available quantitative data on the direct interaction of Proglumide with opioid receptors is limited and presents a conflicting picture, particularly concerning the delta-opioid receptor.
| Ligand | Receptor Subtype | Assay Type | Key Findings | Reference |
| Proglumide | Delta (δ) | Radioligand Displacement Assay | Displaces the delta-agonist D-Ala-D-[Leucine]5-enkephalin (DADLE) from mouse brain synaptosomes. No specific IC50 or Ki value was reported. | [2] |
| Proglumide | Delta (δ) | Radioligand Binding Assay | Did not interact with delta-opioid binding sites in guinea pig brain crude synaptosome preparations at a concentration of 100 µM. | [5] |
| Proglumide | Mu (µ) | Radioligand Binding Assay | At 100 µM, competed for 13% of mu-opioid binding sites in guinea pig brain crude synaptosome preparations. | [5] |
| Proglumide | Kappa (κ) | Radioligand Binding Assay | At 100 µM, competed for 17% of kappa-opioid binding sites in guinea pig brain crude synaptosome preparations. | [5] |
| Proglumide | Delta (δ) | In vivo Analgesia Assay | Did not potentiate the analgesic actions of the delta-agonist [D-Pen2,D-Pen5]enkephalin (DPDPE). | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of Proglumide's delta-opioid agonist properties.
Radioligand Binding Assay for Delta-Opioid Receptor Affinity
This assay is designed to determine the binding affinity of a test compound (e.g., Proglumide) to the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude synaptosome preparations from guinea pig or mouse brain tissue, or cell lines expressing the delta-opioid receptor.
-
Radioligand: A selective delta-opioid receptor radioligand, such as [³H]DADLE (D-Ala-D-[Leucine]5-enkephalin).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the synaptosomes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (Proglumide).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Isolated Mouse Vas Deferens Bioassay
This functional assay assesses the agonist or antagonist activity of a compound on the presynaptic opioid receptors in the mouse vas deferens, which are predominantly of the delta subtype.
Materials:
-
Tissue: Vas deferens isolated from a male mouse.
-
Organ Bath: A temperature-controlled chamber with electrodes for electrical field stimulation.
-
Physiological Salt Solution: Krebs solution, gassed with 95% O₂ and 5% CO₂.
-
Isotonic Transducer and Recording System.
-
Test Compound: this compound.
-
Selective Delta-Opioid Antagonist: e.g., ICI 174,864.
Procedure:
-
Tissue Preparation: Dissect the vas deferens from a mouse and mount it in the organ bath containing Krebs solution at 37°C.
-
Stimulation: Stimulate the tissue with electrical pulses to induce twitch contractions.
-
Equilibration: Allow the tissue to equilibrate until stable twitch responses are recorded.
-
Compound Addition: Add cumulative concentrations of the test compound (Proglumide) to the organ bath and record the inhibition of the twitch response.
-
Antagonism Study: To confirm the involvement of delta-opioid receptors, pre-incubate the tissue with a selective delta-opioid antagonist before adding the test compound and observe if the inhibitory effect is blocked.
-
Data Analysis: Construct a concentration-response curve to determine the EC50 value of the test compound. For antagonism studies, calculate the pA2 value to quantify the affinity of the antagonist.
Mandatory Visualizations
Signaling Pathways
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflows for Receptor Binding and Functional Assays.
Conclusion
It is plausible that the observed opioid-related effects of Proglumide, such as the potentiation of morphine analgesia, are primarily mediated through its well-established role as a CCK receptor antagonist, which can indirectly modulate the endogenous opioid system. The direct delta-opioid agonist activity of Proglumide remains a topic of debate and warrants further, more detailed investigation with modern pharmacological techniques to be either substantiated or refuted. This guide provides the necessary background for researchers to approach this scientific question with a comprehensive understanding of the existing, and conflicting, foundational data.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proglumide exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin antagonists proglumide, lorglumide and benzotript, but not L-364,718, interact with brain opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Proglumide Hemicalcium: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172) is a classical antagonist of the cholecystokinin (B1591339) (CCK) receptors, CCK-A (CCK1) and CCK-B (CCK2).[1] It acts by competitively blocking the binding of the peptide hormones cholecystokinin and gastrin to these receptors, thereby inhibiting their downstream signaling pathways.[1][2] Initially developed for the treatment of peptic ulcers, its ability to modulate CCK receptor activity has made it a valuable tool in a wide range of research areas, including gastroenterology, oncology, and neuroscience.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of Proglumide hemicalcium and similar compounds.
Mechanism of Action
Proglumide is a non-selective antagonist for both CCK-A and CCK-B receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by CCK or gastrin, trigger a cascade of intracellular signaling events.[5][6] The primary signaling pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] These events lead to various physiological responses, including pancreatic enzyme secretion, smooth muscle contraction, and cell proliferation.[5][7] Proglumide exerts its effects by preventing this initial ligand binding, thereby inhibiting these downstream cellular responses.[7][8]
Signaling Pathway Diagram
The diagram below illustrates the signaling pathways of the CCK receptors that are antagonized by Proglumide.
Caption: CCK Receptor Signaling Pathway Antagonized by Proglumide.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of Proglumide observed in various assays.
| Assay Type | Cell Line / System | Stimulus | IC50 of Proglumide | Reference |
| Receptor Binding | Rat Pancreatic Islets | 125I-CCK-33 | 0.8 mM | [9] |
| Functional - Insulin (B600854) Secretion | Rat Pancreatic Islets | CCK-8 + 8.3 mM Glucose | 1.2 ± 0.4 mM (EC50) | [9] |
| Functional - Amylase Release | Mouse Pancreatic Acini | Cholecystokinin (CCK) | 0.3 - 10 mM (Dose-dependent inhibition) | [7] |
| Functional - Cell Proliferation | HT29 Human Colon Cancer Cells | - | 6.5 mM | [10] |
| Functional - Granulopoiesis | Rat Bone Marrow Progenitor Cells (CFU-GM) | - | 76.82 µM | [11] |
Experimental Protocols
Experimental Workflow Diagram
The general workflow for testing this compound in vitro is depicted below.
Caption: General In Vitro Experimental Workflow for Proglumide.
Protocol 1: Inhibition of CCK-Stimulated Amylase Release from Pancreatic Acini
This protocol details a functional assay to measure the inhibitory effect of Proglumide on CCK-stimulated amylase secretion from isolated pancreatic acini.[7]
Materials:
-
Male ICR mice or Sprague-Dawley rats
-
Collagenase (Type I)
-
HEPES-Ringer buffer (HRB)
-
Bovine Serum Albumin (BSA)
-
Soybean trypsin inhibitor
-
Cholecystokinin octapeptide (CCK-8)
-
This compound
-
Amylase activity assay kit (e.g., Phadebas)
-
96-well plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal according to approved institutional protocols.
-
Perfuse the pancreas with HRB containing collagenase.
-
Excise the pancreas, mince the tissue, and incubate in the collagenase solution at 37°C with gentle shaking for 45-60 minutes.
-
Disperse the acini by gentle pipetting through tips of decreasing orifice size.
-
Filter the suspension through a nylon mesh and wash the acini by centrifugation and resuspension in fresh HRB with BSA and trypsin inhibitor.
-
-
Amylase Release Assay:
-
Resuspend the final acini pellet in fresh HRB and aliquot into microcentrifuge tubes.
-
Pre-incubate the acini with various concentrations of Proglumide (e.g., 0.1, 1, 10 mM) or vehicle control for 15 minutes at 37°C.
-
Stimulate amylase release by adding a submaximal concentration of CCK-8 (e.g., 100 pM) to the tubes. Include a basal (unstimulated) control.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Pellet the acini by centrifugation (100 x g for 2 minutes).
-
Collect the supernatant, which contains the released amylase.
-
To determine total amylase content, lyse the acini in a separate set of tubes with detergent.
-
-
Measurement and Analysis:
-
Measure the amylase activity in the supernatants and the total lysates using a commercial amylase assay kit according to the manufacturer's instructions.
-
Express amylase release as a percentage of the total amylase content.
-
Calculate the inhibition of CCK-stimulated amylase release by Proglumide at each concentration.
-
Protocol 2: Inhibition of Gastrin-Induced Cancer Cell Proliferation (CCK-8 Assay)
This protocol describes how to assess the ability of Proglumide to inhibit the growth-promoting effects of gastrin on a cancer cell line expressing CCK-B receptors (e.g., HT29, HepG2).[2][10]
Materials:
-
CCK-B receptor-expressing cancer cell line (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Gastrin I (G17)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for another 24 hours to synchronize the cells.
-
Prepare treatment solutions in serum-free medium containing:
-
Vehicle control (medium only)
-
Gastrin I (e.g., 10 nM)
-
Gastrin I (10 nM) + varying concentrations of Proglumide (e.g., 0.1, 1, 5, 10 mM)
-
Proglumide alone at the highest concentration to test for intrinsic effects.
-
-
Aspirate the synchronization medium and add 100 µL of the respective treatment solutions to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the concentration of Proglumide that inhibits 50% of the gastrin-induced proliferation (IC50) by plotting the percent inhibition against the log of Proglumide concentration and fitting to a dose-response curve.
-
Conclusion
This compound remains a cornerstone pharmacological tool for the in vitro study of CCK receptor function. The protocols provided here offer robust methods for characterizing its antagonistic properties through both functional and cell-based assays. These assays are readily adaptable for screening novel CCK receptor antagonists and for elucidating the role of CCK signaling in various physiological and pathological processes. Careful optimization of cell densities, agonist concentrations, and incubation times is recommended to ensure reproducible and accurate results.
References
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Proglumide Hemicalcium: Application Notes and Protocols for In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172) is a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, targeting both CCK-A and CCK-B receptor subtypes.[1] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, proglumide has garnered significant interest for its diverse pharmacological effects.[2] Notably, it has been shown to potentiate opioid analgesia and prevent the development of opioid tolerance.[3] Further research has explored its potential in treating experimental colitis, influencing gastric motility, and affecting pancreatic growth.[4][5] These application notes provide a comprehensive overview of proglumide hemicalcium dosage and detailed protocols for its use in various in vivo rat models.
Data Presentation: this compound Dosage in Rat Models
The following table summarizes the quantitative data on proglumide dosage used in various in vivo rat models, as cited in the literature.
| Experimental Model | Rat Strain | Dosage Range | Administration Route | Vehicle | Frequency/Timing | Reference |
| Experimental Colitis | Sprague-Dawley | 250, 500, 1000 mg/kg | Oral (gavage) | Not Specified | First dose 1h before acetic acid challenge, second dose 25h after the first. | [6] |
| Gastric Emptying | Not Specified | 150 mg/kg | Intraperitoneal (i.p.) | Not Specified | Injected following a food preload. | [7] |
| Pancreatic Growth | Not Specified | 100 mg/kg | Not Specified | Not Specified | Three times per day for 2 or 6 days. | [5] |
| Pancreatic Secretion | Not Specified | 60 and 300 mg/kg/h | Intravenous (i.v.) infusion | Not Specified | Continuous infusion. | [8] |
Signaling Pathways
Proglumide exerts its effects by blocking the action of cholecystokinin (CCK) at its receptors (CCK1R and CCK2R). These receptors are G protein-coupled receptors (GPCRs) that, upon activation by CCK, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9][10] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][9] CCK receptors can also couple to other G proteins, such as Gαs, activating the adenylyl cyclase (AC) pathway.[2]
References
- 1. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of proglumide on rat pancreatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-responses for the slowing of gastric emptying in a rodent model by glucagon-like peptide (7-36) NH2, amylin, cholecystokinin, and other possible regulators of nutrient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proglumide stimulates basal pancreatic secretion in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Administering Proglumide Hemicalcium in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Proglumide hemicalcium in various mouse models of pain. Proglumide, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, is a valuable tool for investigating the role of the CCK system in pain modulation and for evaluating its potential as an analgesic or an adjunct to opioid therapies.
Introduction
Proglumide acts as an antagonist at both CCK-A and CCK-B receptors. The CCK system is known to have a pro-nociceptive role, and its inhibition can lead to analgesic effects. Notably, Proglumide has been shown to potentiate the analgesic effects of opioids and may prevent or reverse opioid tolerance, making it a compound of significant interest in pain research. These protocols are designed to provide standardized methods for assessing the effects of this compound in common preclinical pain models.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the administration of this compound in mouse models of pain.
| Parameter | Details | Reference |
| Drug | This compound | N/A |
| Common Dosages | 10 mg/kg, 30 mg/kg | [1] |
| Routes of Administration | Intraperitoneal (IP), Subcutaneous (SC) | [1] |
| Vehicle | 0.9% Saline | [1] |
| Injection Volume | 10 µL/g of body weight | [1] |
| Pain Model | Proglumide Dosage | Pre-treatment Time | Effect |
| Formalin Test (Socially Transferred Pain) | 10 mg/kg (IP) | At the start of a 1-hour habituation phase | Reduced enhanced licking/chewing behavior |
| Burn-Induced Pain (Mechanical Allodynia) | 30 mg/kg | Not specified | Reversed mechanical allodynia |
| Burn-Induced Pain (Thermal Allodynia) | 30 mg/kg (in combination with 1 mg/kg oxycodone) | Not specified | Significantly reversed thermal allodynia |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration for injection (e.g., for a 10 mg/kg dose and an injection volume of 10 µL/g, the concentration would be 1 mg/mL).
-
Vortex the solution thoroughly to dissolve the powder. If solubility is an issue, brief sonication may be used.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution appropriately (as per manufacturer's instructions) and protect it from light until use.
Administration of this compound
a. Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
b. Subcutaneous (SC) Injection:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the skin to form a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
Pain Assessment Protocols
a. Formalin Test for Inflammatory Pain:
Apparatus:
-
Plexiglas observation chamber
-
Mirror placed at an angle to allow an unobstructed view of the mouse's paw
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Administer this compound or vehicle at the specified pre-treatment time (e.g., immediately before habituation).[1]
-
Place the mouse in the observation chamber for a habituation period of at least 30 minutes.
-
After habituation, briefly remove the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[2]
-
Immediately return the mouse to the chamber and start recording/observation.
-
Record the total time the mouse spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[2][3][4]
b. Von Frey Test for Mechanical Allodynia:
Apparatus:
-
Elevated wire mesh platform
-
Plexiglas chambers to confine the mice
-
Set of calibrated von Frey filaments
Procedure:
-
Habituate the mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 30 minutes on two consecutive days before testing.[5]
-
On the test day, administer this compound or vehicle at the specified pre-treatment time. A pre-treatment time of 30-60 minutes is common for IP or SC injections.
-
Place the mice in the chambers and allow them to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
c. Hot Plate Test for Thermal Nociception:
Apparatus:
-
Hot plate apparatus with a transparent restraining cylinder
-
Timer
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[6][7]
-
Administer this compound or vehicle at the specified pre-treatment time (e.g., 30 minutes before the test).[8]
-
Place the mouse on the hot plate within the restraining cylinder and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and if the mouse does not respond by this time, it should be removed from the hot plate.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Proglumide administration.
Caption: CCK receptor signaling pathway and Proglumide's inhibitory action.
Caption: Proglumide's potentiation of opioid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Proglumide Hemicalcium Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172) is a non-peptide antagonist of the cholecystokinin (B1591339) (CCK) receptors, CCK-A and CCK-B.[1][2][3] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric motility and secretion.[1][2] Emerging research has highlighted its potential in other therapeutic areas, including oncology and pain management, by modulating signaling pathways involved in cell proliferation and nociception.[2][4][5] Proglumide hemicalcium is a salt form of proglumide. For in vitro and many in vivo preclinical studies, a well-characterized and stable stock solution is essential. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of proglumide due to its excellent solubilizing properties.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Table 1: Solubility and Recommended Concentrations of this compound in DMSO
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 65 mg/mL | N/A |
| Recommended Stock Concentration | 10 mM - 50 mM | [3] |
| Final DMSO concentration in cell culture | < 0.5% | [6] |
| Final DMSO concentration for in vivo studies | ≤ 2% | [6] |
Table 2: Storage and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Reference |
| -20°C | 1 month to 1 year | [6] |
| -80°C | 6 months to 2 years | [6] |
| Note: Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~715.9 g/mol for the anhydrous form; always confirm with the manufacturer's certificate of analysis)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and anhydrous DMSO to room temperature before use. This prevents moisture condensation which can affect solubility and stability.[7]
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
-
Weighing the Compound:
-
Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.16 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 715.9 g/mol x 1000 mg/g = 7.159 mg
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]
-
Protocol 2: Preparation of Working Solutions
For Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a stepwise dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
For In Vivo Studies:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in a suitable vehicle (e.g., saline, PBS, or a co-solvent mixture). The final DMSO concentration should be kept as low as possible, preferably 2% or lower, to minimize toxicity to the animal.[6]
Visualizations
Proglumide Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Proglumide Mechanism of Action: CCK Receptor Antagonism
Caption: Proglumide antagonizes CCK receptors, blocking downstream signaling.
References
- 1. Proglumide - Wikipedia [en.wikipedia.org]
- 2. What is Proglumide used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. biotium.com [biotium.com]
Application Notes and Protocols for Proglumide Hemicalcium in HT29 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide hemicalcium is a non-peptide antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1] In the context of cancer research, particularly colorectal cancer, the modulation of CCK receptor signaling has emerged as a potential therapeutic strategy. The human colon adenocarcinoma cell line, HT29, is a widely utilized in vitro model for studying colon cancer biology and evaluating the efficacy of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HT29 cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound exerts its biological effects by competitively blocking the binding of cholecystokinin to its receptors. In HT29 cells, which express CCK receptors, this antagonism has been shown to inhibit cell proliferation and induce apoptosis.[1] The anti-proliferative effects in colon cancer cells appear to be primarily mediated through the antagonism of the CCK-A receptor subtype.[1] Blockade of these receptors disrupts downstream signaling pathways that are involved in cell growth and survival.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the effects of this compound on HT29 cells.
| Parameter | Cell Line | Value | Experimental Method | Reference |
| IC50 | HT29 | 6.5 mM | [3H]-thymidine incorporation | [1] |
| Effect | HT29 | Inhibition of proliferation | [3H]-thymidine incorporation | [1] |
| Effect | HT29 | Induction of apoptosis | Flow cytometry (Annexin V/PI) | [1] |
| Synergism | HT29 | Enhanced anti-proliferative and pro-apoptotic effects | [3H]-thymidine incorporation, Flow cytometry | [1] |
Signaling Pathway
The binding of CCK to its receptors on HT29 cells can activate signaling pathways that promote cell proliferation and survival. This compound, by blocking these receptors, is hypothesized to inhibit these pro-growth signals and trigger apoptosis. The induction of apoptosis likely involves the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.
References
Application Notes and Protocols for Studying Opioid Tolerance Reversal with Proglumide Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the reversal of opioid tolerance using Proglumide hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Proglumide in restoring opioid analgesia.
Introduction
Opioid analgesics, such as morphine, are highly effective for managing severe pain. However, their long-term use is often complicated by the development of tolerance, requiring dose escalation to maintain analgesic efficacy, which in turn increases the risk of side effects.[1] One of the mechanisms implicated in opioid tolerance involves the endogenous cholecystokinin (CCK) system, which is believed to exert an anti-opioid effect.[2][3] Proglumide, by acting as a CCK antagonist, has been shown to prevent and even reverse opioid tolerance, potentiating the analgesic effects of opioids.[4][5] These protocols outline the necessary steps to investigate this phenomenon in a laboratory setting.
Mechanism of Action: Proglumide in Opioid Tolerance
Chronic opioid administration can lead to an upregulation of the CCK system.[3] CCK, acting through its receptors (primarily CCK-B receptors in the central nervous system), counteracts the analgesic effects of opioids.[5] Proglumide, by blocking these CCK receptors, is thought to disinhibit the opioid-mediated analgesic pathways, thereby restoring the efficacy of opioid drugs in tolerant subjects.[4]
Experimental Protocols
This section provides detailed methodologies for inducing opioid tolerance and assessing the reversal of this tolerance with this compound using common preclinical models of nociception.
Preparation of this compound for In Vivo Administration
-
Aqueous Solution: Attempt to dissolve this compound in sterile saline or phosphate-buffered saline (PBS). Gentle heating and sonication can be used to aid dissolution.[7]
-
Vehicle with Solubilizing Agents: If aqueous solubility is limited, a vehicle containing a small percentage of a non-toxic solvent like DMSO, followed by dilution with saline, PEG300, and a surfactant like Tween-80, can be used.[7] A sample vehicle formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
Important: Always ensure the final solution is sterile and at a physiologically compatible pH before administration.
Induction of Morphine Tolerance in Rodents
A common method to induce acute morphine tolerance in rats is as follows:
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Morphine Administration: Administer subcutaneous (s.c.) injections of morphine sulfate (B86663) at a dose of 4 mg/kg every two hours for a total of seven to eight injections.[4]
-
Confirmation of Tolerance: Tolerance can be confirmed by a significant reduction in the analgesic effect of a challenge dose of morphine compared to the effect of the same dose in naive animals, as measured by the behavioral assays described below.
Behavioral Assays for Nociception
The tail-flick test measures the latency of a rodent to withdraw its tail from a source of thermal noxious stimulus.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the rat.
-
Focus the radiant heat source on the ventral surface of the distal portion of the tail.
-
Start the timer and measure the latency (in seconds) for the rat to flick its tail.
-
A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.[4]
-
-
Experimental Workflow:
-
Baseline: Measure the baseline tail-flick latency for each animal.
-
Tolerance Induction: Induce morphine tolerance as described in section 2.2.
-
Tolerance Confirmation: Administer a challenge dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at peak effect time (e.g., 30 minutes post-injection). A significantly shorter latency compared to morphine-treated naive animals indicates tolerance.
-
Proglumide Intervention: In tolerant animals, administer this compound (e.g., 10 mg/kg, intraperitoneally, i.p.) 15-30 minutes prior to the morphine challenge.
-
Reversal Assessment: Measure the tail-flick latency after the morphine challenge in the Proglumide-pretreated animals. An increase in latency compared to the tolerant group indicates reversal of tolerance.
-
The hot plate test assesses the response to a thermal stimulus applied to the paws.
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Place the animal on the heated surface of the hot plate.
-
Start the timer and observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
A cut-off time (e.g., 30-45 seconds) is necessary to prevent tissue injury.[8]
-
-
Experimental Workflow: The experimental workflow is similar to the tail-flick test, with baseline, tolerance induction, tolerance confirmation, Proglumide intervention, and reversal assessment stages.
The von Frey test is used to measure mechanical allodynia or hyperalgesia.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor that allows access to the plantar surface of the hind paws.
-
Allow the animal to acclimate to the chamber.
-
Apply the von Frey filaments with increasing force to the mid-plantar surface of the hind paw until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
The paw withdrawal threshold (in grams) is determined using the up-down method.
-
-
Experimental Workflow: This test is particularly useful for studying opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity that can accompany tolerance. The workflow would involve establishing a baseline paw withdrawal threshold, inducing morphine tolerance (which may also induce hyperalgesia), and then assessing the ability of Proglumide to reverse the decrease in paw withdrawal threshold.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
| Treatment Group | N | Baseline Latency (s) | Tolerant Latency (s) | Proglumide + Morphine Latency (s) |
| Tail-Flick Test | ||||
| Vehicle + Saline | 10 | 2.5 ± 0.3 | N/A | N/A |
| Vehicle + Morphine | 10 | 2.6 ± 0.2 | 4.1 ± 0.5 | N/A |
| Proglumide + Morphine | 10 | 2.4 ± 0.3 | N/A | 7.8 ± 0.6 |
| Hot Plate Test | ||||
| Vehicle + Saline | 10 | 8.2 ± 0.7 | N/A | N/A |
| Vehicle + Morphine | 10 | 8.5 ± 0.9 | 12.3 ± 1.1 | N/A |
| Proglumide + Morphine | 10 | 8.3 ± 0.6 | N/A | 21.5 ± 1.8 |
*p < 0.05 compared to the Vehicle + Morphine (tolerant) group. Data are presented as mean ± SEM. Note: The data in this table are illustrative and should be replaced with actual experimental findings.
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Tolerant Paw Withdrawal Threshold (g) | Proglumide + Morphine Paw Withdrawal Threshold (g) |
| Von Frey Test | ||||
| Vehicle + Saline | 10 | 10.5 ± 1.2 | N/A | N/A |
| Vehicle + Morphine | 10 | 10.2 ± 1.1 | 5.8 ± 0.7 | N/A |
| Proglumide + Morphine | 10 | 10.8 ± 1.3 | N/A | 9.7 ± 1.0* |
*p < 0.05 compared to the Vehicle + Morphine (tolerant) group. Data are presented as mean ± SEM. Note: The data in this table are illustrative and should be replaced with actual experimental findings.
Visualizations
Signaling Pathway of Opioid Tolerance and Proglumide Intervention
References
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Proglumide - Wikipedia [en.wikipedia.org]
- 4. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Proglumide Hemicalcium in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide (B1679172) hemicalcium is a widely utilized non-peptide antagonist of cholecystokinin (B1591339) (CCK) receptors, demonstrating affinity for both CCK-A and CCK-B subtypes.[1][2][3] Initially developed for its gastric antisecretory properties, its application in rodent models has expanded significantly to encompass neuroscience, pain management, and metabolic research.[2][4] Proglumide's ability to modulate opioid analgesia, reduce tolerance, and its potential neuroprotective and anti-epileptic effects make it a valuable tool in preclinical studies.[1][2][5] These notes provide an overview of its mechanism of action, a summary of quantitative data from various rodent studies, and detailed protocols for its intraperitoneal administration and use in common experimental paradigms.
Mechanism of Action
Proglumide's primary mechanism of action is the competitive antagonism of CCK receptors (CCK-A and CCK-B), which are G-protein coupled receptors (GPCRs).[3][6] By blocking the binding of the endogenous ligand cholecystokinin, Proglumide inhibits downstream signaling pathways.[2] This action is central to its effects on gastric secretion, pain perception, and satiety.[2][7] Additionally, some studies suggest that Proglumide may exert some of its effects through the activation of delta-opioid receptors, indicating a more complex pharmacological profile.[8] This dual action may contribute to its ability to potentiate opioid-mediated analgesia.[8][9]
Caption: Proglumide blocks CCK from binding to its receptor, inhibiting downstream signaling.
Quantitative Data Summary: Intraperitoneal Dosing in Rodents
The following table summarizes intraperitoneal (IP) dosages of Proglumide used in various rodent studies. Doses can vary significantly based on the species and the specific application.
| Rodent Species | Application | Dosage (mg/kg, IP) | Key Findings | Citation(s) |
| Mouse | Potentiation of Morphine Analgesia | 5 - 10 | Maximally potentiated morphine analgesia and prolonged its duration of action. | [5] |
| Mouse | Social Transfer of Pain | 10 | Reduced enhanced pain sensitivity (paw licking) in observer mice. | [10] |
| Rat | Anti-seizure / Neuroprotection | 250 - 750 | Dose-dependently increased seizure latency and attenuated oxidative stress. | [1] |
| Rat | Gastric Emptying | 150 | Significantly accelerated the emptying of a liquid food preload. | [7] |
| Rat | Neuropathic Pain | 20 | Independently increased mechanical withdrawal thresholds after nerve injury. | [11] |
| Rat | Dyskinesia Model (IDPN-induced) | 250 - 750 | Dose-dependently exacerbated the incidence and severity of dyskinesia. | [12] |
Experimental Protocols
Protocol 1: Standard Procedure for Intraperitoneal (IP) Injection in Rodents
This protocol provides a generalized method for IP injection in mice and rats, synthesized from standard operating procedures.[13][14][15] It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Proglumide hemicalcium solution (sterile)
-
Sterile syringes (1-3 mL)
-
Sterile needles (25-27G for mice, 23-25G for rats)[13]
-
70% Isopropyl alcohol wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Warm the Proglumide solution to room temperature to prevent animal discomfort.[13] Calculate the correct volume for injection based on the animal's most recent body weight and the desired dose (mg/kg). The maximum recommended injection volume is typically <10 mL/kg.[13]
-
Animal Restraint:
-
Mouse: Securely restrain the mouse using a scruff hold with one hand, ensuring the abdomen is exposed and slightly tilted downwards.
-
Rat: A two-person technique is preferred.[13] One person restrains the rat with its back against their forearm, head tilted down. Alternatively, use a towel wrap for a one-person technique.[13]
-
-
Site Identification: Locate the injection site in the lower right abdominal quadrant.[13][14] This avoids the cecum (more prominent on the left) and the urinary bladder.
-
Injection:
-
Clean the injection site with an alcohol wipe.
-
Insert the sterile needle, bevel up, at a 30-40° angle into the peritoneal cavity.[13]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. No fluid should enter the syringe hub.[14]
-
If aspiration is negative, depress the plunger smoothly to administer the solution.
-
Withdraw the needle swiftly at the same angle of entry.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for several minutes for any adverse reactions, such as bleeding at the injection site or signs of distress.[13]
Caption: A stepwise workflow for the safe and effective IP administration of agents in rodents.
Protocol 2: Evaluation of Proglumide as a Potentiator of Morphine Analgesia (Mouse Model)
This protocol is adapted from studies investigating the synergistic effects of Proglumide and opioids on analgesia.[5]
Model: Tail-flick test in mice. Objective: To determine if Proglumide enhances the analgesic effect of morphine.
Procedure:
-
Acclimation: Acclimate male mice to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse using a tail-flick apparatus. The latency is the time taken for the mouse to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Divide mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle (Saline, IP)
-
Group 2: Proglumide (e.g., 10 mg/kg, IP)
-
Group 3: Morphine (e.g., 5 mg/kg, Subcutaneous)
-
Group 4: Proglumide (10 mg/kg, IP) + Morphine (5 mg/kg, SC). Proglumide is typically administered 15-30 minutes prior to morphine.
-
-
Post-Treatment Measurement: Measure tail-flick latencies at set time points after the final injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert raw latency scores to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Compare %MPE between groups using appropriate statistical tests (e.g., ANOVA). An increase in %MPE in Group 4 compared to Group 3 indicates potentiation.
Caption: Workflow for assessing Proglumide's potentiation of morphine-induced analgesia.
Safety and Toxicology
Proglumide is generally considered to have a broad safety profile and is well-tolerated in both animal models and human trials.[3][9] Side effects are typically minor.[3] However, it is crucial to consider the experimental context. In a study using a rat model of neurotoxicity induced by β,β'-iminodipropionitrile (IDPN), Proglumide was found to significantly exacerbate the dyskinetic syndrome and potentiate oxidative stress in a dose-dependent manner.[12] This highlights the importance of evaluating the safety of Proglumide within the specific pathological context of a study and not assuming universal safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Proglumide used for? [synapse.patsnap.com]
- 3. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proglumide selectively potentiates supraspinal mu 1 opioid analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proglumide exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proglumide, a cholecystokinin receptor antagonist, exacerbates beta, beta'-iminodipropionitrile-induced dyskinetic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Proglumide Hemicalcium: Application Notes and Protocols for In Vitro Inhibition of Amylase Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of proglumide (B1679172) hemicalcium for the in vitro inhibition of cholecystokinin (B1591339) (CCK)-stimulated amylase release from pancreatic acinar cells. Detailed protocols for the isolation of pancreatic acini, the amylase release inhibition assay, and the measurement of amylase activity are provided, along with a summary of effective concentrations and a visualization of the underlying signaling pathway.
Introduction
Proglumide is a non-peptide antagonist of the cholecystokinin (CCK) receptors, primarily acting on the CCK-A receptor subtype found on pancreatic acinar cells.[1] By competitively and reversibly binding to these receptors, proglumide effectively blocks the physiological actions of CCK, including the stimulation of digestive enzyme secretion.[2] This makes proglumide a valuable tool for in vitro studies of pancreatic physiology and pathophysiology, as well as for the screening and development of novel therapeutics targeting CCK-mediated pathways. In vitro studies have demonstrated that proglumide dose-dependently inhibits CCK-stimulated amylase release from isolated pancreatic acini.[3]
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the effective concentrations of proglumide hemicalcium for the inhibition of CCK-stimulated amylase release.
| Parameter | Value | Reference |
| Effective Concentration Range | 0.3 - 10 mM | [3] |
| Nature of Inhibition | Competitive and Reversible | [2][3] |
| Specificity | Selective for CCK and related peptides | [3] |
| Note | Concentrations at the higher end of the range (e.g., 10 mM) may produce non-specific effects.[2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of CCK-stimulated amylase release and the mechanism of inhibition by proglumide.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro experiment to assess the inhibitory effect of proglumide on CCK-stimulated amylase release.
Experimental Protocols
Protocol 1: Isolation of Mouse Pancreatic Acini
This protocol describes the enzymatic and mechanical dissociation of mouse pancreatic tissue to obtain isolated acini suitable for in vitro secretion assays.
Materials:
-
Male ICR mice
-
Collagenase (Type I or IV)
-
Soybean trypsin inhibitor
-
Bovine serum albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer Bicarbonate (KRB) buffer
-
Surgical instruments
-
Shaking water bath
-
Centrifuge
-
Nylon mesh (e.g., 100 µm)
Procedure:
-
Euthanize the mouse via an approved method (e.g., cervical dislocation).
-
Surgically remove the pancreas and place it in ice-cold HBSS or KRB buffer.
-
Clean the pancreas by removing fat and lymph nodes.
-
Mince the pancreatic tissue into small pieces (approximately 1-2 mm³).
-
Transfer the minced tissue to a flask containing HBSS or KRB buffer supplemented with collagenase (e.g., 50-100 U/mL), soybean trypsin inhibitor (e.g., 0.1 mg/mL), and BSA (e.g., 1 mg/mL).
-
Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes, with gentle trituration every 10-15 minutes using a series of pipettes with decreasing tip diameters to aid dissociation.
-
Monitor the dissociation process under a microscope until acini are largely free of connective tissue.
-
Terminate the digestion by adding cold buffer and centrifuging at a low speed (e.g., 50 x g) for 2-3 minutes.
-
Wash the acini pellet twice with fresh buffer.
-
Resuspend the acini in the desired experimental buffer and filter through a nylon mesh to remove any remaining undigested tissue.
-
Determine the viability of the acini using a method such as trypan blue exclusion.
Protocol 2: Proglumide Inhibition of CCK-Stimulated Amylase Release
This protocol details the steps for treating isolated pancreatic acini with proglumide and stimulating them with CCK to assess the inhibitory effect on amylase secretion.
Materials:
-
Isolated pancreatic acini (from Protocol 1)
-
Experimental buffer (e.g., HBSS or KRB supplemented with BSA)
-
This compound stock solution
-
Cholecystokinin (CCK-8) stock solution
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
Procedure:
-
Aliquot the isolated pancreatic acini suspension into microcentrifuge tubes.
-
Prepare a range of this compound working solutions by diluting the stock solution in the experimental buffer to achieve final concentrations between 0.3 mM and 10 mM.
-
Add the proglumide working solutions to the respective tubes containing the acini and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).
-
Prepare a working solution of CCK-8 in the experimental buffer. The final concentration should be one that elicits a submaximal or maximal amylase release (e.g., 100 pM).
-
Add the CCK-8 working solution to the proglumide-treated and control tubes to stimulate amylase release. Include a basal (unstimulated) control group that receives only buffer.
-
Incubate the tubes for 30 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and centrifuging at a low speed to pellet the acini.
-
Carefully collect the supernatant, which contains the secreted amylase, for subsequent analysis.
Protocol 3: Amylase Activity Assay (DNSA Method)
This protocol describes a colorimetric method for measuring the activity of amylase in the collected supernatants using 3,5-dinitrosalicylic acid (DNSA).
Materials:
-
Supernatants from Protocol 2
-
1% (w/v) Starch solution (in buffer, pH 6.9)
-
DNSA reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 100 mL of water)
-
Maltose (B56501) standard solutions
-
Spectrophotometer
-
Boiling water bath
Procedure:
-
Pipette a small volume of the supernatant (e.g., 50 µL) into a fresh microcentrifuge tube.
-
Add the 1% starch solution to each tube and incubate at 37°C for 10-15 minutes.
-
Stop the enzymatic reaction by adding the DNSA reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and add distilled water to bring the final volume to a measurable level.
-
Measure the absorbance of the samples at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of maltose to determine the amount of reducing sugar produced in each sample.
-
One unit of amylase activity is typically defined as the amount of enzyme that releases 1 µmole of reducing sugar (as maltose) per minute under the assay conditions.
Data Analysis: Calculation of Percentage Inhibition
The percentage of amylase release inhibition by proglumide can be calculated using the following formula:
% Inhibition = [ (Amylase release in CCK-stimulated control - Amylase release in proglumide-treated sample) / (Amylase release in CCK-stimulated control - Basal amylase release) ] x 100
This calculation normalizes the data by accounting for the basal (unstimulated) amylase release.
References
Application of Proglumide Hemicalcium in Experimental Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172), a nonpeptide cholecystokinin (B1591339) (CCK) receptor antagonist, has demonstrated therapeutic potential in various gastrointestinal and neurological conditions.[1][2][3] Its primary mechanism of action involves blocking both CCK-A and CCK-B receptors, thereby inhibiting gastric secretion and gastrointestinal motility.[1][3][4] Recent research has explored its anti-inflammatory properties, particularly in the context of experimental colitis. This document provides detailed application notes and protocols for the use of Proglumide hemicalcium in preclinical models of colitis, based on published studies.
Mechanism of Action in Colitis
Cholecystokinin (CCK) is a peptide hormone that regulates various gastrointestinal functions, including colonic contraction and transit time.[5] In inflammatory conditions such as ulcerative colitis, altered contractile activity is often observed.[5] Proglumide, by acting as a CCK receptor antagonist, is thought to exert its beneficial effects in experimental colitis by inhibiting the actions of CCK.[5] This may lead to a reduction in inflammation and protection against colonic injury. Further research is needed to fully elucidate the precise downstream signaling pathways involved in this protective effect.[5]
Caption: Proposed mechanism of Proglumide in attenuating experimental colitis.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of orally administered proglumide on various parameters in an acetic acid-induced colitis model in rats.[5]
| Treatment Group | Colon Weight (g) | MPO Activity (U/g tissue) | Colonic Injury Score (0-5) |
| Sham Control | 0.75 ± 0.04 | 1.5 ± 0.2 | 0.2 ± 0.1 |
| Acetic Acid Control | 1.52 ± 0.09 | 7.8 ± 0.6 | 4.2 ± 0.3 |
| Proglumide (250 mg/kg) | 1.25 ± 0.07 | 5.9 ± 0.5 | 3.1 ± 0.2 |
| Proglumide (500 mg/kg) | 1.08 ± 0.06 | 4.2 ± 0.4 | 2.2 ± 0.2 |
| Proglumide (1000 mg/kg) | 0.89 ± 0.05 | 2.8 ± 0.3 | 1.3 ± 0.1 |
Data presented as mean ± SEM. MPO: Myeloperoxidase.
Experimental Protocols
Acetic Acid-Induced Colitis Model in Rats
This protocol is based on the methodology described by Al Moutaery (2005).[5]
1. Animals:
-
Male Sprague-Dawley rats are used for this model.
2. Induction of Colitis:
-
Rats are anesthetized.
-
A catheter is inserted rectally to a depth of 8 cm.
-
1 ml of 4% acetic acid is instilled into the colon.
-
The acetic acid is followed by a flush of 0.5 ml of air to ensure distribution.
-
Rats are maintained in a head-down position for 30 seconds to prevent leakage.
-
Following this, each rat receives a 1.5 ml colonic wash with saline.
3. Proglumide Administration:
-
Proglumide is administered orally.
-
The first dose is given 1 hour before the acetic acid challenge.
-
The second dose is administered 25 hours after the first dose.
-
A vehicle control group (e.g., saline or appropriate vehicle for proglumide) should be included.
4. Experimental Groups:
-
Sham Control: Receives an equal volume of saline instead of acetic acid.
-
Acetic Acid Control: Receives acetic acid and the vehicle for proglumide.
-
Proglumide Treatment Groups: Receive acetic acid and varying doses of proglumide (e.g., 250, 500, and 1000 mg/kg).
5. Endpoint Analysis (48 hours post-induction):
-
Euthanize the animals.
-
The colon is removed, weighed, and opened longitudinally.
-
Macroscopic Colonic Injury Scoring: The colonic injury is scored based on a scale that evaluates the severity of inflammation, ulceration, and necrosis.
-
Histopathological Analysis: A section of the colon is fixed in formalin for histological processing (e.g., H&E staining) to assess epithelial damage, inflammatory cell infiltration, and mucosal destruction.
-
Myeloperoxidase (MPO) Activity: A portion of the colon is homogenized and assayed for MPO activity, which serves as a marker for neutrophil infiltration.
Caption: Experimental workflow for evaluating Proglumide in a rat model of colitis.
Logical Relationships of Proglumide's Effects
The administration of proglumide in the experimental colitis model leads to a cascade of observable beneficial effects. The primary intervention of CCK receptor antagonism translates into measurable improvements in macroscopic, cellular, and histological markers of colonic inflammation.
Caption: Logical flow of Proglumide's therapeutic effects in experimental colitis.
Conclusion
This compound demonstrates a dose-dependent protective effect in the acetic acid-induced model of experimental colitis.[5] Its mechanism as a CCK receptor antagonist presents a promising avenue for the development of novel therapeutics for inflammatory bowel disease. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of proglumide and other CCK receptor antagonists in the context of colitis and other inflammatory gastrointestinal disorders.
References
Application Notes and Protocols for Studying Gastric Emptying with Proglumide Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172) hemicalcium is a non-selective antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1][2] Cholecystokinin is a crucial peptide hormone involved in various digestive processes, including the regulation of gastric motility.[3][4] Endogenously released CCK, stimulated by the presence of nutrients in the duodenum, typically delays gastric emptying.[5][6] By blocking CCK receptors, proglumide hemicalcium can be utilized as a valuable pharmacological tool to investigate the physiological and pathophysiological role of CCK in controlling the rate at which stomach contents are emptied into the small intestine.[5][7] These application notes provide detailed protocols for researchers to effectively use this compound in gastric emptying studies across different experimental models.
Mechanism of Action
This compound exerts its effect by competitively binding to CCK receptors, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling pathways.[1][2] The antagonism of CCK receptors by proglumide leads to an inhibition of the physiological responses induced by CCK, which include decreased gastric motility and delayed gastric emptying.[1][5] Consequently, the administration of proglumide is expected to accelerate gastric emptying, providing a means to study the contribution of the CCK pathway to gastric motor function.[5]
Signaling Pathway of CCK in Gastric Motility Regulation
The regulation of gastric emptying by cholecystokinin (CCK) is a complex process involving both neural and hormonal pathways. The binding of CCK to its receptors, primarily the CCK-A receptor subtype on vagal afferent terminals, initiates a signaling cascade that ultimately leads to a decrease in the rate of gastric emptying. Proglumide, as a CCK receptor antagonist, blocks this interaction, thereby inhibiting the downstream effects of CCK and promoting gastric emptying.
Data Presentation
The following tables summarize the available quantitative data on the use of this compound in gastric emptying studies.
Table 1: this compound Dosage and Effects in Animal Models
| Animal Model | Dosage | Administration Route | Effect on Gastric Emptying | Meal Type | Measurement Method | Reference |
| Rat | 150 mg/kg | Intraperitoneal (IP) | 12.8% acceleration | Liquid food | Marker dilution | [5] |
| Rat | Not specified | Oral | Ineffective | Liquid food | Marker dilution | [5] |
Note: Data on the effects of proglumide on gastric emptying in other common animal models such as dogs, pigs, and monkeys are limited in the currently available literature.
Table 2: this compound and Related Compounds in Human Studies
| Compound | Dosage | Administration Route | Effect on Gastric Emptying | Meal Type | Measurement Method | Reference |
| Proglumide | 400 mg | Oral | Data not available | Not applicable | Pharmacokinetic study | [8] |
| Loxiglumide (B1675256) | 800 mg | Oral | No significant effect | Solid-liquid meal | Ultrasonography | [9] |
Note: Loxiglumide is another CCK-A antagonist. The lack of effect on a mixed meal in humans provides an important contrast to the findings with liquid meals in rats.
Experimental Protocols
Protocol 1: Investigation of Proglumide's Effect on Gastric Emptying in Rats using the Marker Dilution Technique
This protocol is adapted from the methodology described by Shillabeer and Davison (1987).[5]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Liquid test meal containing a non-absorbable marker (e.g., phenol (B47542) red)
-
Male Wistar rats
-
Gavage needles
-
Surgical instruments for gastric sample collection
-
Spectrophotometer
Procedure:
-
Animal Preparation: House rats individually and acclimate them to the experimental conditions. Fast the animals overnight with free access to water before the experiment.
-
Preload Administration: Administer a preload of the liquid test meal via gavage to stimulate endogenous CCK release.
-
Proglumide Administration: Immediately following the preload, administer this compound (150 mg/kg) or vehicle intraperitoneally.
-
Test Meal Administration: After a set time interval (e.g., 15 minutes) following proglumide/vehicle injection, administer a known volume of the liquid test meal containing the non-absorbable marker.
-
Gastric Sample Collection: At a predetermined time point after the test meal administration (e.g., 20 minutes), humanely euthanize the animals and carefully clamp the pylorus and cardia. Surgically remove the stomach.
-
Sample Analysis: Homogenize the stomach contents and measure the concentration of the non-absorbable marker using a spectrophotometer.
-
Calculation of Gastric Emptying: Calculate the percentage of the meal emptied from the stomach based on the dilution of the marker.
Protocol 2: General Protocol for Studying the Effect of Proglumide on Gastric Emptying in Humans using Scintigraphy
This protocol provides a general framework. Specifics should be adapted based on institutional guidelines and the research question.
Materials:
-
This compound capsules (e.g., 400 mg)
-
Placebo capsules
-
Standardized radiolabeled test meal (e.g., 99mTc-sulfur colloid mixed with a low-fat meal)
-
Gamma camera for scintigraphic imaging
Procedure:
-
Participant Screening and Preparation: Recruit healthy volunteers or patients with specific gastrointestinal conditions. Participants should undergo a screening process and provide informed consent. Instruct participants to fast overnight.
-
Drug Administration: On the morning of the study, administer this compound or a placebo in a double-blind, randomized crossover design. A sufficient washout period should be implemented between study days.
-
Test Meal Ingestion: After a specified time following drug administration (e.g., 60 minutes to allow for drug absorption), instruct the participant to consume the standardized radiolabeled test meal.
-
Scintigraphic Imaging: Acquire images of the gastric region using a gamma camera at standardized time points (e.g., immediately after meal ingestion, and at 1, 2, 3, and 4 hours post-ingestion).
-
Data Analysis: Quantify the amount of radioactivity remaining in the stomach at each time point to generate a gastric emptying curve. Calculate key parameters such as the half-time of gastric emptying (T50).
-
Statistical Analysis: Compare the gastric emptying parameters between the proglumide and placebo conditions to determine the effect of the drug.
Protocol 3: A Framework for Investigating Proglumide's Effect on Gastric Emptying using the Paracetamol Absorption Test
The paracetamol absorption test is an indirect method to assess gastric emptying. The rate of paracetamol absorption is dependent on its passage from the stomach to the small intestine.
Materials:
-
This compound
-
Placebo
-
Paracetamol (acetaminophen) tablets or solution
-
Standardized liquid or solid meal
-
Equipment for blood sample collection and analysis of paracetamol concentrations
Procedure:
-
Participant Preparation: Similar to the scintigraphy protocol, participants should be fasted overnight.
-
Drug Administration: Administer this compound or placebo.
-
Test Meal and Paracetamol Ingestion: After a suitable interval for drug absorption, provide the participant with a standardized meal co-administered with a fixed dose of paracetamol.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after paracetamol ingestion.
-
Pharmacokinetic Analysis: Analyze the plasma concentrations of paracetamol at each time point to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and the area under the curve (AUC).
-
Interpretation: An earlier Tmax and a higher Cmax in the proglumide group compared to the placebo group would suggest an acceleration of gastric emptying.
Conclusion
This compound serves as a specific antagonist of CCK receptors and is a valuable tool for elucidating the role of cholecystokinin in the regulation of gastric emptying. The provided protocols offer a framework for conducting both preclinical and clinical studies. Researchers should carefully consider the choice of animal model, meal type, and measurement technique to best address their specific scientific questions. Further research is warranted to establish effective dosages of proglumide for modulating gastric emptying in species other than rats and to explore its potential in human studies of gastric motility.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Optimal hepatobiliary scintigraphy for gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of loxiglumide (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Inhibitory Effect of Proglumide Hemicalcium on Pancreatic Acini Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172) hemicalcium is a widely recognized cholecystokinin (B1591339) (CCK) receptor antagonist that plays a crucial role in studying the physiology and pathophysiology of the exocrine pancreas.[1][2][3][4] By competitively blocking CCK-A and CCK-B receptors, Proglumide hemicalcium effectively inhibits the actions of cholecystokinin, a key hormone stimulating digestive enzyme secretion from pancreatic acinar cells.[1][2][3][4][5] These application notes provide detailed protocols for assessing the effect of this compound on pancreatic acini, focusing on its inhibitory action on CCK-stimulated enzyme secretion and intracellular signaling.
Understanding the interaction between this compound and CCK receptors on pancreatic acini is vital for research in areas such as pancreatitis, pancreatic cancer, and the development of novel therapeutic agents targeting the CCK signaling pathway.[6][7] The following protocols offer standardized methods for the isolation of pancreatic acini, measurement of intracellular calcium concentration, and assessment of amylase secretion, enabling researchers to quantify the antagonistic properties of this compound.
Key Signaling Pathway: CCK-Mediated Enzyme Secretion
Cholecystokinin (CCK) initiates a signaling cascade in pancreatic acinar cells upon binding to its G protein-coupled receptors (GPCRs), primarily the CCK1 receptor.[8] This activation of the Gq alpha subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[9][10] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, are critical events that culminate in the fusion of zymogen granules with the apical membrane and the secretion of digestive enzymes, such as amylase.[11][12] this compound, as a CCK receptor antagonist, competitively inhibits the initial binding of CCK, thereby blocking this entire downstream signaling pathway.
Caption: CCK signaling pathway in pancreatic acinar cells and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini
This protocol describes the enzymatic digestion method for isolating pancreatic acini from murine models for in vitro studies.[13][14][15][16]
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
Collagenase (Type IV)
-
Soybean trypsin inhibitor (SBTI)
-
Bovine serum albumin (BSA)
-
Surgical instruments
Procedure:
-
Euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Surgically remove the pancreas and place it in ice-cold KRH buffer.
-
Inject the pancreas with KRH buffer containing collagenase (100 U/mL) until it is fully distended.
-
Incubate the pancreas in a shaking water bath at 37°C for 10-15 minutes.
-
Gently pipette the digested tissue up and down with pipettes of decreasing tip diameter to disperse the acini.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend them in KRH buffer containing 0.1% BSA and 0.01% SBTI.
-
The isolated acini are now ready for subsequent experiments.
Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to CCK and this compound.[13][17][18]
Materials:
-
Isolated pancreatic acini
-
Fura-2 AM
-
Pluronic F-127
-
KRH buffer
-
CCK-8 (octapeptide of cholecystokinin)
-
This compound
-
Fluorescence imaging system with dual-wavelength excitation capabilities
Procedure:
-
Incubate the isolated pancreatic acini with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in KRH buffer for 30-45 minutes at 37°C in the dark.
-
Wash the acini twice with KRH buffer to remove extracellular dye.
-
Resuspend the acini in KRH buffer and transfer them to a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
To assess the effect of Proglumide, pre-incubate the acini with the desired concentration of this compound for 10-15 minutes.
-
Stimulate the acini with CCK-8 (e.g., 100 pM) in the presence or absence of this compound and record the changes in the F340/F380 ratio.
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.
Protocol 3: Amylase Secretion Assay
This protocol provides a method to quantify the amount of amylase secreted from pancreatic acini, which serves as a measure of exocrine function.[14][15][16]
Materials:
-
Isolated pancreatic acini
-
KRH buffer
-
CCK-8
-
This compound
-
Amylase activity assay kit
-
Microplate reader
Procedure:
-
Aliquot the isolated pancreatic acini into microcentrifuge tubes.
-
Pre-incubate the acini with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the acini with a submaximal concentration of CCK-8 (e.g., 100 pM) for 30 minutes at 37°C. A non-stimulated control group should also be included.
-
Pellet the acini by centrifugation.
-
Collect the supernatant, which contains the secreted amylase.
-
To determine the total amylase content, lyse the acini in a separate set of tubes.
-
Measure the amylase activity in the supernatant and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.
-
Express the secreted amylase as a percentage of the total cellular amylase content.
Data Presentation
The quantitative data obtained from the amylase secretion assay can be summarized in the following table for clear comparison.
| Treatment Group | CCK-8 (100 pM) | This compound (µM) | Amylase Secretion (% of Total) |
| Basal (Unstimulated) | - | - | Value ± SEM |
| CCK-8 Stimulated | + | - | Value ± SEM |
| Proglumide + CCK-8 | + | 10 | Value ± SEM |
| Proglumide + CCK-8 | + | 100 | Value ± SEM |
| Proglumide + CCK-8 | + | 1000 | Value ± SEM |
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on pancreatic acini is depicted in the following diagram.
Caption: Workflow for assessing this compound's effect on pancreatic acini.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on pancreatic acinar cell function. By employing these standardized methods, researchers can obtain reliable and reproducible data on the dose-dependent antagonism of CCK-mediated signaling and enzyme secretion. These studies are fundamental to advancing our understanding of pancreatic physiology and pathology and for the development of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Proglumide used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]
- 10. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the secretory capacity of pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the secretory capacity of pancreatic acinar cells. | Read by QxMD [read.qxmd.com]
- 17. Calcium imaging in intact mouse acinar cells in acute pancreas tissue slices | PLOS One [journals.plos.org]
- 18. slojgastroenterology.com [slojgastroenterology.com]
Application Notes and Protocols: In Vivo Experimental Design for Proglumide Hemicalcium in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proglumide hemicalcium is an orally bioavailable, non-selective cholecystokinin (B1591339) (CCK) receptor antagonist with potential antineoplastic activity.[1][2] It competitively blocks both CCK-A and CCK-B/gastrin receptors, which are often overexpressed in various cancers, including pancreatic, colon, and hepatocellular carcinomas.[1][3][4] The binding of ligands like cholecystokinin and gastrin to these receptors can promote tumor growth and contribute to a dense, fibrotic tumor microenvironment (TME) that impedes therapeutic efficacy.[3][5]
Proglumide's mechanism of action extends beyond direct effects on tumor cells. By blocking CCK receptors on fibroblasts and pancreatic stellate cells, it can decrease fibrosis within the TME.[3] This remodeling of the stroma enhances the infiltration of immune cells, such as CD8+ T-cells, and may improve the penetration and effectiveness of concomitant chemotherapies and immunotherapies.[1][3][6] These application notes provide a framework for designing robust in vivo studies to evaluate the anti-cancer efficacy of Proglumide.
Mechanism of Action of Proglumide in Cancer
Proglumide exerts its anti-cancer effects primarily by antagonizing CCK receptors on both cancer cells and stromal cells within the TME. This dual action inhibits proliferative signaling and simultaneously modulates the tumor's physical and immunological landscape.
The diagram below illustrates the proposed signaling pathway. Gastrin and CCK, upon binding to their receptors (CCK-R) on cancer cells and fibroblasts, activate downstream pathways that promote cell proliferation and fibrosis. Proglumide acts as a competitive inhibitor, blocking these interactions and their oncogenic consequences.
Quantitative Data Summary
The efficacy of Proglumide, both as a monotherapy and in combination, has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Efficacy of Proglumide Monotherapy in Murine Cancer Models
| Cancer Type | Animal Model | Proglumide Dose & Route | Key Efficacy Results | Citation(s) |
|---|---|---|---|---|
| Pancreatic Cancer | Immunocompetent (mT3-2D tumor model) | Not Specified | Decreased tumor growth rate by 59.4% compared to PBS control. | [3] |
| Colon Cancer | BALB/c mice (MC-26 cell line) | 250 mg/kg IP, three times daily | Significantly smaller tumor area, weight, and DNA/RNA content vs. control. Prolonged survival. | [4] |
| Hepatocellular Carcinoma | C57BL/6 mice (RIL-175 cell line) | Not Specified | As effective as PD-1 antibody in inhibiting tumor growth. |[6] |
Table 2: Efficacy of Proglumide Combination Therapy in Murine Cancer Models
| Cancer Type | Animal Model | Combination Agent(s) | Proglumide Dose & Route | Key Efficacy Results | Citation(s) |
|---|---|---|---|---|---|
| Pancreatic Cancer | Immunocompetent (mT3-2D tumor model) | Gemcitabine | Not Specified | Decreased tumor growth rate by 70% and reduced metastases. | [3] |
| Hepatocellular Carcinoma | C57BL/6 mice (RIL-175 cell line) | PD-1 Antibody | Not Specified | Significantly lower tumor volumes vs. control. 100% survival at 4 weeks vs. 50% in control. |[6][7] |
Detailed Experimental Protocols
Robust and reproducible protocols are critical for evaluating Proglumide's efficacy in vivo. Below are two detailed protocols for syngeneic models, which are essential for studying interactions with the immune system.
Protocol 1: Syngeneic Mouse Model of Pancreatic Cancer
This protocol is adapted from studies investigating Proglumide's effect on the TME and its synergy with chemotherapy.[3]
1. Materials
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Cell Line: Murine pancreatic cancer cell line (e.g., KPC, mT3-2D).
-
Reagents: this compound, sterile PBS, Gemcitabine (for combination studies), cell culture medium (e.g., DMEM), Trypsin-EDTA, Matrigel (optional).
-
Equipment: Calipers, syringes, needles (27G), animal balance, cell culture incubator, biosafety cabinet.
2. Experimental Workflow
3. Procedure
-
Cell Preparation: Culture pancreatic cancer cells to ~80% confluency. Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in PBS (or a 1:1 PBS:Matrigel mixture) at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Monitor mice for tumor growth. Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment cohorts.
-
Treatment Protocol:
-
Vehicle Control: Administer sterile PBS intraperitoneally (IP) daily.
-
Proglumide Monotherapy: Administer Proglumide (dose to be optimized, e.g., 250 mg/kg) IP daily.
-
Combination Therapy: Administer Proglumide as above and Gemcitabine (e.g., 50 mg/kg) IP twice weekly.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times weekly and calculate volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
-
-
Record final tumor weight.
-
Fix a portion of the tumor in formalin for histological analysis (e.g., H&E for morphology, Masson's trichrome for fibrosis).
-
Embed a portion in OCT for immunofluorescence or snap-freeze the remainder for RNA/protein analysis.
-
Protocol 2: Syngeneic Mouse Model of Colon Cancer
This protocol is based on a study that demonstrated Proglumide's ability to inhibit gastrin-responsive colon cancer.[4]
1. Materials
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Cell Line: Murine colon adenocarcinoma cell line (e.g., MC-26).
-
Reagents: this compound, sterile saline (0.9% NaCl).
2. Procedure
-
Cell Preparation: Prepare MC-26 cells as described in Protocol 1, resuspending them in sterile saline at a concentration of 1x10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁵ cells) into the flank of each BALB/c mouse.
-
Randomization and Treatment: Immediately randomize mice into treatment groups.
-
Group 1 (Control): Administer sterile saline (0.2 mL) IP three times daily (tid), starting on day 1.
-
Group 2 (Proglumide): Administer Proglumide (250 mg/kg in 0.2 mL saline) IP tid, starting on day 1.
-
(Optional Group 3): Begin Proglumide treatment after tumors are established (e.g., day 7) to model therapeutic intervention vs. prophylaxis.
-
-
Efficacy Assessment:
-
Measure tumor area at regular intervals (e.g., days 11, 14, 17, 21).
-
For survival studies, monitor mice until they meet humane endpoint criteria.
-
-
Endpoint Analysis: On a pre-determined day (e.g., day 23), euthanize a cohort of mice from each group.
-
Excise tumors and record final tumor weight.
-
Analyze tumors for DNA and RNA content as a measure of cell number and metabolic activity.
-
Analysis of the Tumor Microenvironment (TME)
A key aspect of Proglumide's activity is its ability to modulate the TME. Efficacy studies should include endpoints that specifically measure these changes.
Key TME Assessments:
-
Fibrosis Reduction: Use Masson's trichrome staining on tumor sections to visualize and quantify collagen deposition. Immunohistochemistry (IHC) for markers of activated fibroblasts, such as Fibroblast Activation Protein (FAP), can also be performed.
-
Immune Infiltration: Use IHC or flow cytometry to quantify the number of tumor-infiltrating lymphocytes, particularly CD8+ T-cells.[3]
-
Gene Expression: Perform qRT-PCR or RNAseq on tumor lysates to analyze changes in genes related to fibrosis (e.g., Col1a1), epithelial-mesenchymal transition (EMT), and immune signaling.[3][8]
The diagram below shows the logical relationship between Proglumide's mechanism and its effects on the TME, leading to improved therapeutic outcomes.
Conclusion
This compound represents a promising therapeutic agent that targets both tumor cells and the surrounding microenvironment. Its ability to decrease stromal fibrosis and enhance anti-tumor immunity makes it a strong candidate for combination therapies. The protocols and experimental designs outlined here provide a comprehensive framework for researchers to effectively evaluate the in vivo potential of Proglumide in various cancer models, with a crucial focus on its impact on the TME.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]
- 6. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Techniques for Evaluating Proglumide Hemicalcium's Effect on Seizure Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical methodologies for assessing the anticonvulsant or proconvulsant potential of Proglumide hemicalcium, a non-peptide antagonist of cholecystokinin (B1591339) (CCK) receptors.[1][2] this compound has demonstrated antiepileptic and antioxidant properties, making it a compound of interest in seizure research.[1][2] The following protocols detail established in vivo and in vitro models to rigorously evaluate its efficacy and mechanism of action.
Introduction to this compound and its Target
This compound is an orally active, non-peptide antagonist of both CCK-A and CCK-B receptor subtypes.[3] CCK receptors are widely distributed in the central nervous system (CNS) and are implicated in various neurological processes, including anxiety, pain perception, and the modulation of neurotransmitter systems.[3][4] The antagonism of these receptors by Proglumide presents a potential therapeutic avenue for seizure disorders. Studies have shown that Proglumide can ameliorate seizure activities and cognitive deficits in animal models of status epilepticus.[5][6]
In Vivo Evaluation of Antiseizure Activity
In vivo models are crucial for understanding the systemic effects of a compound on seizure activity. The following are standard, well-validated rodent models for screening potential antiseizure drugs.[7][8][9]
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9][10]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats or CF-1 mice.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) must be included.
-
Time of Peak Effect (TPE): Determine the TPE for this compound by testing at different time points post-administration (e.g., 30, 60, 120 minutes).
-
Seizure Induction:
-
Apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) hydrochloride in saline) to the corneas.[9]
-
Deliver a supramaximal electrical stimulus via corneal electrodes.[9]
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[8][11]
Experimental Protocol:
-
Animal Model: Adult male Wistar rats or C57BL/6 mice.
-
Drug Administration: Administer this compound (i.p.) at various doses, including a vehicle control.
-
Seizure Induction: At the predetermined TPE, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg for mice).[8]
-
Observation: Observe the animals for 30 minutes for the presence of seizures.[8]
-
Endpoint: The primary endpoint is the failure to exhibit a clonic seizure lasting for at least 5 seconds.[8]
-
Behavioral Scoring: Score seizure severity using a modified Racine scale (see Table 2).[12][13]
-
Data Analysis: Determine the ED₅₀ for protection against PTZ-induced seizures.
Lithium-Pilocarpine Model of Status Epilepticus
This model induces status epilepticus (SE) and is used to study the neuroprotective and anticonvulsant effects of compounds in a more clinically relevant context of prolonged seizure activity.[5][6][14]
Experimental Protocol:
-
Animal Model: Adult male Wistar rats.
-
SE Induction:
-
Administer lithium chloride (LiCl) (e.g., 127 mg/kg, i.p.).[14][15]
-
18-24 hours later, administer a peripheral muscarinic antagonist (e.g., methylscopolamine, 1 mg/kg, s.c.) to reduce peripheral cholinergic effects.[15][16]
-
30 minutes after methylscopolamine, administer pilocarpine (B147212) (e.g., 30 mg/kg, i.p.) to induce SE.[15]
-
-
Drug Administration: Administer this compound (e.g., 250, 500, 750 mg/kg, i.p.) prior to pilocarpine injection.[17]
-
Behavioral Monitoring: Continuously monitor animals for seizure onset and severity using the Racine scale.[2][17]
-
Endpoints:
-
Latency to the first seizure.
-
Percentage of animals developing SE.
-
Duration and severity of seizures.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Seizures (min) | Seizures (%) | Latency to SE (min) | SE (%) | Mortality (%) |
| Control (Li-Pc) | - | 9.62 ± 1.20 | 100 | 23.86 ± 1.54 | 100 | 10 |
| Proglumide | 250 | 12.46 ± 1.17 | 100 | 32.14 ± 1.29 | 80 | 10 |
| Proglumide | 500 | 22.47 ± 1.59 | 80 | 45.33 ± 1.12 | 60 | 0 |
| Proglumide | 750 | 35.33 ± 1.64 | 60 | - | 40 | 0 |
| Table 1: Effect of Proglumide on Lithium-Pilocarpine Induced Status Epilepticus in Rats. Data are presented as mean ± SEM.[6] |
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic body jerks |
| 3 | Clonic forelimb convulsions |
| 4 | Tonic-clonic seizures |
| 5 | Generalized tonic-clonic seizures with loss of posture |
| 6 | Death |
| Table 2: Modified Racine Scale for Seizure Severity.[13] |
In Vitro Evaluation of Neuronal Excitability
In vitro preparations, such as brain slices, allow for the direct assessment of a compound's effect on neuronal activity and synaptic transmission in a controlled environment.[18][19][20]
Hippocampal Slice Electrophysiology
The hippocampus is a key brain region in seizure generation. This protocol assesses this compound's ability to suppress epileptiform activity induced in hippocampal slices.
Experimental Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P10-P20 mouse).[21]
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[18][21]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[18]
-
-
Induction of Epileptiform Activity:
-
High Potassium/Low Magnesium Model: Perfuse slices with aCSF containing elevated K⁺ (e.g., 8 mM) and reduced Mg²⁺ (e.g., 0 mM).[20]
-
Pharmacological Model: Apply proconvulsant agents such as 4-aminopyridine (B3432731) (4-AP) or bicuculline (B1666979) to the aCSF.[19]
-
-
Electrophysiological Recording:
-
Place a slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Using a glass microelectrode placed in the CA1 or CA3 pyramidal cell layer, record spontaneous or evoked field potentials.
-
-
Drug Application: After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing this compound at various concentrations.
-
Endpoints:
-
Frequency and amplitude of spontaneous epileptiform discharges (interictal-like spikes).
-
Duration and frequency of seizure-like events.
-
-
Data Analysis: Quantify the changes in the measured electrophysiological parameters before, during, and after this compound application.
Assessment of Cognitive and Motor Function
Seizures and some antiseizure medications can impact cognitive and motor functions.[22] Therefore, it is important to evaluate the effect of this compound on these functions.
Morris Water Maze
This test assesses spatial learning and memory.[23]
Experimental Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Train animals to find the hidden platform over several days.
-
Administer this compound or vehicle before each training session.
-
Record the latency to find the platform and the path taken.
-
-
Probe Trial: Remove the platform and assess the time spent in the target quadrant.
-
Data Analysis: Compare the performance of Proglumide-treated animals to controls.
Rotarod Test
This test evaluates motor coordination and balance.[23]
Experimental Protocol:
-
Apparatus: A rotating rod.
-
Procedure:
-
Train animals to stay on the rotating rod.
-
Administer this compound or vehicle.
-
At the TPE, place the animals on the accelerating rod and record the latency to fall.
-
-
Data Analysis: Compare the latency to fall between treated and control groups.
Visualization of Pathways and Workflows
Caption: this compound antagonizes CCK receptors, blocking downstream signaling.
Caption: Workflow for in vivo evaluation of this compound's antiseizure effects.
Caption: Workflow for in vitro electrophysiological assessment of this compound.
References
- 1. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. The effects of quinacrine, proglumide, and pentoxifylline on seizure activity, cognitive deficit, and oxidative stress in rat lithium-pilocarpine model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Quinacrine, Proglumide, and Pentoxifylline on Seizure Activity, Cognitive Deficit, and Oxidative Stress in Rat Lithium-Pilocarpine Model of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Severe-cerebral-edema-and-neuronal-loss-in-rat-piriform-cortex-after-lithium/pilocarpine-induced-status-epilepticus [aesnet.org]
- 15. Frontiers | Neural Activities in Multiple Rat Brain Regions in Lithium-Pilocarpine-Induced Status Epilepticus Model [frontiersin.org]
- 16. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. The Control of Seizure-Like Activity in the Rat Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Dynamics of epileptiform activity in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The cognitive impact of antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lithium-pilocarpine-induced status epilepticus in immature rats result in long-term deficits in spatial learning and hippocampal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Hemicalcium: Application Notes and Protocols for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide (B1679172), a derivative of glutaramic acid, is a widely utilized pharmacological tool in neuropharmacology research. It functions as a non-selective antagonist of cholecystokinin (B1591339) (CCK) receptors, blocking both CCK-A and CCK-B subtypes.[1][2] Initially developed for the treatment of peptic ulcers, its ability to modulate the CCK system has made it an invaluable agent for investigating the role of CCK in various central nervous system processes.[1][2] This document provides detailed application notes and experimental protocols for the use of proglumide hemicalcium in neuropharmacological research, with a focus on its application in studying pain modulation, anxiety, and other CNS-related disorders.
Mechanism of Action
Proglumide exerts its effects by competitively blocking the binding of the neuropeptide cholecystokinin to its receptors.[2] CCK is known to have a widespread distribution in the central nervous system and is implicated in a variety of physiological and pathological processes, including pain perception, anxiety, and the regulation of dopamine (B1211576) pathways. By antagonizing CCK receptors, proglumide allows researchers to elucidate the specific roles of the CCK system in these processes. Notably, proglumide has been shown to potentiate opioid analgesia and attenuate the development of opioid tolerance, suggesting a functional antagonism between the CCK and opioid systems.
Caption: Proglumide blocks CCK receptors, inhibiting CCK's biological effects.
Applications in Neuropharmacology Research
This compound is a versatile tool for a range of neuropharmacological investigations:
-
Potentiation of Opioid Analgesia: Proglumide is frequently used to enhance the analgesic effects of opioids like morphine and to study the mechanisms of opioid tolerance and dependence.
-
Anxiolytic Research: As the CCK system is implicated in anxiety, proglumide is employed in animal models to investigate the role of CCK in anxiety-like behaviors.
-
Dopaminergic System Modulation: Proglumide is used to explore the interaction between the CCK and dopamine systems, which is relevant to disorders such as Parkinson's disease and schizophrenia.
-
Neuropathic Pain Models: Researchers utilize proglumide to study the contribution of the CCK system to the development and maintenance of neuropathic pain.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving proglumide.
Table 1: In Vitro Efficacy of Proglumide
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 0.8 mM | Rat pancreatic islets ([125I]CCK-33 binding) | [3] |
| EC50 | 1.2 +/- 0.4 mM | Inhibition of CCK-stimulated insulin (B600854) release from rat pancreatic islets | [3] |
Table 2: In Vivo Dosages of Proglumide in Animal Models
| Animal Model | Species | Dose Range | Route of Administration | Application | Reference |
| Pain (Opioid Potentiation) | Rat | 10-40 mg/kg | Intraperitoneal (i.p.) | Potentiation of morphine analgesia | [4] |
| Anxiety | Rat | 1-10 mg/kg | Subcutaneous (s.c.) | Elevated Plus Maze | [5] |
| Gastric Emptying | Rat | 150 mg/kg | Intraperitoneal (i.p.) | Marker dilution technique | [6] |
| Seizure | Rat | 250-750 mg/kg | Intraperitoneal (i.p.) | Amelioration of seizure activity | [7] |
Table 3: Human Clinical Trial Dosages of Proglumide
| Indication | Number of Subjects | Dose | Route of Administration | Key Finding | Reference |
| Chronic Pancreatitis | 8 | 1200 mg/day (400 mg, t.i.d.) | Oral | Safe and well-tolerated, potential pain reduction | [8] |
| Nonalcoholic Steatohepatitis | 18 | 800, 1200, 1600 mg/day | Oral | Well-tolerated at all doses | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH or HCl)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add a small volume of sterile 0.9% saline to the vial to create a slurry.
-
Gradually add the remaining volume of sterile saline while vortexing to aid dissolution. Proglumide is water-soluble.[8]
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using sterile NaOH or HCl.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, consult the manufacturer's guidelines, though stock solutions in DMSO can be stored at -20°C for up to a year and at -80°C for up to two years.[7]
Caption: Workflow for preparing this compound solution for in vivo use.
In Vitro CCK Receptor Binding Assay (Representative Protocol)
This protocol is a representative example based on general radioligand binding assay principles.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Radioligand: [3H]CCK-8 or [125I]Bolton-Hunter-CCK33
-
This compound (for competition assay)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
For saturation binding, set up tubes containing a fixed amount of membrane protein and increasing concentrations of the radioligand.
-
For competition binding, set up tubes with a fixed amount of membrane protein, a fixed concentration of radioligand (typically at or near its Kd), and increasing concentrations of proglumide.
-
Include tubes for determining non-specific binding, which contain a high concentration of a non-labeled CCK agonist (e.g., 1 µM CCK-8).
-
Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, determine the Kd (dissociation constant) and Bmax (maximum receptor density) using non-linear regression analysis (e.g., Scatchard plot).
-
For competition binding, determine the IC50 (concentration of proglumide that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Nociception Assay: Hot Plate Test
Materials:
-
Hot plate apparatus with a temperature controller and a transparent restraining cylinder.
-
Timer.
-
Experimental animals (mice or rats).
-
This compound solution.
-
Opioid agonist solution (e.g., morphine).
-
Vehicle control solution (e.g., sterile saline).
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency:
-
Gently place each animal individually on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first clear sign of a nociceptive response and record the latency.
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and record the cut-off time as its latency.
-
-
Drug Administration:
-
Administer proglumide (or vehicle) at the desired dose and route (e.g., i.p. or s.c.).
-
After a specified pretreatment time (e.g., 15-30 minutes), administer the opioid agonist (or vehicle).
-
-
Post-Treatment Latency:
-
At predetermined time points after opioid administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Workflow for assessing analgesia using the hot plate test.
In Vivo Anxiety Assay: Elevated Plus Maze (EPM)
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking system or manual observation.
-
Experimental animals (mice or rats).
-
This compound solution.
-
Vehicle control solution.
Protocol:
-
Acclimation: Acclimate the animals to the dimly lit testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer proglumide or vehicle at the desired dose and route, allowing for an appropriate pretreatment time.
-
Test Procedure:
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.
-
Record the session using a video tracking system.
-
-
Behavioral Scoring:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in open arms / (Time in open arms + Time in closed arms)] x 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100.
-
Compare these parameters between the proglumide-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Conclusion
This compound remains a critical tool in neuropharmacology for dissecting the complex roles of the cholecystokinin system in the central nervous system. The protocols and data presented here provide a foundation for researchers to effectively design and execute experiments to further our understanding of pain, anxiety, and other neurological and psychiatric disorders. Careful attention to experimental detail and appropriate data analysis are paramount for obtaining robust and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiography [fz-juelich.de]
- 5. researchgate.net [researchgate.net]
- 6. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous cholecystokinin (CCK) reduces neonatal rat brain opioid receptor density and CCK levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Proglumide hemicalcium solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for proglumide (B1679172) hemicalcium.
Frequently Asked Questions (FAQs)
Q1: What is proglumide hemicalcium and why is its solubility a concern?
Proglumide is a nonpeptide, orally active antagonist of the cholecystokinin (B1591339) (CCK) receptors, CCK-A and CCK-B.[1] It is investigated for its ability to inhibit gastric secretion, protect the gastroduodenal mucosa, and for its potential in managing chronic pain and enhancing opioid analgesia.[2][3] Proglumide itself is a weak acid and exhibits low aqueous solubility. The hemicalcium salt form is used to potentially improve its handling and formulation properties, but like many calcium salts of weak acids, it can still present significant solubility challenges in aqueous media, impacting its bioavailability and utility in experimental settings.
Q2: What are the general solubility characteristics of proglumide and its salts?
Q3: In which solvents can I dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended starting solvent for proglumide. For subsequent dilutions into aqueous media for in vitro or in vivo experiments, co-solvents and excipients are typically necessary to maintain solubility.
Troubleshooting Guide for this compound Solubility
Issue 1: My this compound is not dissolving in aqueous buffers (e.g., PBS, cell culture media).
-
Cause: this compound has very low intrinsic solubility in neutral aqueous solutions. Direct dissolution is unlikely to be successful at concentrations typically required for experiments.
-
Solution:
-
Primary Dissolution in an Organic Solvent: First, dissolve the this compound in 100% DMSO to create a concentrated stock solution.
-
Use of Co-solvents for Working Solutions: For preparing working solutions, slowly add the DMSO stock solution to your aqueous buffer while vortexing. To prevent precipitation, the final concentration of DMSO should be kept as low as possible (ideally <0.5% for cell-based assays, though higher concentrations may be tolerated depending on the cell line). If precipitation occurs upon dilution, consider using co-solvents in your final formulation.
-
Issue 2: The compound precipitates out of my stock solution upon storage.
-
Cause: The stock solution may be supersaturated, or the storage temperature may be too low, causing the compound to crystallize.
-
Solution:
-
Store at an Appropriate Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Gentle Warming: If crystals are observed in the stock solution after thawing, gently warm the vial to 37°C and vortex until the solid is fully redissolved before use.
-
Issue 3: I observe precipitation when I add my DMSO stock to my aqueous experimental medium.
-
Cause: The aqueous medium cannot maintain the this compound in solution at the desired concentration, even with a small amount of DMSO.
-
Solution:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. Always run a vehicle control to account for any effects of the solvent.
-
Utilize Solubilizing Excipients: For in vivo studies or more demanding in vitro systems, consider using formulations with solubilizing agents. A common approach is to use a combination of DMSO, PEG300, and Tween-80.[1] Another option is the use of cyclodextrins, such as SBE-β-CD.[1]
-
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound is limited in publicly available literature. The following table summarizes available data for proglumide and its sodium salt to provide a basis for experimental design.
| Compound/Salt Form | Solvent System | Temperature | Solubility |
| Proglumide (Free Acid) | Water | Not Specified | ~ 0.145 mg/mL (Predicted)[2] |
| Proglumide Sodium Salt | Water | Not Specified | 35.64 mg/mL |
| Proglumide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.17 mg/mL[1] |
| Proglumide | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.17 mg/mL[1] |
| Proglumide | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.17 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of proglumide is 334.4 g/mol . The molecular weight of this compound is approximately 707.8 g/mol for the anhydrous form. Adjust calculations based on the certificate of analysis for your specific lot. For a 10 mM stock solution, you will need ~7.08 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound into a sterile tube. b. Add the calculated volume of DMSO. c. Vortex the tube vigorously. If necessary, gently warm the solution to 37°C and/or sonicate in a water bath until all the solid has dissolved.[1] d. Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution and warm to room temperature. b. Perform a serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. c. Add the working solution to your cells immediately after preparation. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Proglumide's mechanism as a CCK receptor antagonist.
References
Technical Support Center: Proglumide Hemicalcium Dissolution for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for dissolving Proglumide hemicalcium for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nonpeptide, orally active antagonist of cholecystokinin (B1591339) (CCK) receptors (both CCK-A and CCK-B subtypes).[1][2][3] It selectively blocks the effects of CCK in the central nervous system and has been studied for its ability to inhibit gastric secretion, protect the gastroduodenal mucosa, and for its antiepileptic and antioxidant properties.[1][2]
Q2: What are the main challenges when dissolving this compound for in vivo use?
The base form of Proglumide has low water solubility (approximately 0.145 mg/mL), which can make preparing concentrated stock solutions for in vivo administration challenging.[4] Researchers may encounter issues with precipitation, especially when diluting a stock solution into an aqueous buffer for injection. The choice of an appropriate, non-toxic vehicle is critical to ensure complete dissolution and maintain the stability of the compound for the duration of the experiment.
Q3: What are the recommended solvents and vehicles for in vivo studies?
For in vivo administration, particularly for routes like intraperitoneal (IP) injection, a multi-component vehicle system is often required. Common strategies involve using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with co-solvents and surfactants to maintain solubility in an aqueous solution.
Several vehicle formulations have been successfully used for the closely related compound, Proglumide, and can be adapted for this compound.[5] These include:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A formulation containing DMSO and SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
A suspension in DMSO and corn oil for certain applications.
Q4: How can I improve solubility if the compound precipitates during preparation?
If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[5] It is crucial to ensure the final solution is clear and homogenous before administration. Always start with a small volume of the primary solvent (e.g., DMSO) to fully dissolve the powder before adding other components of the vehicle.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume for the amount of compound. | Increase the volume of the initial solvent. Ensure you are not exceeding the recommended final concentration of the organic solvent (typically ≤10% DMSO for many in vivo studies). |
| Precipitation occurs after adding aqueous solution (e.g., saline). | The compound is "crashing out" due to its low aqueous solubility. The vehicle lacks sufficient solubilizing agents. | 1. Ensure all components are added sequentially and mixed thoroughly at each step.[5]2. Consider using a vehicle with co-solvents like PEG300 or solubilizers like Tween-80 or SBE-β-CD.[5]3. Gentle warming or sonication may help redissolve the precipitate.[5] |
| The final solution is cloudy or has particulates. | Incomplete dissolution or presence of impurities. | 1. Attempt to redissolve using gentle heat or sonication.[5]2. If cloudiness persists, filter the solution through a 0.22 µm syringe filter to sterilize and remove particulates before injection. |
| Phase separation is observed (e.g., with oil-based vehicles). | The components of the vehicle are not properly emulsified. | Vigorously vortex or sonicate the mixture to create a stable emulsion. The addition of a surfactant like Tween-80 can also improve stability. |
Experimental Protocols & Data
Solubility Data
The following table summarizes the solubility of Proglumide and its salt forms in different solvents. This data is essential for selecting the appropriate vehicle for your in vivo study.
| Compound | Solvent | Maximum Concentration |
| Proglumide | Water | 0.145 mg/mL[4] |
| Proglumide sodium salt | Water | 35.64 mg/mL[6] |
| Proglumide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL[5] |
| Proglumide | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL[5] |
| Proglumide | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL[5] |
Protocol 1: Vehicle with PEG300 and Tween-80
This protocol is suitable for preparing a clear solution for systemic administration.[5]
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving the compound in DMSO (e.g., to a concentration of 21.7 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until homogenous.
Protocol 2: Vehicle with SBE-β-CD
This protocol uses cyclodextrin (B1172386) as a solubilizing agent, which can be beneficial for reducing potential toxicity associated with other solvents.[5]
-
Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO (e.g., 21.7 mg/mL).
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is formed.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for preparing a this compound solution for in vivo administration.
Caption: Workflow for preparing this compound solution.
Signaling Pathway
This diagram shows the mechanism of action for Proglumide as a cholecystokinin (CCK) receptor antagonist.
Caption: Proglumide blocks CCK receptor signaling.
References
Technical Support Center: Proglumide Hemicalcium in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Proglumide (B1679172) hemicalcium in cell culture experiments. Browse our frequently asked questions and troubleshooting guides to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Proglumide hemicalcium and what is its primary mechanism of action in cell culture?
A1: this compound is the hemicalcium salt of Proglumide. Proglumide is a non-selective antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically CCK-A and CCK-B receptors.[1][2] In cell culture, its primary role is to block the signaling pathways activated by CCK and gastrin, which are involved in processes such as cell proliferation, gastric secretion, and gastrointestinal motility.[3]
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: Proglumide sodium salt is soluble in water up to 100 mM.[4] For Proglumide, stock solutions are often prepared in organic solvents like methanol (B129727) or DMSO.[1][5] For example, a 1 mg/mL stock solution of proglumide can be prepared in methanol.[1] It is crucial to check the solubility information provided by the specific supplier of your this compound.
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Reported concentrations range from the nanomolar (nM) to the millimolar (mM) scale. For instance, concentrations between 0.3-10 mM have been used to inhibit CCK-stimulated amylase release, while an IC50 of 6.5 mM was observed for inhibiting [3H]-thymidine incorporation in HT29 cells.[2][5] In other studies, concentrations as low as 20-40 nM have been shown to be effective at blocking the CCK-B receptor.
Q4: How should I store my this compound stock solution?
A4: Lyophilized Proglumide should be stored at -20°C, protected from moisture and direct sunlight.[6] Once reconstituted in a solvent, it is recommended to store the stock solution at -20°C or -80°C and use it within a month to avoid loss of potency.[7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of Proglumide on my cells.
-
Potential Cause: Suboptimal Concentration.
-
Solution: The effective concentration of Proglumide is cell-type specific. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the data table below for reported effective concentrations in various studies.
-
-
Potential Cause: Reagent Integrity.
-
Solution: Ensure your this compound has been stored correctly and has not expired. Prepare fresh stock solutions and dilutions for each experiment to rule out degradation.[8]
-
-
Potential Cause: Low or Absent CCK Receptor Expression.
-
Solution: Proglumide's effect is dependent on the presence of CCK receptors on the cell surface. Verify the expression of CCK-A or CCK-B receptors in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.
-
-
Potential Cause: Experimental Setup.
-
Solution: Review your experimental protocol. Ensure that the incubation time with Proglumide is sufficient for it to exert its antagonistic effect. Also, confirm that the agonist (CCK or gastrin) you are using to stimulate the cells is active and used at an appropriate concentration.
-
Issue 2: I am observing unexpected cytotoxicity or a decrease in cell viability after treating with Proglumide.
-
Potential Cause: High Concentration.
-
Solution: While Proglumide is generally not considered highly cytotoxic at effective concentrations, very high concentrations may induce off-target effects or cellular stress.[9] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.[9]
-
-
Potential Cause: Solvent Toxicity.
-
Solution: If you are using a solvent like DMSO to dissolve Proglumide, ensure that the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control (medium with the same concentration of solvent) to assess any solvent-induced toxicity.[9]
-
-
Potential Cause: Cell Health.
-
Solution: Ensure your cells are healthy, have a normal morphology, and are in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to any compound treatment.[8]
-
Data Presentation
Table 1: Reported Effective Concentrations of Proglumide in Various In Vitro Studies
| Cell Line/System | Effect Measured | Effective Concentration | Reference |
| Mouse pancreatic acini | Inhibition of CCK-stimulated amylase release | 0.3 - 10 mM | [10] |
| HT29 colon carcinoma cells | Inhibition of [3H]-thymidine incorporation | IC50: 6.5 mM | [2][5] |
| HT29 colon carcinoma cells | Blockade of gastrin 17-induced growth | Not specified | |
| HepG2 hepatocellular carcinoma cells | Blockade of CCK-BR | 20 - 40 nM | |
| Rat pancreatic islets | Inhibition of CCK-synergized insulin (B600854) release | EC50: 1.2 +/- 0.4 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water, methanol, or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the supplier's instructions and the desired stock concentration, calculate the required mass of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent (e.g., water, methanol, or DMSO) to the tube. For example, to prepare a 10 mM stock solution of Proglumide sodium salt (MW: 356.39 g/mol ) in water, dissolve 3.56 mg in 1 mL of water.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the Proglumide dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (if applicable).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan (B1609692) crystals.[9]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Mandatory Visualization
Caption: Proglumide blocks CCK/Gastrin binding to its receptor, inhibiting downstream signaling.
Caption: Workflow for cell-based assays involving Proglumide treatment.
Caption: A logical guide to troubleshooting common issues with Proglumide experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proglumide | cholecystokinin | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide hemicalcium stability in aqueous solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of proglumide (B1679172) hemicalcium in aqueous solutions for long-term experiments. Due to the limited availability of specific long-term stability data for proglumide hemicalcium in publicly accessible literature, this guide is based on established principles of pharmaceutical stability testing, including forced degradation studies, and the known chemistry of its functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for a this compound stock solution?
For long-term storage, it is advisable to prepare stock solutions in an organic solvent like DMSO and store them at -20°C or -80°C. Proglumide stock solutions in DMSO are reported to be stable for up to 1 year at -20°C and up to 2 years at -80°C[1]. For aqueous solutions intended for immediate use in experiments, it is recommended to prepare them fresh from the stock. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and protected from light.
Q2: What are the likely degradation pathways for proglumide in an aqueous solution?
Based on the chemical structure of proglumide, which contains two amide bonds and a tertiary amine, the primary degradation pathways in aqueous solutions are expected to be hydrolysis and oxidation.
-
Hydrolysis: The amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into smaller constituents. Amide hydrolysis is generally a slow process but can be accelerated by strong acids or bases and elevated temperatures.
-
Oxidation: The tertiary amine group could be susceptible to oxidation, potentially leading to the formation of an N-oxide derivative.
-
Photodegradation: The presence of an aromatic ring suggests potential sensitivity to light, which could lead to photodegradation.
Q3: How can I assess the stability of my this compound solution for a long-term experiment?
To assess the stability of your specific aqueous formulation, it is recommended to conduct a forced degradation study. This involves exposing the solution to various stress conditions (acid, base, oxidation, heat, and light) to predict its long-term stability and identify potential degradation products. Analysis of the stressed samples, typically by a stability-indicating HPLC method, will reveal the extent of degradation.
Q4: What is a stability-indicating HPLC method?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, proglumide, due to degradation. A key feature of such a method is its ability to separate the intact drug from its degradation products, ensuring that the measurement of the drug is not interfered with by any other components in the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution upon storage | The concentration of this compound exceeds its aqueous solubility at the storage temperature. The pH of the solution is not optimal for solubility. | Prepare a more dilute solution. Determine the solubility of this compound in your specific buffer and temperature. Adjust the pH of the solution; the solubility of compounds with acidic or basic groups is often pH-dependent. |
| Loss of biological activity in the experiment | The this compound in the aqueous solution has degraded over time. | Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If solutions must be prepared in advance, perform a stability study under your experimental conditions to determine the acceptable use period. Store aqueous solutions at 2-8°C and protect from light. |
| Appearance of unknown peaks in HPLC analysis of the aged solution | These are likely degradation products of proglumide. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks in your stability samples. |
| Inconsistent experimental results | Variability in the preparation and handling of the this compound solution. Degradation of the compound during the experiment. | Standardize the protocol for solution preparation, including solvent, pH, and final concentration. Minimize the exposure of the solution to harsh conditions such as high temperatures and direct light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an aqueous solution.
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a small amount of DMSO and then diluted with water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at 60°C in a calibrated oven for a specified time.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for proglumide.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. A decrease in the peak area of the parent drug and the appearance of new peaks indicate degradation.
Quantitative Data Summary
The following tables present illustrative data that could be expected from a forced degradation study of this compound. Note: This is hypothetical data based on the expected chemical behavior of the molecule and is intended for guidance purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp | 25% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal | - | 48 hours | 60°C | 5% | 1 |
| Photolytic | ICH Q1B | - | - | 8% | 1 |
Table 2: Illustrative HPLC Retention Times
| Compound | Retention Time (min) (Illustrative) |
| Proglumide | 10.5 |
| Degradation Product 1 (from Hydrolysis) | 4.2 |
| Degradation Product 2 (from Hydrolysis) | 6.8 |
| Degradation Product 3 (from Oxidation) | 8.1 |
| Degradation Product 4 (from Thermal/Photo) | 9.5 |
Visualizations
Caption: Predicted degradation pathways of proglumide.
References
Preventing precipitation of Proglumide hemicalcium in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Proglumide hemicalcium stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of Proglumide?
This compound is a salt of Proglumide, a non-peptide antagonist of cholecystokinin (B1591339) (CCK) receptors. The "hemicalcium" designation indicates it is a calcium salt. This salt form may have different physicochemical properties, including solubility and stability, compared to the free acid form of Proglumide or its sodium salt.
Q2: What are the recommended solvents for preparing this compound stock solutions?
While specific solubility data for this compound is not extensively published, based on the properties of similar compounds and available data for other forms of Proglumide, the following solvents can be considered:
-
Aqueous Buffers: Given that it is a salt, aqueous buffers should be evaluated. The pH of the buffer will be critical for maintaining solubility.
-
Dimethyl Sulfoxide (DMSO): Proglumide (free acid) is soluble in DMSO.[1] While salts can sometimes have lower solubility in organic solvents, DMSO is a strong candidate for initial testing.
-
Co-solvent Systems: Mixtures of solvents may be necessary to achieve the desired concentration and stability. A common system for similar compounds involves a combination of DMSO, PEG300, Tween-80, and saline.[1]
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide: Precipitation in Stock Solutions
Precipitation of this compound from a stock solution can be a significant issue. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation in stock solutions.
Detailed Troubleshooting Steps
Issue: Precipitate forms in the stock solution upon preparation.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Attempt to dissolve the precipitate by gentle warming (e.g., in a 37°C water bath) and sonication.
-
If the precipitate does not dissolve, the solution is likely supersaturated. Prepare a new stock solution at a lower concentration.
-
Consider using a different solvent or a co-solvent system to increase solubility.
-
Issue: Precipitate forms after storage (especially after freeze-thaw cycles).
-
Possible Cause 1: The compound is less soluble at lower temperatures.
-
Solution 1: Before use, allow the stock solution to equilibrate to room temperature and vortex thoroughly to ensure any precipitate has redissolved.
-
Possible Cause 2: Repeated freeze-thaw cycles are causing the compound to come out of solution.
-
Solution 2: Aliquot the stock solution into single-use volumes immediately after preparation to minimize freeze-thaw cycles.
Issue: Precipitate forms when the stock solution is diluted in an aqueous buffer for experiments.
-
Possible Cause: The this compound is precipitating out of the organic stock solvent upon addition to the aqueous experimental buffer.
-
Solution:
-
Decrease the final concentration of the compound in the experimental medium.
-
Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, but be mindful of potential solvent toxicity in your experimental system.
-
Consider using a different stock solvent that is more miscible with your aqueous buffer or a co-solvent system.
-
Issue: The pH of the stock solution may be affecting solubility.
-
Possible Cause: Proglumide has an acidic pKa of approximately 4.42.[2] The solubility of this compound will be pH-dependent.
-
Solution:
-
If using an aqueous buffer as the solvent, ensure the pH is in a range that maintains the solubility of the compound. For acidic compounds, a pH above the pKa generally increases solubility.
-
When diluting a stock solution (e.g., in DMSO) into a buffered experimental medium, ensure the buffer has sufficient capacity to maintain the desired pH.
-
Data Presentation
Table 1: Solubility of Proglumide and its Salts in Various Solvents
| Compound Form | Solvent | Maximum Concentration | Reference |
| Proglumide | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.17 mg/mL (6.49 mM) | [1] |
| Proglumide | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (6.49 mM) | [1] |
| Proglumide | 10% DMSO / 90% Corn Oil | ≥ 2.17 mg/mL (6.49 mM) | [1] |
| Proglumide (free acid) | Water | 0.145 mg/mL | [2] |
| Proglumide sodium salt | Water | 35.64 mg/mL (100 mM) | [3] |
Note: Specific solubility data for this compound is limited. The data presented is for other forms of Proglumide and should be used as a guide for initial solvent screening.
Experimental Protocols
Protocol for Determining Optimal Solubility and Stability of this compound
This protocol outlines a systematic approach to determine the best solvent and storage conditions for your specific lot of this compound.
Visual Experimental Workflow
Caption: A workflow for determining optimal solubility and stability.
Methodology
-
Materials:
-
This compound
-
Solvents: DMSO, sterile water, ethanol, PBS (pH 7.4), and a selection of buffers at different pH values (e.g., pH 5.0, 6.0, 8.0)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Incubators/refrigerators/freezers set to desired temperatures
-
-
Procedure:
-
Initial Solvent Screening:
-
Weigh out a small, equal amount of this compound into several microcentrifuge tubes.
-
Add a fixed volume of each test solvent to each tube to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex each tube for 2 minutes.
-
Sonicate for 10 minutes.
-
Visually inspect for dissolution.
-
-
Quantitative Solubility Testing:
-
For solvents that showed promise in the initial screen, prepare a saturated solution by adding an excess of this compound to the solvent.
-
Vortex and sonicate until no more compound appears to dissolve.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry with a standard curve, or HPLC).
-
-
Stability Assessment:
-
Prepare stock solutions in the optimal solvent(s) at a concentration below the determined maximum solubility.
-
Aliquot the solutions and store them at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At various time points (e.g., 24 hours, 1 week, 1 month), visually inspect the solutions for any signs of precipitation.
-
For a more quantitative assessment, analyze the concentration of the stored solutions by HPLC to check for degradation.
-
-
Freeze-Thaw Stability:
-
Using a freshly prepared stock solution, create several aliquots.
-
Subject these aliquots to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw at room temperature).
-
After 1, 3, and 5 freeze-thaw cycles, visually inspect for precipitation and analyze the concentration by HPLC.
-
-
-
-
Based on the results, select the solvent and storage conditions that provide the desired concentration and the best stability for your this compound stock solutions.
-
References
Troubleshooting Proglumide hemicalcium inconsistent results in vivo
Welcome to the technical support center for Proglumide (B1679172) hemicalcium. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Proglumide hemicalcium and what is its primary mechanism of action?
This compound is the hemicalcium salt form of Proglumide. Proglumide is a nonpeptide, orally active antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically blocking both CCK-A and CCK-B subtypes.[1][2][3][4] Its primary action is to inhibit the effects of CCK in the central nervous system and gastrointestinal tract, leading to reduced gastric secretion and motility.[1][3][4] It has been investigated for its potential in treating peptic ulcers, managing pain, and as an adjunct in cancer therapy.[2][5]
Q2: What are the known pharmacokinetic properties of Proglumide?
Pharmacokinetic studies in both rats and humans have shown that proglumide is rapidly absorbed after oral administration.[6][7][8] In humans, peak plasma concentrations (Cmax) are typically reached within about one hour (Tmax).[6][8] The elimination half-life has been reported to be around 3 hours in some human studies, with a longer terminal half-life of approximately 24 hours observed in rats.[6][7] The drug is primarily cleared from circulation within 24 hours and excreted in the urine.[8]
Q3: Are inconsistent in vivo results with Proglumide a known issue?
Yes, variability in in vivo studies is a recognized challenge in preclinical research, and Proglumide is no exception.[9][10] For instance, one study reported that while proglumide effectively inhibited CCK-stimulated amylase release in vitro, the same effect was not observed with in vivo administration in mice.[11] Such discrepancies can arise from a multitude of factors including experimental design, animal model selection, and the inherent biological variability of in vivo systems.[12][13]
Q4: What are some initial steps to consider if I am observing inconsistent results?
If you are experiencing inconsistent results, it is crucial to systematically review your experimental protocol and consider potential sources of variability. Key areas to examine include:
-
Compound Handling and Formulation: Ensure proper storage, weighing, and solubilization of this compound.
-
Animal Model: Consider the species, strain, sex, and age of the animals as these can all influence outcomes.[12]
-
Dosing and Administration: Verify the accuracy of your dose calculations, route of administration, and timing of delivery.
-
Experimental Design: Implement randomization and blinding to minimize bias.[12]
-
Environmental Factors: Be aware of how factors like animal handling, housing conditions, and diet can impact results.[13]
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Lack of Expected Efficacy or High Variability in Response
Q: I am not observing the expected therapeutic effect of this compound, or my results are highly variable between individual animals. What could be the cause?
A: This is a common challenge in in vivo research. Here are several factors to investigate:
-
Suboptimal Dosing: The dose of this compound may be insufficient to achieve the desired therapeutic concentration at the target site. Review the literature for established dose ranges in your specific animal model and for the intended biological effect.
-
Poor Bioavailability of Formulation: Proglumide is orally bioavailable, but the specific formulation can impact its absorption.[2][14] Ensure your vehicle is appropriate and that the compound is fully dissolved. For intraperitoneal injections, ensure correct administration to avoid injection into the gut or other organs.
-
Metabolic Differences: The species and strain of your animal model can have different metabolic rates for Proglumide, affecting its half-life and exposure.
-
Biological Variability: Inherent differences between individual animals can lead to varied responses.[13] Increasing your sample size can help to overcome this variability and increase the statistical power of your study.[12]
-
Confounding Experimental Factors: Uncontrolled variables in your experimental setup can introduce significant noise.[15] This includes inconsistencies in animal handling, timing of procedures, and environmental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for Proglumide to aid in experimental design and troubleshooting.
Table 1: Pharmacokinetic Parameters of Proglumide
| Parameter | Species | Route of Administration | Dose | Cmax | Tmax | Terminal Half-life | Reference(s) |
| Cmax | Human | Oral | 400 mg | ~7847-10,635 ng/mL | ~1 hour | ~3 hours | [6][16] |
| Terminal Half-life | Rat | IV, IM, Oral | N/A | N/A | N/A | ~24 hours | [7] |
Table 2: In Vivo Dosing Examples for Proglumide
| Animal Model | Application | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Rat | Experimental Colitis | Oral | 250-1000 mg/kg | Dose-dependent protection against acetic acid-induced colitis. | [17] |
| Rat | Seizure Amelioration | Intraperitoneal | 250-750 mg/kg | Amelioration of seizure activities and cognitive dysfunction. | [3] |
| Mouse | Amylase Release Study | Intraperitoneal | 500 mg/kg/day for 5 days | No significant effect on CCK-stimulated amylase release. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
This protocol provides a general guideline for preparing this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3])
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, the number of animals, and their average weight.
-
Weigh the compound: Accurately weigh the this compound powder using an analytical balance.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Suspend the compound: Add a small amount of the vehicle to the this compound powder in a sterile conical tube to create a paste.
-
Dilute to final concentration: Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
Ensure dissolution (if applicable): If using a solvent-based vehicle, ensure the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution, but be cautious of compound degradation.[3]
-
Administer immediately: It is recommended to prepare the formulation fresh on the day of the experiment and administer it promptly to avoid precipitation or degradation.[3]
Protocol 2: General In Vivo Experimental Workflow for Assessing Proglumide Efficacy
This protocol outlines a generalized workflow for an in vivo efficacy study.
Steps:
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week prior to the experiment.
-
Randomization and Blinding: Randomly assign animals to treatment and control groups. The experimenter administering the drug and assessing the outcomes should be blinded to the group assignments to minimize bias.[12]
-
Baseline Measurements: Record baseline measurements of the parameters of interest before initiating treatment.
-
Drug Administration: Administer this compound or the vehicle control according to the predetermined dose, route, and schedule.
-
Monitoring: Observe the animals regularly for any adverse effects and monitor the key experimental endpoints at specified time points.
-
Data Collection: Collect and record all data systematically.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound compared to the control group.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and troubleshooting experimental inconsistencies.
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proglumide - Wikipedia [en.wikipedia.org]
- 5. What is Proglumide used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic approach to proglumide long-term activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tackling In Vivo Experimental Design [modernvivo.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Facebook [cancer.gov]
- 15. Confounding Factors in the Transcriptome Analysis of an In-Vivo Exposure Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proglumide attenuates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Proglumide Hemicalcium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of Proglumide (B1679172) hemicalcium.
Frequently Asked Questions (FAQs)
1. What is Proglumide hemicalcium and why is improving its oral bioavailability a focus?
This compound is a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist.[1] While it is orally active, its therapeutic efficacy can be limited by low aqueous solubility, which can lead to variable and incomplete absorption from the gastrointestinal tract. Enhancing its oral bioavailability is crucial for achieving consistent therapeutic plasma concentrations and potentially reducing the required dose, which can, in turn, minimize dose-related side effects. Based on its low solubility, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2][3]
2. What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II compound like this compound?
For BCS Class II drugs, the rate-limiting step for absorption is typically drug dissolution in the gastrointestinal fluids. Key strategies to overcome this challenge include:
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[4][5][6][7]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound molecules within cyclodextrin cavities to increase their aqueous solubility.[8][9][10][11][12]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon contact with gastrointestinal fluids.[13][14][15][16][17] This maintains the drug in a solubilized state for absorption.
-
-
Particle Size Reduction:
3. Which animal model is most appropriate for initial bioavailability studies of this compound?
The rat is a commonly used and appropriate initial animal model for pharmacokinetic studies of Proglumide.[20][21][22][23][24] Studies have shown that the metabolism and kinetics of Proglumide are comparable between rats and humans, making it a relevant preclinical model.[20][25] Beagle dogs are also frequently used in oral absorption modeling and can be considered for later-stage preclinical studies.[26]
4. What are the key pharmacokinetic parameters to assess when evaluating a new formulation of this compound?
The primary pharmacokinetic parameters to compare between a new formulation and a standard suspension of this compound are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma. An increase in Cmax suggests a faster rate of absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed. A shorter Tmax indicates a faster onset of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in AUC indicates a greater extent of absorption and improved bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Cmax and AUC in Rats with a Standard Suspension
| Potential Cause | Troubleshooting Step | Rationale |
| Poor dissolution of this compound in the gastrointestinal tract. | Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP K30, HPMC). | This increases the drug's dissolution rate by presenting it in an amorphous or molecularly dispersed state with a larger effective surface area.[4][5] |
| Drug precipitation in the intestinal lumen after initial dissolution in the stomach. | Develop a Self-Emulsifying Drug Delivery System (SEDDS) formulation. | SEDDS create a stable microemulsion in the gut, keeping the lipophilic drug in a solubilized state and preventing precipitation, thereby facilitating absorption across the intestinal membrane.[13][16][17] |
| Insufficient wetting of the drug particles. | Reduce the particle size of this compound to the micro or nano-scale. | Nanoparticles provide a vastly increased surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[18][19] |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
| Potential Cause | Troubleshooting Step | Rationale |
| In vitro dissolution medium does not accurately reflect in vivo conditions. | Utilize biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid) that contain bile salts and lecithin (B1663433) to mimic the composition of human intestinal fluids. | These media provide a more accurate prediction of in vivo dissolution and potential food effects for poorly soluble drugs. |
| The formulation is sensitive to gastrointestinal pH changes. | Incorporate pH-modifying excipients into the formulation or use enteric coatings. | This can help to maintain a favorable microenvironment for drug dissolution as the formulation transits through different pH regions of the GI tract. |
| Permeability across the intestinal wall is a limiting factor, despite improved dissolution. | Include a permeation enhancer in the formulation (e.g., medium-chain fatty acids or their salts like sodium caprate). | Permeation enhancers can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.[27][28] |
Quantitative Data Summary
The following tables present hypothetical, yet representative, pharmacokinetic data from a simulated rat study comparing different formulations of this compound. These tables illustrate the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Single Oral Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 850 ± 150 | 2.0 ± 0.5 | 4,200 ± 900 | 100 |
| Solid Dispersion (PVP K30) | 1,750 ± 300 | 1.5 ± 0.5 | 10,500 ± 1,800 | 250 |
| SEDDS Formulation | 2,900 ± 450 | 1.0 ± 0.2 | 18,900 ± 2,500 | 450 |
| Nanoparticle Suspension | 2,100 ± 350 | 1.0 ± 0.3 | 14,700 ± 2,100 | 350 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a 1:4 ratio (w/w) in a suitable solvent, such as methanol, with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250g) with jugular vein cannulation for blood sampling.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS, or nanoparticle suspension) orally via gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Proglumide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
References
- 1. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijisrt.com [ijisrt.com]
- 5. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Revolutionizing Drug Delivery: The Promise of Self-emulsifying Systems in Overcoming Bioavailability Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 18. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic approach to proglumide long-term activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of proglumide on cholecystokinin-, bombesin-, and glucagon-induced satiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Proglumide fails to increase food intake after an ingested preload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Heat and sonication methods for dissolving Proglumide hemicalcium
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution of Proglumide hemicalcium using heat and sonication methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
Q2: Why and when should I use heat to dissolve this compound?
A2: Gentle heating can be employed to increase the dissolution rate of this compound in organic solvents like DMSO. This is a common technique for compounds that are slow to dissolve at room temperature. However, it is crucial to note that the solubility of some organic calcium salts in aqueous solutions can decrease with an increase in temperature. Therefore, for aqueous preparations, heating should be approached with caution.
Q3: What is the role of sonication in dissolving this compound?
A3: Sonication uses sound waves to agitate particles in a solution, a process known as acoustic cavitation.[1][2] This can help break down agglomerates of the compound and enhance its dispersion and dissolution in the solvent.[2] Sonication is a useful technique, particularly when a compound is difficult to dissolve or when trying to create a homogenous suspension. It can be used in conjunction with gentle heating.
Q4: Is there a risk of degrading this compound with heat or sonication?
A4: While Proglumide is a relatively stable molecule, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Gentle warming (e.g., 30-40°C) is generally considered safe for short durations. Sonication is a non-destructive method for enhancing dissolution and is unlikely to cause chemical degradation of the compound, though it can generate some heat.[3]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
-
Solution 1: Increase the solvent volume. Your desired concentration may be above the solubility limit of the compound in that specific solvent. Try increasing the amount of solvent.
-
Solution 2: Apply gentle heat. Warm the solution in a water bath (30-40°C) while stirring or vortexing. This can often aid dissolution in organic solvents like DMSO.
-
Solution 3: Use sonication. Place the vial in a sonication bath for 5-10 minute intervals.[3] This can help break up particles and improve dissolution.
-
Solution 4: Consider a different solvent. If the compound remains insoluble, you may need to switch to a different solvent system. A mixture of solvents, such as DMSO with PEG300 and Tween-80, has been shown to be effective for Proglumide.
Issue 2: The compound dissolves with heat but precipitates upon cooling to room temperature.
-
Solution 1: The solution is supersaturated. This indicates that the concentration is above the solubility limit at room temperature. You can either work with the suspension (if appropriate for your experiment), or lower the concentration.
-
Solution 2: Use a co-solvent system. For aqueous dilutions, the addition of co-solvents like PEG300 or solubilizing agents such as Tween-80 can help maintain the compound in solution. A suggested solvent system for Proglumide is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Solution 3: Prepare fresh solutions. If the precipitate is problematic, prepare the solution fresh before each experiment and use it while it is still warm (if experimentally permissible).
Issue 3: I am concerned about the stability of this compound during the dissolution process.
-
Solution 1: Minimize exposure to heat. If using heat, do so for the shortest time necessary to achieve dissolution. Avoid prolonged heating or high temperatures.
-
Solution 2: Monitor for changes. Visually inspect the solution for any color changes, which could indicate degradation.
-
Solution 3: Use sonication as an alternative to high heat. Sonication can often achieve dissolution without the need for significant temperature increases.
Data Presentation
Table 1: Solubility of Proglumide and its Salts in Various Solvents
| Compound | Solvent | Solubility | Source |
| Proglumide | Water | 0.145 mg/mL | DrugBank Online |
| Proglumide Sodium Salt | Water | 35.64 mg/mL (100 mM) | Tocris Bioscience[4] |
| Proglumide | DMSO | Soluble (often sold as a 10 mM solution) | MedchemExpress.com |
| Proglumide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (6.49 mM) | MedchemExpress.com |
| Proglumide | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (6.49 mM) | MedchemExpress.com |
| Proglumide | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (6.49 mM) | MedchemExpress.com |
Note: Specific quantitative solubility data for this compound is limited. The data presented is for Proglumide and its sodium salt and should be used as a guideline.
Experimental Protocols
Protocol: Dissolving this compound using Heat and Sonication
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of the primary solvent (e.g., DMSO) to achieve the target concentration.
-
-
Initial Dissolution Attempt:
-
Vortex or stir the mixture vigorously for 2-3 minutes at room temperature.
-
Visually inspect the solution. If the compound is fully dissolved, proceed to your experiment. If not, proceed to the next step.
-
-
Application of Heat (if necessary):
-
Place the vial in a water bath pre-heated to 30-40°C.
-
Continue to vortex or stir the solution intermittently for 5-10 minutes.
-
Visually check for dissolution. If the compound is still not fully dissolved, proceed to the next step.
-
-
Application of Sonication (if necessary):
-
Place the vial in a sonication bath.
-
Sonicate for 5-10 minute intervals.
-
After each interval, visually inspect the solution.
-
If necessary, the sonication can be performed in a warm water bath to combine both methods.
-
-
Final Preparation:
-
Once the compound is fully dissolved, allow the solution to return to room temperature before use, unless your experimental protocol requires a different temperature.
-
If preparing an aqueous dilution, slowly add the stock solution to the aqueous buffer while vortexing to minimize precipitation. The use of a co-solvent system is highly recommended for aqueous preparations.
-
Mandatory Visualization
Caption: Workflow for dissolving this compound.
References
Technical Support Center: Proglumide Hemicalcium in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of proglumide (B1679172) hemicalcium in different cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is proglumide and what is its primary mechanism of action?
Proglumide is a nonpeptide and orally active antagonist of both cholecystokinin (B1591339) (CCK) receptor subtypes, CCK-A and CCK-B.[1][2][3] It is primarily used to inhibit gastric secretion and motility.[1][3] In research, it is often used to study the roles of CCK signaling pathways in various physiological processes, including digestion, pain perception, and cell proliferation.[1][4]
Q2: In which solvents should I dissolve proglumide hemicalcium for cell culture experiments?
Proglumide is water-soluble.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. When preparing a working solution, the stock solution should be diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid cellular toxicity.[5]
Q3: How can I determine the stability of proglumide in my specific cell culture medium?
The stability of proglumide can be assessed by incubating it in the desired cell culture medium at 37°C with 5% CO2 over a time course (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).[5] Aliquots are collected at each time point and stored at -80°C until analysis.[5] The concentration of proglumide in the samples is then quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[5]
Q4: What are the common factors that can affect the stability of proglumide in cell culture media?
Several factors can influence the stability of a compound in cell culture media, including:
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds.[6][7]
-
pH: The pH of the medium can affect the rate of decomposition of many drugs.[7] Most drugs are stable between pH 4 and 8.[7]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[6][7] It is advisable to store proglumide solutions protected from light.
-
Media Components: Components within the cell culture medium, such as certain amino acids (e.g., cysteine) or metal ions (e.g., iron), can impact the stability of dissolved compounds.[8]
-
Presence of Cells: Cellular metabolism can lead to the degradation or modification of the compound.
Q5: Are there any known signaling pathways affected by proglumide?
Yes, proglumide primarily acts by blocking the signaling pathways initiated by cholecystokinin (CCK) binding to its G-protein coupled receptors (GPCRs), CCK-A and CCK-B.[1][4] This antagonism can prevent the deposition of collagen by fibroblasts and decrease the mitogenic actions of CCK.[4] Additionally, proglumide has been shown to interact with the farnesoid X receptor (FXR) signaling pathway.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Proglumide in Media | The concentration of proglumide exceeds its solubility in the cell culture medium. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the medium. Ensure the final solvent concentration is non-toxic to the cells.[5] Gently vortex the medium while adding the stock solution to aid dissolution.[5] |
| Interaction with components of the serum or media. | Test the solubility of proglumide in the basal medium without serum first. If precipitation occurs only with serum, consider using a lower serum concentration or a serum-free medium if appropriate for your cell line. | |
| Inconsistent Experimental Results | Degradation of proglumide in the cell culture medium over the course of the experiment. | Perform a stability study to determine the half-life of proglumide in your specific experimental conditions (see Experimental Protocol below). If degradation is significant, consider replenishing the medium with freshly prepared proglumide at regular intervals. |
| Adsorption of proglumide to plasticware. | Use low-protein-binding plates and tubes. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also help in some cases. | |
| Observed Cellular Toxicity | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the cell culture medium is kept low (typically ≤ 0.1%).[5] |
| The concentration of proglumide is cytotoxic to the specific cell line. | Perform a dose-response experiment to determine the optimal non-toxic working concentration of proglumide for your cells. | |
| Degradation products of proglumide are toxic. | If proglumide is found to be unstable, identify the degradation products if possible and assess their toxicity. Consider shorter incubation times or more frequent media changes. |
Proglumide Stability Data
| Cell Culture Medium | Time (hours) | Proglumide Concentration (µM) | Percent Remaining (%) |
| DMEM + 10% FBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| RPMI-1640 + 10% FBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol for Assessing Proglumide Stability in Cell Culture Media
This protocol outlines a time-course experiment to determine the stability of proglumide in a specific cell culture medium under standard incubation conditions.[5]
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes and pipette tips
-
Sterile culture plates or tubes
-
Humidified incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of proglumide in sterile DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the proglumide stock solution. Dilute the stock solution into pre-warmed cell culture medium (containing the desired percentage of FBS) to the final working concentration. Gently vortex the medium while adding the stock solution to prevent precipitation.[5]
-
Prepare Stability Study Samples: Add the proglumide working solution to multiple wells of a sterile culture plate or sterile tubes. Prepare a sufficient number of replicates for each time point.
-
Incubate Samples: Place the plate or tubes in a humidified incubator at 37°C with 5% CO2.[5]
-
Collect Samples at Specified Time Points: At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot from the corresponding wells or tubes. The 0-hour time point represents the initial concentration.[5]
-
Store Samples for Analysis: Immediately store the collected samples at -80°C until all time points have been collected.[5]
-
Analyze Samples by HPLC: Thaw the samples and analyze the concentration of proglumide using a validated HPLC method. A reverse-phase C18 column is often suitable for the analysis of small molecules.[5]
-
Quantify Proglumide Concentration: Quantify the peak area corresponding to proglumide and calculate the concentration at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of Proglumide Action
Caption: Proglumide antagonizes CCK receptors, inhibiting downstream signaling.
Experimental Workflow for Proglumide Stability Assessment
References
- 1. What is Proglumide used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proglumide - Wikipedia [en.wikipedia.org]
- 4. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Adjusting Proglumide hemicalcium dosage for different rodent strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Proglumide (B1679172) hemicalcium dosage for different rodent strains. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is Proglumide hemicalcium and what is its mechanism of action?
This compound is a nonpeptide, orally active antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically blocking both CCK-A and CCK-B subtypes.[1][2][3] CCK is a peptide hormone involved in various physiological processes, including digestion, appetite regulation, and pain perception.[1] By blocking CCK receptors, Proglumide inhibits gastric motility and secretion, which was the basis for its initial use in treating peptic ulcers.[1][2][4] More recent research has explored its potential in pain management, oncology, and as an adjunct to opioid analgesia to reduce tolerance.[1][2][5]
Q2: What are the typical dosages of this compound used in rodent models?
The dosage of this compound can vary significantly depending on the rodent species, strain, administration route, and the specific experimental model. Below is a summary of dosages reported in the literature for rats and mice.
Table 1: Reported Dosages of Proglumide in Rat Models
| Indication/Model | Strain | Route of Administration | Dosage | Reference |
| Seizure Activity | Sprague Dawley | Intraperitoneal | 250-750 mg/kg | [3] |
| Experimental Colitis | Sprague Dawley | Oral | 250, 500, 1000 mg/kg | [6] |
| Gastric Emptying | Inbred Strains | Intraperitoneal | 150 mg/kg | [7] |
| Pancreatic Growth | Not Specified | Not Specified | 100 mg/kg (three times a day) | [8] |
| Acute Tolerance to Morphine | Inbred Strains | Subcutaneous | Not specified, but used to counteract morphine effects | [9] |
Table 2: Reported Dosages of Proglumide in Mouse Models
| Indication/Model | Strain | Route of Administration | Dosage | Reference |
| Antinociception | Not Specified | Not Specified | Low doses found to induce antinociception | [10] |
| Pancreatic Acini Amylase Release (in vivo) | Not Specified | Not Specified | Not specified, but effective | [3] |
Q3: How do I determine a starting dose for my specific rodent strain?
If you are using a rodent strain for which there is no published data for this compound, a pilot study is highly recommended.[11] You can start with a dose from a similar model in a different strain (as listed in the tables above) and perform a dose-ranging study to determine the optimal dose for your experimental endpoint. It is crucial to monitor for both efficacy and any potential adverse effects.
Troubleshooting Guide
Issue 1: Lack of Efficacy at a Previously Reported Dose
-
Potential Cause: Strain-specific differences in metabolism and pharmacokinetics. Different rodent strains can exhibit significant variations in drug metabolism, which can affect the bioavailability and efficacy of a compound.
-
Solution:
-
Increase the Dose: Gradually increase the dose in a pilot group of animals while carefully monitoring for the desired effect and any signs of toxicity.
-
Change the Route of Administration: Oral bioavailability can be influenced by first-pass metabolism. Consider an alternative route, such as intraperitoneal or subcutaneous injection, which may lead to higher systemic exposure.[12]
-
Verify Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Issue 2: Observed Adverse Effects or Toxicity
-
Potential Cause: The administered dose is too high for the specific rodent strain, leading to off-target effects or exaggerated pharmacological effects.
-
Solution:
-
Reduce the Dose: Decrease the dosage to a level that minimizes adverse effects while still aiming for therapeutic efficacy.
-
Monitor Animal Welfare: Closely observe the animals for any signs of distress, weight loss, or changes in behavior. If adverse effects persist even at lower doses, this may indicate that this compound is not well-tolerated in that particular strain for the intended application.
-
Consider a Different Formulation: The vehicle used to dissolve or suspend this compound could contribute to toxicity. Ensure the vehicle is appropriate and non-toxic at the administered volume.
-
Issue 3: High Variability in Experimental Results
-
Potential Cause: Inconsistent drug administration, or individual animal variations in metabolism.
-
Solution:
-
Refine Administration Technique: For oral gavage, ensure the technique is consistent and minimizes stress to the animals. For dietary administration, monitor food intake to ensure consistent drug consumption.[11]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Use a More Homogenous Animal Population: Ensure that all animals in the study are of a similar age and weight.
-
Experimental Protocols
Protocol 1: General Guidance for Dose Adjustment Between Rodent Strains
While direct conversion factors between strains are not established, principles of allometric scaling can be adapted for initial dose estimation. However, empirical determination through a pilot study remains the gold standard.
-
Literature Review: Identify a published study using this compound in a rodent model as close as possible to your intended experiment. Note the species, strain, dose, and route of administration.
-
Body Surface Area (BSA) Consideration: While primarily used for interspecies scaling, the concept that dose may not scale linearly with body weight is important. A common formula for converting doses between species based on BSA is:
-
Human Equivalent Dose (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
-
A similar principle can be cautiously applied when there are significant weight differences between strains, but this is a rough estimation.
-
-
Pilot Dose-Response Study:
-
Select a small number of animals from the new strain.
-
Based on the literature, select a starting dose and prepare two to three additional doses (e.g., half and double the starting dose).
-
Administer the different doses to separate groups of animals.
-
Monitor for the desired pharmacological effect and any adverse events over a defined period.
-
Based on the results, select the optimal dose for your main experiment.
-
Visualizations
Caption: Proglumide's mechanism of action as a CCK receptor antagonist.
References
- 1. What is Proglumide used for? [synapse.patsnap.com]
- 2. Proglumide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proglumide potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proglumide attenuates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of proglumide on rat pancreatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proglumide prevents and curtails acute tolerance to morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Proglumide Hemicalcium Experimental Protocols: A Technical Support Guide
Welcome to the technical support center for Proglumide hemicalcium experimental protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this non-selective cholecystokinin (B1591339) (CCK) receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My this compound is not dissolving properly. What could be the issue and how can I resolve it?
A1: A common pitfall is assuming the solubility of this compound is the same as other forms of Proglumide. Different salt forms have distinct solubility profiles. Proglumide as a free acid has low water solubility (0.145 mg/mL) and typically requires organic solvents. Proglumide sodium salt, on the other hand, is readily soluble in water (up to 100 mM).
Troubleshooting Steps:
-
Verify the Salt Form: First, confirm that you are using this compound and not another salt form.
-
Solvent Selection: For in vitro experiments, consider creating a stock solution in an organic solvent like DMSO or methanol (B129727). A standard practice is to prepare a 1 mg/mL stock solution in methanol.[1][2] For in vivo preparations, various formulations have been used, including:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil.[3]
-
-
Gentle Heating and Sonication: If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[3]
-
pH Adjustment: The solubility of Proglumide is pH-dependent. Adjusting the pH of your aqueous solution may improve solubility, but be mindful of how this could affect your experimental system.
Q2: I'm observing high variability in my experimental results. What are the potential sources of this inconsistency?
A2: High variability can stem from several factors related to the preparation and handling of this compound, as well as the experimental design itself.
Troubleshooting Steps:
-
Stock Solution Stability: Ensure your stock solutions are stored correctly. Proglumide stock solutions in DMSO are stable for up to 2 years at -80°C or 1 year at -20°C.[4] Frequent freeze-thaw cycles should be avoided.
-
Racemic Mixture: Proglumide is a racemic mixture of (R)- and (S)-proglumide.[5][6] The two enantiomers may have different pharmacological activities. Ensure you are using a consistent source and batch of the compound to minimize variability.
-
In Vivo Administration: The route and timing of administration can significantly impact results. For example, intraperitoneal injection of Proglumide following a food preload was effective in accelerating gastric emptying, whereas administration before feeding was not.[6]
-
Dose-Response Relationship: Proglumide can exhibit a complex dose-response relationship. In one study, a low dose of Proglumide potentiated morphine analgesia, while higher doses did not have the same effect.[7] It is crucial to perform thorough dose-response studies to identify the optimal concentration for your specific experimental model.
Q3: I am not seeing the expected antagonist effect of Proglumide in my assay. What could be wrong?
A3: Several factors could contribute to a lack of expected activity.
Troubleshooting Steps:
-
Receptor Subtype Specificity: Proglumide is a non-selective antagonist of both CCK-A and CCK-B receptors.[5][6] Ensure that the biological effect you are measuring is indeed mediated by one of these receptors in your experimental system.
-
Competitive Antagonism: Proglumide acts as a competitive antagonist.[8] The concentration of the endogenous agonist (CCK or gastrin) in your system can influence the apparent potency of Proglumide. Consider this when designing your experiments and interpreting your results.
-
Off-Target Effects: While primarily a CCK antagonist, Proglumide has been reported to have other activities, such as being a delta-opioid receptor agonist and interacting with the Farnesoid X Receptor (FXR).[5][6] These off-target effects could potentially mask or confound the expected CCK-mediated response.
-
Cellular Context: The signaling pathways activated by CCK receptors can be cell-type specific.[4][9][10] The downstream effects of Proglumide treatment may therefore vary depending on the cellular context of your experiment.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental protocols involving Proglumide.
Table 1: In Vitro Efficacy of Proglumide
| Parameter | Cell Line/System | Agonist | Proglumide Concentration | Effect | Reference |
| IC50 | HT29 colon carcinoma cells | Gastrin 17 | 6.5 mM | Inhibition of [3H]-thymidine incorporation | [3] |
| Inhibition | Mouse pancreatic acini | CCK | 0.3 - 10 mM | Dose-dependent inhibition of amylase release | [3] |
| IC50 | Rat pancreatic islets | 125I-CCK-33 | 0.8 mM | Competition for binding | [11] |
| EC50 | Rat pancreatic islets | CCK-8 | 1.2 +/- 0.4 mM | Inhibition of insulin (B600854) release | [11] |
Table 2: In Vivo Dosage of Proglumide in Animal Models
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat (colitis model) | Oral | 250, 500, 1000 mg/kg | Dose-dependent protection against acetic acid-induced colonic injury | [12] |
| Rat (gastric emptying) | Intraperitoneal | 150 mg/kg | Accelerated emptying of liquid food | [6] |
| Human (postoperative pain) | Intravenous | 0.05 mg | Potentiation of morphine analgesia | [7] |
| Human (chronic pancreatitis) | Oral | 1200 mg/day | Reduction in pain | [13] |
Experimental Protocols and Methodologies
Preparation of Proglumide Stock Solution (for in vitro use)
This protocol is adapted from a study on the safety and pharmacokinetics of oral Proglumide.[1][2]
-
Weigh out the desired amount of Proglumide powder.
-
Dissolve the powder in methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure it is fully dissolved.
-
For creating a calibration curve, this stock solution can be serially diluted. For example, a 50 µg/mL working stock can be prepared by diluting 50 µL of the 1 mg/mL stock solution into 950 µL of methanol.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Visualizing Signaling Pathways and Workflows
CCK Receptor Signaling Pathway
Proglumide acts as an antagonist at both CCK-A and CCK-B receptors, which are G protein-coupled receptors (GPCRs).[14] Upon activation by their endogenous ligands (CCK and gastrin), these receptors primarily couple to Gq/11 proteins.[15] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG, together with Ca2+, activates Protein Kinase C (PKC).[4][9][10] These events lead to various downstream cellular responses.
Caption: CCK Receptor Signaling Pathway and Site of Proglumide Action.
Experimental Workflow: Troubleshooting Inconsistent Results
This diagram outlines a logical workflow for troubleshooting variability in experimental outcomes when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proglumide potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New proglumide-analogue CCK receptor antagonists: very potent and selective for peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proglumide attenuates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Consistent Results with Proglumide Hemicalcium in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable results when using Proglumide (B1679172) hemicalcium in chronic experimental studies.
Troubleshooting Guide
This guide addresses common issues encountered during chronic studies with Proglumide hemicalcium in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Variability in animal response to this compound over time. | 1. Inconsistent Dosing: Inaccurate volume administration, improper gavage technique leading to reflux or incomplete delivery. 2. Changes in Animal Physiology: Altered metabolism or absorption due to age, diet, or stress. 3. Tachyphylaxis/Tolerance: Reduced receptor responsiveness with prolonged exposure. Chronic administration of CCK antagonists has been shown to lead to a loss of initial pharmacological enhancement and, in some cases, attenuation of the expected response. | 1. Standardize Dosing Protocol: Utilize a detailed, standardized oral gavage protocol. Ensure all personnel are thoroughly trained in the technique. Use appropriately sized gavage needles and administer the solution slowly to prevent reflux. 2. Monitor Animal Health: Regularly monitor animal weight, food and water intake, and overall health status. Any significant changes should be noted and considered in the data analysis. 3. Incorporate Washout Periods: If tachyphylaxis is suspected, consider incorporating washout periods in the study design to allow for receptor re-sensitization. Alternatively, intermittent dosing schedules may be explored. |
| Precipitation or cloudiness observed in the dosing solution. | 1. Poor Solubility: this compound has limited water solubility. 2. Temperature Effects: Changes in temperature during storage or use can affect solubility. 3. Incorrect Vehicle or pH: The chosen vehicle may not be optimal for maintaining solubility, or the pH of the solution may not be appropriate. | 1. Use Appropriate Solvents: For stock solutions, DMSO is a suitable solvent. For working solutions for injection, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For oral administration, suspension in 0.5% carboxymethylcellulose (CMC) or corn oil is often used. 2. Maintain Consistent Temperature: Prepare and store solutions at a consistent temperature. If refrigerated, allow the solution to come to room temperature and vortex well before administration. 3. Adjust pH if Necessary: The pH of the vehicle can be adjusted to improve solubility, but this should be done cautiously to avoid animal welfare issues and potential degradation of the compound. |
| Inconsistent bioavailability in oral dosing studies. | 1. Food Effects: The presence of food in the stomach can alter the absorption of this compound. 2. Vehicle Effects: The choice of vehicle can significantly impact absorption. | 1. Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before oral administration to minimize variability in gastric emptying and absorption. 2. Optimize Vehicle Selection: For chronic oral studies, using a vehicle like corn oil may provide more consistent absorption compared to aqueous solutions, especially for dosing periods exceeding two weeks. |
| Degradation of this compound in prepared solutions. | 1. Hydrolysis: this compound may be susceptible to hydrolysis in aqueous solutions. 2. Photodegradation: Exposure to light can cause degradation of the compound. 3. Improper Storage: Storing working solutions at inappropriate temperatures or for extended periods can lead to degradation. | 1. Prepare Fresh Solutions: Ideally, prepare working solutions fresh daily. If solutions need to be stored, conduct a stability study under the intended storage conditions. 2. Protect from Light: Store all solutions containing this compound in amber vials or protect them from light with aluminum foil. 3. Follow Storage Guidelines: Store stock solutions in DMSO at -20°C for up to one year or at -80°C for up to two years. The stability of working solutions should be validated for the duration of their intended use. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a non-peptide antagonist of the cholecystokinin (B1591339) (CCK) receptors, CCK-A and CCK-B.[1][2] It works by blocking the binding of CCK to these receptors, which in turn inhibits physiological processes mediated by CCK, such as gastric acid secretion and gastrointestinal motility.[2][3]
2. What is the recommended solvent and storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). These stock solutions are stable for up to one year when stored at -20°C and for up to two years when stored at -80°C.[1]
3. How should I prepare this compound for in vivo studies?
The preparation method depends on the route of administration and the duration of the study.
-
For Intraperitoneal (IP) Injection: A common method is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. A typical formulation involves adding the DMSO stock to PEG300, mixing well, then adding Tween-80, mixing again, and finally adding saline to reach the desired final concentration.[1]
-
For Oral Gavage (Short-term): The compound can be suspended in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
For Oral Gavage (Chronic, >2 weeks): For longer-term studies, suspending this compound in corn oil is recommended to ensure stability and consistent administration.[1]
4. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions at room temperature for extended periods has not been extensively reported. It is recommended to prepare aqueous working solutions fresh daily to minimize the risk of degradation. If storage of aqueous solutions is necessary, a stability study should be performed by the end-user to validate the storage conditions and duration.
5. Can chronic administration of this compound lead to tachyphylaxis or receptor desensitization?
There is evidence to suggest that chronic administration of CCK antagonists, including proglumide, can lead to a reduction in their pharmacological effects over time. Studies have shown that the initial potentiation of morphine analgesia by proglumide is lost and can even be attenuated with chronic treatment, suggesting the development of tolerance or a compensatory physiological response. Researchers should be aware of this possibility and consider it in their experimental design and data interpretation.
6. How can I verify the concentration and purity of my this compound solutions?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the concentration and purity of this compound solutions. A UPLC-MRM-based mass spectrometric method has also been described for the analysis of proglumide in biological samples. It is good practice to periodically check the concentration of prepared dosing solutions, especially in long-term studies, to ensure consistency.
Data Presentation
Table 1: Solubility of Proglumide Salts
| Salt Form | Solvent | Solubility |
| Proglumide Sodium | Water | Soluble to 100 mM |
| This compound | DMSO | Soluble |
| Water | Sparingly soluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Storage Duration |
| Solid Powder | - | -20°C | Long-term |
| Stock Solution | DMSO | -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] | ||
| Working Solution | Aqueous buffers | 4°C or Room Temp | Prepare fresh daily (recommended) |
| Corn oil | 4°C or Room Temp | Recommended for studies >2 weeks[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution (e.g., 21.7 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex until the powder is completely dissolved.
-
-
Prepare Working Solution (e.g., 2.17 mg/mL):
-
To prepare 1 mL of working solution, add 100 µL of the 21.7 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of saline and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
-
Protocol 2: Preparation of this compound for Chronic Oral Gavage
-
Prepare Stock Solution (e.g., 21.7 mg/mL in DMSO):
-
Follow step 1 from Protocol 1.
-
-
Prepare Working Suspension in Corn Oil (e.g., 2.17 mg/mL):
-
To prepare 1 mL of the working suspension, add 100 µL of the 21.7 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex vigorously for at least 1-2 minutes to ensure a uniform suspension.
-
Continue to mix the suspension immediately before each administration to prevent settling of the compound.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound preparation and administration.
Caption: this compound's mechanism of action on the CCK signaling pathway.
Caption: Troubleshooting logic for inconsistent results in chronic studies.
References
Technical Support Center: Proglumide Hemicalcium for Central Nervous System Research
Welcome to the technical support center for the application of Proglumide hemicalcium in central nervous system (CNS) research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the delivery and efficacy of Proglumide for CNS effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is the salt form of Proglumide, a non-peptide and orally active antagonist of cholecystokinin (B1591339) (CCK) receptors.[1][2] It blocks both CCK-A and CCK-B receptor subtypes.[3] In the central nervous system, Proglumide selectively blocks the excitatory effects of cholecystokinin, which acts as a neurotransmitter or neuromodulator.[4][5] This antagonism is the basis for its investigation in various CNS-related research areas, including pain management, where it has been shown to potentiate opioid analgesia.[5][6]
Q2: What are the known CNS effects of Proglumide?
A2: Proglumide has several documented effects on the central nervous system. It has been shown to have antiepileptic and antioxidant activities.[1] Additionally, it can enhance the analgesic effects of opioids and may help in reversing morphine tolerance.[6][7] Some studies also suggest it may improve anxiety associated with pain.[5]
Q3: Is this compound orally bioavailable for CNS effects?
A3: Yes, Proglumide is orally active.[1] Pharmacokinetic studies have shown it is rapidly absorbed after oral administration, with peak blood levels occurring within about an hour.[8] However, achieving therapeutic concentrations in the CNS can be challenging due to the blood-brain barrier.
Q4: What are the solubility characteristics of Proglumide?
A4: Proglumide is water-soluble.[5] The sodium salt of Proglumide is soluble in water up to 100 mM (35.64 mg/mL). For in vivo research, various solvent systems can be used to achieve desired concentrations.
Troubleshooting Guides
Formulation and Administration Issues
Q: My this compound solution is precipitating during preparation for in vivo studies. What can I do?
A: Precipitation can be a common issue. Here are a few steps to troubleshoot this problem:
-
Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of Proglumide if precipitation occurs during preparation.[1]
-
Solvent System Optimization: The choice of solvent is critical. Several protocols have been developed to improve solubility for in vivo use. Consider trying one of the following validated solvent systems:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should yield a clear solution of at least 2.17 mg/mL.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). This should also result in a clear solution of at least 2.17 mg/mL.[1]
-
Protocol 3: 10% DMSO and 90% Corn Oil, which can achieve a similar concentration.[1]
-
Q: I am observing low or inconsistent CNS effects after systemic administration. How can I improve brain penetration?
A: The blood-brain barrier (BBB) is a significant obstacle for many drugs, including Proglumide.[9] To enhance CNS delivery, consider the following strategies:
-
Intranasal Delivery: This non-invasive method can bypass the BBB by targeting therapeutics directly to the CNS, which can lead to higher brain concentrations with reduced systemic exposure.[10][11][12]
-
Nanoparticle-Based Formulations: Encapsulating Proglumide in nanoparticles (e.g., polymeric or lipid-based) can improve its solubility, stability, and ability to cross the BBB.[13][14][15] These nanoparticles can be further modified with ligands to target specific receptors on the BBB for enhanced uptake.[16][17]
Experimental Results and Data Interpretation
Q: The behavioral effects in my animal models are variable despite consistent dosing. What could be the cause?
A: Inconsistent behavioral outcomes can stem from several factors:
-
Animal Handling and Acclimation: For studies involving behavioral assessments, especially with intranasal administration, proper acclimation of the animals to handling is crucial to reduce stress-induced variability.[10][18]
-
Pharmacokinetics: The rapid clearance of Proglumide from circulation (within 24 hours) might lead to fluctuating concentrations in the brain.[8] Consider adjusting the dosing regimen (e.g., more frequent administration) or using a sustained-release formulation.
-
Mechanism of Action Complexity: Proglumide's effects can be complex. For instance, it has been suggested to have delta-opioid receptor agonist properties, which might contribute to its analgesic effects.[6][7] Understanding the full pharmacological profile can help in designing more targeted experiments.
Quantitative Data Summary
Table 1: this compound Solubility in Various In Vivo Formulations
| Formulation Components | Achievable Concentration | Solution Appearance | Reference |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (6.49 mM) | Clear | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (6.49 mM) | Clear | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (6.49 mM) | Clear | [1] |
| Water (for Proglumide sodium salt) | 35.64 mg/mL (100 mM) | Soluble | |
Experimental Protocols
Protocol 1: Preparation of Proglumide for Intraperitoneal Injection
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the Proglumide powder to the vehicle.
-
Vortex the mixture until the powder is fully dissolved.
-
If precipitation is observed, gently warm the solution and/or use a sonicator to aid dissolution.[1]
-
The final solution should be clear before administration.
-
Protocol 2: Intranasal Administration of Proglumide to Awake Mice
This protocol is adapted from established methods for intranasal drug delivery to the CNS.[10][18]
-
Acclimation (2-4 weeks prior to experiment):
-
Handle the mice for 2-3 minutes daily to acclimate them to the procedure.[18]
-
Gradually introduce the scruff grip that will be used during administration.
-
-
Preparation:
-
Prepare the Proglumide solution in a suitable vehicle (e.g., saline, or a formulation designed to enhance nasal absorption).
-
Use a micropipette with a fine tip for administration.
-
-
Administration:
-
Hold the mouse using a modified scruff grip to immobilize its head.[18]
-
Administer the Proglumide solution in small droplets (e.g., 6 μl) into one nostril, allowing the mouse to inhale between droplets.[10]
-
Alternate between nostrils if a larger volume is required.
-
Return the mouse to its cage after administration.
-
Protocol 3: Quantification of Proglumide in Brain Tissue via HPLC-MS/MS
This is a general protocol for tissue sample preparation for HPLC-MS/MS analysis and should be optimized for Proglumide.[19][20]
-
Tissue Homogenization:
-
Excise the brain tissue and weigh it.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).[19]
-
-
Protein Precipitation:
-
Take a known volume of the brain homogenate (e.g., 100 μl).
-
Add an internal standard.
-
Add a protein precipitating agent like methanol (B129727) or acetonitrile (B52724) (e.g., 800 μl of methanol).[19]
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000g for 5 minutes).[19]
-
-
Sample Preparation for Analysis:
-
Collect the supernatant.
-
Dry the supernatant using a nitrogen evaporator.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50% acetonitrile) before injecting into the HPLC-MS/MS system.[19]
-
Visualizations
Caption: Proglumide's mechanism as a CCK receptor antagonist.
Caption: Workflow for assessing CNS effects of Proglumide.
Caption: Troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cnreagent.com]
- 3. What is Proglumide used for? [synapse.patsnap.com]
- 4. Proglumide: selective antagonism of excitatory effects of cholecystokinin in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proglumide - Wikipedia [en.wikipedia.org]
- 7. Proglumide exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 11. [PDF] Intranasal delivery to the central nervous system: mechanisms and experimental considerations. | Semantic Scholar [semanticscholar.org]
- 12. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijraset.com [ijraset.com]
- 15. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of an UPLC-MS/MS method for the quantification of ethoxzolamide in blood, brain tissue, and bioequivalent buffers: applications to absorption, brain distribution, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in interpreting Proglumide hemicalcium's partial agonist activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proglumide hemicalcium. It specifically addresses the challenges in interpreting its apparent partial agonist activity.
Frequently Asked Questions (FAQs)
Q1: Is this compound a CCK receptor antagonist or a partial agonist?
This compound is predominantly characterized as a non-selective competitive antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1] However, observations of partial agonist-like activity in some experimental systems can arise from its complex pharmacology, including off-target effects and the intricacies of G protein-coupled receptor (GPCR) signaling.
Q2: Why might I be observing a partial agonist effect in my experiments?
Several factors could contribute to the observation of partial agonist-like activity with this compound:
-
Off-Target Agonist Activity: Proglumide has been reported to act as an agonist at the delta-opioid receptor (δ-opioid receptor) and a partial agonist at the Farnesoid X Receptor (FXR).[2] If your experimental system expresses these receptors, the observed effect might be a composite of CCK receptor antagonism and activation of these other targets.
-
Functional Selectivity (Biased Agonism): GPCRs can signal through multiple downstream pathways. A ligand might act as an antagonist for one pathway but exhibit partial agonism for another. This phenomenon, known as functional selectivity or biased agonism, can lead to seemingly contradictory results depending on the specific signaling pathway being measured (e.g., G-protein activation vs. β-arrestin recruitment).
-
Receptor Crosstalk: There is evidence of interaction and crosstalk between CCK and opioid receptor signaling pathways.[3][4][5][6] Proglumide's activity at both receptor types could lead to complex downstream effects that mimic partial agonism.
-
Experimental Conditions: The observed pharmacology of a compound can be highly dependent on the experimental setup, including the cell type, receptor expression levels, and the specific assay being used.
Q3: What is the evidence for Proglumide's activity at other receptors?
-
Delta-Opioid Receptor: Some studies have suggested that Proglumide can act as a δ-opioid receptor agonist, which may contribute to its analgesic-potentiating effects.[1] However, other studies have reported low affinity for opioid receptors, questioning the clinical significance of this interaction.
-
Farnesoid X Receptor (FXR): Proglumide has been shown to interact with FXR as a partial agonist.[2]
Q4: How can I definitively characterize the activity of Proglumide in my system?
To dissect the complex pharmacology of Proglumide, a multi-faceted approach is recommended:
-
Receptor Expression Profiling: Characterize your experimental system (e.g., cell line) to determine the expression levels of CCK receptors (A and B), opioid receptors (mu, delta, kappa), and FXR.
-
Orthogonal Assays: Employ a battery of functional assays that measure different aspects of receptor activation, such as G-protein activation (GTPγS binding), second messenger accumulation (cAMP, calcium flux), and β-arrestin recruitment.
-
Use of Selective Antagonists: Utilize selective antagonists for the δ-opioid receptor and FXR to block their potential contribution to the observed effects of Proglumide.
-
Varying Experimental Conditions: Systematically alter experimental parameters, such as cell density and receptor expression levels, to assess their impact on Proglumide's functional profile.
Troubleshooting Guides
Issue 1: Unexpected Dose-Response Curve
Symptom: Your dose-response curve for Proglumide in a functional assay shows a partial or weak agonist effect, rather than the expected antagonism.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target agonism at δ-opioid or FXR receptors. | 1. Pre-incubate your cells with a selective antagonist for the suspected off-target receptor (e.g., naltrindole (B39905) for δ-opioid, a specific FXR antagonist) before adding Proglumide. 2. If the partial agonist effect is diminished or abolished, it confirms the involvement of the off-target receptor. |
| Functional selectivity. | 1. Measure a different downstream signaling pathway. For example, if you are observing partial agonism in a cAMP assay, try a β-arrestin recruitment assay. 2. A different functional profile in the second assay would suggest biased agonism. |
| Receptor crosstalk. | 1. Investigate the literature for known interactions between CCK receptors and other GPCRs expressed in your system. 2. This can be a complex area to dissect experimentally and may require advanced techniques like BRET or FRET to study receptor dimerization. |
| Assay artifact. | 1. Ensure your assay is properly validated with known full agonists, partial agonists, and antagonists for the target receptor. 2. Check for issues with buffer components, detection reagents, or instrumentation. |
Data Presentation
Quantitative Data Summary for this compound
| Receptor | Ligand | Assay Type | Parameter | Value | Species |
| Farnesoid X Receptor (FXR) | Proglumide | Reporter Assay | EC50 | ~215 nM | Not Specified |
| CCK Receptors | Proglumide | Not Specified | Antagonist | Not Specified | Not Specified |
| μ-Opioid Receptor (MOR) | Proglumide (100 µM) | Binding Assay | % Occupancy | 13% | Not Specified |
| κ-Opioid Receptor (KOR) | Proglumide (100 µM) | Binding Assay | % Occupancy | 17% | Not Specified |
| δ-Opioid Receptor (DOR) | Proglumide (100 µM) | Binding Assay | Affinity | No affinity detected | Not Specified |
Note: Data on Proglumide's affinity and efficacy at the delta-opioid receptor is conflicting in the literature and requires careful interpretation.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of Proglumide for a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and varying concentrations of Proglumide.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Proglumide concentration. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure G-protein activation upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described above.
-
Assay Buffer: Use a buffer containing GDP to allow for nucleotide exchange.
-
Incubation: Incubate the membranes with varying concentrations of Proglumide in the presence of [35S]GTPγS.
-
Separation: Separate bound from free [35S]GTPγS by filtration.
-
Detection: Quantify the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the Proglumide concentration to generate a dose-response curve and determine EC50 and Emax.
cAMP Accumulation Assay
Objective: To measure the modulation of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a multi-well plate.
-
Stimulation: For Gs-coupled receptors, stimulate the cells with varying concentrations of Proglumide. For Gi-coupled receptors, first stimulate with forskolin (B1673556) to induce cAMP production, then add varying concentrations of Proglumide.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50/IC50 and Emax.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Line: Use a cell line engineered to express the target GPCR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Stimulation: Treat the cells with varying concentrations of Proglumide.
-
Detection: Measure the reporter signal (e.g., luminescence, fluorescence) which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Mandatory Visualization
Caption: Simplified CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing Proglumide's Activity.
Caption: Troubleshooting Logic for Unexpected Partial Agonism.
References
Refinement of Proglumide hemicalcium protocols for enhanced reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of proglumide (B1679172) hemicalcium. It includes detailed protocols, troubleshooting advice, and frequently asked questions to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is proglumide hemicalcium and what is its primary mechanism of action?
A1: Proglumide is a non-peptide antagonist of the cholecystokinin (B1591339) (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1][2] Its hemicalcium salt form is often used in experimental settings. The primary mechanism of action involves blocking the binding of CCK to its receptors, thereby inhibiting downstream signaling pathways.[1][2] This action leads to reduced gastric acid secretion and gastrointestinal motility.[1]
Q2: What are the main research applications for this compound?
A2: Initially developed for treating peptic ulcers, proglumide is now investigated for a variety of applications, including its potential to enhance opioid analgesia, its anti-neoplastic properties in certain cancers, and its role in studying the physiological functions of the CCK system.[3] It is also being explored in the context of non-alcoholic steatohepatitis (NASH).
Q3: Is this compound soluble in aqueous solutions?
A3: Proglumide sodium salt is reported to be soluble in water. For in vivo studies, proglumide is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.[1] It is recommended to empirically determine the solubility of this compound in your specific buffer or medium.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored desiccated at room temperature. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Proglumide in Cell Culture Media | - The final concentration of the solvent (e.g., DMSO) is too high. - The solubility of proglumide in the specific media is limited. - Interaction with components in the media or serum. | - Ensure the final DMSO concentration is below 0.5% (v/v). - Prepare a more diluted stock solution and add a larger volume to the media. - Warm the media to 37°C before and after adding proglumide. - If precipitation persists, consider using a different solvent system or a solubilizing agent like Tween-80 (at a low, non-toxic concentration). |
| Inconsistent or No Biological Effect | - Degradation of proglumide in the stock or working solution. - Incorrect concentration of proglumide used. - Cell line does not express CCK receptors or expresses them at very low levels. - Sub-optimal incubation time. | - Prepare fresh stock and working solutions. - Verify the concentration of your stock solution using spectrophotometry or another analytical method. - Confirm CCK receptor expression in your cell line via qPCR, Western blot, or flow cytometry. - Perform a time-course experiment to determine the optimal incubation time for your specific assay. |
| High Background in In Vitro Assays | - Non-specific binding of proglumide to plasticware or other surfaces. - Interference of the vehicle (e.g., DMSO) with the assay readout. | - Use low-binding microplates. - Include appropriate vehicle controls in your experimental design to account for any effects of the solvent. - Wash cells thoroughly after treatment with proglumide, if the assay protocol allows. |
| Variability in In Vivo Studies | - Inconsistent drug administration (e.g., volume, injection site). - Poor bioavailability due to improper vehicle formulation. - Rapid metabolism of proglumide. | - Ensure consistent and accurate administration techniques. - Use a well-established vehicle formulation, such as the DMSO/PEG300/Tween-80/saline mixture.[1] - Consider the pharmacokinetic profile of proglumide and adjust the dosing schedule accordingly. |
Data Presentation
Table 1: Solubility and Stability of Proglumide
| Parameter | Solvent/Storage Condition | Value | Reference |
| Solubility (Proglumide Sodium Salt) | Water | Up to 100 mM | |
| Solubility (Proglumide) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (≥ 6.49 mM) | [1] |
| Stock Solution Stability (in DMSO) | -20°C | Up to 1 year | |
| Stock Solution Stability (in DMSO) | -80°C | Up to 2 years |
Table 2: In Vitro and In Vivo Quantitative Data for Proglumide
| Parameter | Model System | Value | Reference |
| IC₅₀ (Cell Proliferation) | HT29 cells | 6.5 mM | [1] |
| Effective Concentration (Amylase Release Inhibition) | Mouse pancreatic acini | 0.3 - 10 mM | |
| Cₘₐₓ (Human, 400 mg oral dose) | Healthy Controls | 7847 ng/mL | [4] |
| Tₘₐₓ (Human, 400 mg oral dose) | Healthy Controls | ~1 hour | [4] |
| Serum Half-life (Human) | Healthy Controls | ~3 hours | [4] |
| In Vivo Dosing (Rats, IP) | Seizure model | 250 - 750 mg/kg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials: 96-well cell culture plates, appropriate cell line (e.g., HT29), complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium and add 100 µL of the proglumide dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: In Vivo Administration of this compound
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Vehicle Preparation (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline solution):
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween-80.
-
Add the sterile saline to reach the final volume.
-
Mix thoroughly by vortexing.
-
-
Proglumide Solution Preparation:
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for injection.
-
If necessary, gentle warming and sonication can be used to aid dissolution.[1]
-
-
Administration:
-
Administer the proglumide solution to the experimental animals via the desired route (e.g., intraperitoneal injection).
-
Administer an equivalent volume of the vehicle to the control group.
-
Visualizations
Caption: CCK Receptor Signaling and Proglumide Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of Proglumide Hemicalcium and Lorglumide in Cholecystokinin (CCK) Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Proglumide hemicalcium and Lorglumide, two antagonists of cholecystokinin (B1591339) (CCK) receptors. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a comprehensive overview of their binding affinities, selectivity, and the underlying experimental methodologies.
Introduction to CCK Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2).[1] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of functions, including digestion, satiety, and anxiety.[1] Proglumide, a non-selective CCK antagonist, and Lorglumide, a selective CCK-A antagonist, are widely used research tools to investigate the physiological roles of CCK.[2][3]
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and Lorglumide for CCK-A and CCK-B receptors are summarized in the table below. The data, presented as IC50 and Ki values, are derived from competitive radioligand binding assays. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | IC50 | Ki | Selectivity (CCK-B/CCK-A) |
| This compound | CCK-A | ~0.8 - 6.5 mM[4][5] | - | Non-selective[2] |
| CCK-B | Micromolar to Millimolar range[2] | - | ||
| Lorglumide | CCK-A | 50 nM[6][7] | - | ~60-fold for CCK-A[7] |
| CCK-B | 3 µM[6][7] | - |
Note: The binding affinity values for Proglumide can vary significantly between studies and assay conditions, generally falling in the micromolar to millimolar range, indicating a relatively low affinity.[4][5]
Experimental Protocols
The determination of binding affinities for Proglumide and Lorglumide at CCK receptors is typically achieved through competitive radioligand binding assays. A general protocol for such an assay is outlined below.
Objective:
To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound and Lorglumide for CCK-A and CCK-B receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing either human CCK-A or CCK-B receptors.
-
Radioligand: A high-affinity radiolabeled CCK receptor ligand (e.g., [125I]CCK-8).
-
Test Compounds: this compound and Lorglumide.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Experimental Workflow:
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Method:
-
Membrane Preparation: Thaw frozen cell membrane preparations containing either CCK-A or CCK-B receptors and resuspend them in the assay buffer to a final protein concentration determined by optimization experiments.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A specific concentration of the test compound (Proglumide or Lorglumide) or vehicle for total binding wells.
-
A high concentration of a non-radiolabeled ligand for non-specific binding wells.
-
The prepared membrane suspension.
-
-
Initiation of Binding: Add the radioligand to all wells to initiate the binding reaction. The final volume in each well should be uniform.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding and Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
CCK Receptor Signaling Pathways
Upon binding of the endogenous agonist CCK, both CCK-A and CCK-B receptors activate intracellular signaling cascades, primarily through the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.
Caption: Simplified CCK receptor signaling pathway.
Conclusion
This compound acts as a non-selective antagonist with low affinity for both CCK-A and CCK-B receptors.[2] In contrast, Lorglumide is a potent and selective antagonist for the CCK-A receptor.[3] The choice between these two compounds will depend on the specific research question. For studies requiring a general blockade of CCK signaling, Proglumide may be suitable. However, for investigations focused specifically on the role of the CCK-A receptor, the higher affinity and selectivity of Lorglumide make it the superior choice. The provided experimental protocol offers a framework for researchers to independently verify and expand upon these findings in their own experimental systems.
References
- 1. Proglumide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lorglumide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
A Comparative In Vivo Analysis of Proglumide Hemicalcium and Devazepide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Proglumide (B1679172) hemicalcium and Devazepide (B1670321), two prominent cholecystokinin (B1591339) (CCK) receptor antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their preclinical studies.
Introduction
Proglumide hemicalcium and Devazepide are widely utilized pharmacological tools in the study of cholecystokinin-mediated physiological processes. While both compounds target CCK receptors, they exhibit distinct receptor selectivity profiles, leading to differential in vivo effects. Proglumide acts as a non-selective antagonist for both CCK-A (CCK1) and CCK-B (CCK2) receptors, whereas Devazepide is a potent and highly selective antagonist for the CCK1 receptor.[1][2][3][4][5] This fundamental difference in their mechanism of action dictates their suitability for specific research applications.
Mechanism of Action and Receptor Selectivity
The differential effects of this compound and Devazepide are rooted in their distinct affinities for the two main subtypes of cholecystokinin receptors.
-
This compound is a non-peptide antagonist that blocks both CCK1 and CCK2 receptors.[2][3][4] Its lack of selectivity makes it a useful tool for investigating the overall physiological roles of endogenous CCK.
-
Devazepide (also known as MK-329 or L-364,718) is a potent, non-peptide, and highly selective antagonist of the CCK1 receptor.[1][6] Its high affinity and selectivity for the CCK1 receptor make it an ideal candidate for studies focused on the specific functions of this receptor subtype, which is predominantly found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.[7]
The following table summarizes the receptor binding affinities of both compounds.
| Compound | Target Receptor(s) | Binding Affinity (IC50) | Species/Tissue | Reference |
| Devazepide | CCK1 (CCK-A) | 81 pM | Rat Pancreas | [6] |
| 45 pM | Bovine Gallbladder | [6] | ||
| CCK2 (CCK-B) | 245 nM | Guinea Pig Brain | [6] | |
| This compound | CCK-A / CCK-B | Low affinity (mM range) | Rat Pancreatic Islets (IC50 = 0.8 mM) | [8][9] |
In Vivo Pharmacological Effects: A Comparative Summary
The contrasting receptor selectivity of this compound and Devazepide translates to distinct in vivo pharmacological profiles, particularly in the context of gastrointestinal function and feeding behavior.
| In Vivo Effect | This compound | Devazepide | Animal Model | Reference |
| Gastric Emptying | Accelerates | Delays | Rat / Mouse | [10][11] |
| Intestinal Cholesterol Absorption | Not reported | Increases | Mouse | [7] |
| Satiety | Inhibits CCK-induced satiety | Attenuates satiating effect of intestinal carbohydrates | Rat | [12][13] |
| Gallstone Formation | Not reported | Increases susceptibility | Mouse | [14][15] |
| Analgesia | Potentiates opioid analgesia | Not a primary application | Human | [16] |
| Tumor Growth | Inhibits growth of some cancers (e.g., colon) | Induces apoptosis and inhibits growth of Ewing tumors | Mouse | [12][17] |
Signaling Pathways
The binding of CCK to its receptors, CCK1R and CCK2R, initiates a cascade of intracellular signaling events. Proglumide, being a non-selective antagonist, will inhibit both pathways, while Devazepide will selectively block the CCK1R pathway.
Caption: CCK1 Receptor Signaling Pathway and Site of Devazepide Action.
Caption: CCK2 Receptor Signaling Pathway and Site of Proglumide Action.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
Gastric Emptying Measurement in Mice
This protocol is adapted from studies investigating the effects of CCK receptor antagonists on gastric emptying.[18][19][20][21]
Caption: Experimental Workflow for Measuring Gastric Emptying in Mice.
Materials:
-
This compound or Devazepide
-
Vehicle control (e.g., saline, DMSO)
-
Mice (e.g., C57BL/6)
-
Test meal: Egg yolk containing a stable isotope marker such as ¹³C-octanoic acid.
-
Metabolic cages equipped for breath collection.
-
Isotope ratio mass spectrometer or other suitable detector for ¹³CO₂.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast mice overnight (12-16 hours) with ad libitum access to water to ensure an empty stomach.
-
Drug Administration: Administer this compound, Devazepide, or the vehicle control at the desired dose and route (e.g., intraperitoneal injection or oral gavage) at a specified time before the test meal.
-
Test Meal Administration: Provide each mouse with a pre-weighed amount of the test meal.
-
Breath Sample Collection: Immediately after consumption of the test meal, place the mice in individual metabolic cages and collect breath samples at regular intervals for a defined period (e.g., 4-6 hours).
-
Sample Analysis: Analyze the ¹³CO₂ content in the collected breath samples.
-
Data Analysis: Calculate gastric emptying parameters, such as the gastric half-emptying time (T½) and the lag phase (Tlag), by plotting the rate of ¹³CO₂ excretion over time and fitting the data to an appropriate mathematical model.
Intestinal Motility Assessment in Rats (Charcoal Meal Test)
This is a classic and straightforward method to assess the in vivo effect of a compound on gastrointestinal transit.[22][23][24]
Materials:
-
This compound or Devazepide
-
Vehicle control
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Charcoal meal: 5-10% activated charcoal suspension in 5-10% gum acacia or methylcellulose (B11928114) in water.
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, i.p.).
-
Charcoal Meal Administration: After a specified time following drug administration (e.g., 30-60 minutes), administer a defined volume of the charcoal meal orally to each rat (e.g., 1-2 ml).
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal administration (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the results between the different treatment groups.
Conclusion
This compound and Devazepide are valuable pharmacological agents for investigating the roles of the cholecystokinin system in vivo. The choice between these two antagonists should be guided by the specific research question. Devazepide, with its high selectivity for the CCK1 receptor, is the preferred tool for dissecting the specific functions of this receptor subtype in peripheral tissues. In contrast, this compound, as a non-selective CCK1/CCK2 receptor antagonist, is more suited for studies aiming to understand the global effects of CCK signaling or when targeting CCK2 receptor-mediated pathways. The provided experimental protocols and comparative data are intended to facilitate the design and execution of robust in vivo studies in this field.
References
- 1. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of proglumide on cholecystokinin-, bombesin-, and glucagon-induced satiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Temporal Resolution Gastric Emptying Breath Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. researchgate.net [researchgate.net]
- 24. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
Loxiglumide: A More Potent and Selective Alternative to Proglumide Hemicalcium for Cholecystokinin Receptor Antagonism
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals investigating the cholecystokinin (B1591339) (CCK) signaling pathway, loxiglumide (B1675256) emerges as a significantly more potent and selective antagonist for the CCK-A receptor compared to the non-selective agent, proglumide (B1679172) hemicalcium. This guide provides a comprehensive comparison of the two compounds, supported by experimental data, to inform the selection of the most appropriate tool for targeted CCK receptor research.
Executive Summary
Loxiglumide, a derivative of glutaramic acid, demonstrates a markedly higher affinity and selectivity for the cholecystokinin-A (CCK-A) receptor subtype over the cholecystokinin-B (CCK-B) receptor. In contrast, proglumide hemicalcium acts as a non-selective antagonist, targeting both CCK-A and CCK-B receptors with lower potency. Experimental evidence indicates that loxiglumide is approximately 3,000 times more potent than proglumide in inhibiting CCK-stimulated physiological responses in preclinical models. This superior potency and selectivity make loxiglumide a more precise tool for elucidating the specific roles of the CCK-A receptor in various physiological and pathological processes.
Mechanism of Action: Targeting the Cholecystokinin Receptors
Both loxiglumide and proglumide are competitive antagonists of cholecystokinin receptors, which are G-protein coupled receptors (GPCRs).[1] There are two main subtypes of CCK receptors: CCK-A (for alimentary) and CCK-B (for brain). CCK-A receptors are primarily found in the gastrointestinal (GI) tract, including the gallbladder and pancreas, while CCK-B receptors are predominant in the central nervous system and stomach.[2]
Loxiglumide is a potent and selective CCK-A receptor antagonist.[2] Its high affinity for the CCK-A receptor allows for targeted inhibition of CCK's effects in the periphery, such as gallbladder contraction and pancreatic enzyme secretion.
This compound is a non-selective CCK receptor antagonist, meaning it blocks both CCK-A and CCK-B receptors.[1] This lack of selectivity can make it difficult to attribute observed effects to a specific receptor subtype.
Comparative Potency and Selectivity
The superior potency and selectivity of loxiglumide over proglumide are evident from in vitro studies. A key study demonstrated that loxiglumide was about 3,000 times more potent than proglumide in inhibiting cholecystokinin octapeptide (CCK-8)-stimulated amylase release from isolated rat pancreatic acini.
Quantitative data from radioligand binding assays further underscore the differences between the two compounds.
| Compound | Receptor Subtype | IC50 (nmol/L) | Selectivity (CCK-B/CCK-A) |
| Loxiglumide | CCK-A (rat pancreas) | 195[2] | ~63-fold |
| CCK-A (bovine gallbladder) | 77.1[2] | ~160-fold | |
| CCK-B (guinea pig cerebral cortex) | 12363[2] | ||
| CCK-B (guinea pig gastric parietal cells) | 15455[2] | ||
| Proglumide | CCK (rat pancreatic islets) | 800,000 | Non-selective |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand.
Signaling Pathway and Experimental Workflow
The binding of CCK to its receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical CCK-A receptor signaling pathway leading to pancreatic enzyme secretion.
The following diagram illustrates a typical experimental workflow for comparing the potency of CCK receptor antagonists.
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol is adapted from established methods for characterizing the binding of antagonists to CCK receptors.[2]
1. Membrane Preparation: a. Tissues rich in the target receptor (e.g., rat pancreas for CCK-A, guinea pig cerebral cortex for CCK-B) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. c. The supernatant is then centrifuged at a high speed (e.g., 50,000 x g for 30 minutes) to pellet the cell membranes. d. The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay: a. The assay is performed in a final volume of 250 µL in 96-well plates. b. To each well, add: i. 50 µL of radioligand (e.g., ¹²⁵I-CCK-8) at a concentration near its Kd value. ii. 50 µL of various concentrations of the unlabeled antagonist (loxiglumide or proglumide) or buffer (for total binding). iii. 150 µL of the membrane preparation. c. For non-specific binding determination, a high concentration of a non-labeled CCK agonist is added. d. The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting: a. The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. b. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand. c. The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis: a. Specific binding is calculated by subtracting non-specific binding from total binding. b. IC50 values are determined by non-linear regression analysis of the competition binding data.
Cholecystokinin-Stimulated Amylase Release Assay
This functional assay measures the ability of an antagonist to inhibit the physiological response to CCK in pancreatic acini.
1. Isolation of Pancreatic Acini: a. The pancreas is removed from a rat and minced into small fragments. b. The tissue is digested with collagenase in a buffered solution (e.g., Krebs-Ringer bicarbonate buffer) with constant shaking in a water bath at 37°C. c. The digestion is stopped by adding a buffer containing a high concentration of bovine serum albumin (BSA). d. The acini are dispersed by gentle pipetting and filtered through a nylon mesh to remove undigested tissue. e. The acini are washed and resuspended in fresh buffer.
2. Amylase Release Assay: a. Aliquots of the acinar suspension are pre-incubated with various concentrations of the antagonist (loxiglumide or proglumide) or buffer for a set period (e.g., 15 minutes) at 37°C. b. CCK-8 is then added to stimulate amylase release, and the incubation continues for a further period (e.g., 30 minutes). c. The reaction is stopped by placing the tubes on ice and centrifuging to pellet the acini. d. The supernatant, containing the released amylase, is collected.
3. Amylase Activity Measurement: a. The amylase activity in the supernatant is determined using a commercial amylase assay kit, which typically measures the rate of hydrolysis of a chromogenic substrate. b. Total amylase content is determined by lysing an aliquot of the acinar suspension. c. Amylase release is expressed as a percentage of the total amylase content.
4. Data Analysis: a. The inhibitory effect of the antagonist is calculated, and dose-response curves are generated to determine the IC50 value.
Conclusion
References
Validating Proglumide Hemicalcium's Cholecystokinin Antagonism: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, with other key antagonists. The data presented here, compiled from various studies, is intended to assist researchers in evaluating the antagonistic properties of proglumide in the context of drug development and physiological research. Proglumide's ability to block both CCK-A (CCK1) and CCK-B (CCK2) receptors makes it a valuable tool for studying the diverse roles of the CCK system.[1][2][3]
Comparative Analysis of In Vitro Binding Affinity
The binding affinity of a compound to its receptor is a critical parameter for determining its potency. The following table summarizes the reported binding affinities (IC50 and Ki values) of proglumide hemicalcium and its alternatives for both CCK-A and CCK-B receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Receptor Subtype | Reported IC50 | Reported Ki | Species/Tissue |
| Proglumide | CCK-A & CCK-B (non-selective) | 0.8 mM | - | Rat pancreatic islets |
| Lorglumide | CCK-A selective | 50 nM | - | - |
| CCK-B | 3 µM | - | - | |
| Devazepide | CCK-A selective | - | pA2 = 10.02 | Guinea pig ileum |
| L-365,260 | CCK-B selective | 2 nM (CCK-B) | - | - |
| 280 nM (CCK-A) |
pA2 values can be considered an estimate of the negative logarithm of the antagonist's dissociation constant (Ki). A higher pA2 value indicates higher antagonist potency.
Functional Antagonism: Inhibition of CCK-Induced Signaling
Beyond receptor binding, the functional consequence of this interaction is paramount. The following table presents data on the ability of these antagonists to inhibit CCK-induced physiological responses in vitro, such as amylase release from pancreatic acini, a classic functional assay for CCK-A receptor activity.
| Compound | Functional Assay | Reported IC50 | Species/Tissue |
| Proglumide | Inhibition of CCK-stimulated amylase release | 0.3 - 10 mM | Mouse pancreatic acini |
| Lorglumide | Inhibition of CCK-stimulated amylase release | pA2 = 7.31 | Rat pancreatic segments |
| Devazepide | Inhibition of CCK-induced ileum contraction | pA2 = 10.02 | Guinea pig ileum |
| L-365,260 | - | - | - |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to validate CCK antagonism, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of antagonists to CCK receptors. Specific details may vary between studies.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing CCK receptors (e.g., pancreas, specific brain regions, or transfected cell lines) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, combine the prepared cell membranes, a fixed concentration of a radiolabeled CCK ligand (e.g., [125I]-CCK-8), and varying concentrations of the unlabeled antagonist (e.g., proglumide).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled CCK agonist.
-
Incubate the mixture at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each antagonist concentration.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: Inhibition of CCK-Stimulated Amylase Release (General Protocol)
This protocol outlines a common functional assay to measure the antagonistic effect of compounds on CCK-A receptor activation.
-
Preparation of Pancreatic Acini:
-
Isolate the pancreas from a suitable animal model (e.g., mouse or rat).
-
Digest the tissue with collagenase to disperse the pancreatic acini.
-
Purify the acini by centrifugation through a solution of bovine serum albumin.
-
Resuspend the purified acini in a physiological salt solution.
-
-
Antagonist and Stimulant Incubation:
-
Pre-incubate aliquots of the acinar suspension with varying concentrations of the antagonist (e.g., proglumide) for a specified time.
-
Stimulate the acini by adding a fixed, submaximal concentration of CCK (e.g., CCK-8).
-
Include control groups with no antagonist and no CCK stimulation (basal release).
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement of Amylase Release:
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercially available assay kit.
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total amylase content in the acini.
-
Subtract the basal release from all stimulated values.
-
Plot the percentage of inhibition of CCK-stimulated amylase release as a function of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.[4]
-
References
- 1. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Proglumide Hemicalcium and Other CCK Antagonists in Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic properties of Proglumide (B1679172) hemicalcium and other key cholecystokinin (B1591339) (CCK) antagonists. The information presented is collated from various preclinical studies to offer a comparative overview of their pharmacological profiles and efficacy in established pain models.
Comparative Analysis of CCK Antagonists
Proglumide, a non-selective CCK antagonist, and its analogs have been primarily investigated for their ability to potentiate opioid analgesia. Cholecystokinin is recognized as an anti-opioid peptide, and its levels can increase following neural injury and with the administration of opioids.[1][2] By blocking CCK receptors, antagonists can enhance the analgesic effects of both endogenous and exogenous opioids.[1] The following tables summarize the receptor binding affinities and available in vivo data for Proglumide and other notable CCK antagonists.
Table 1: Receptor Binding Affinity of CCK Antagonists
| Compound | CCK-A Receptor Affinity | CCK-B Receptor Affinity | Opioid Receptor Interaction | Reference |
| Proglumide | Low (micromolar range) | Low (micromolar range) | At 100 µM, competed for 13% of mu and 17% of kappa binding sites. No interaction with delta sites. | [3][4] |
| Lorglumide (B1675136) | High | Moderate | At 100 µM, reduced mu, delta, and kappa binding by 44%, 69%, and 35% respectively. | [3] |
| Devazepide (L-364,718) | Very High (nanomolar range) | Low | Did not interact with opioid receptors up to 10 µM. | [3][4] |
| Loxiglumide (CR 1505) | High | Low | Data on direct opioid receptor interaction not specified in the provided context. | [5] |
| Benzotript | Moderate | Moderate | At 100 µM, diminished mu, delta, and kappa binding by 16%, 13%, and 38% respectively. | [3] |
Note: This data is compiled from a study using guinea pig brain synaptosomes for opioid receptor binding and rat brain sections for CCK receptor binding.[3]
Table 2: In Vivo Efficacy of CCK Antagonists in Pain Models (Primarily as Opioid Potentiators)
| Compound | Pain Model | Animal Model | Key Findings | Reference |
| Proglumide | Radiant Heat Pain Model | Rat | Systemic, intrathecal, or intracerebral administration enhanced morphine-derived antinociception. | [1] |
| Proglumide | Spared Nerve Injury | Rat | Proglumide (20 mg/kg, i.p.) alone significantly increased mechanical withdrawal thresholds. | [6] |
| Devazepide (L-364,718) | Not Specified | Primate | Addition to morphine increased antinociception. | [1] |
| Lorglumide | Mouse Tail-Flick Test | Mouse | Did not block the antagonistic effect of CCK-8 on morphine analgesia, suggesting a primary role for CCK-B receptors in this effect. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard preclinical pain models.
Hot Plate Test
The hot plate test is a widely used method to assess central analgesic activity by measuring the response latency to a thermal stimulus.[7][8]
Objective: To evaluate the central analgesic effect of a test compound.
Apparatus:
-
Hot plate apparatus with precise temperature control.
-
Plexiglass cylinder to confine the animal on the heated surface.
-
Timer.
Procedure:
-
Male Swiss albino mice (20-25 g) are used.
-
The hot plate is maintained at a constant temperature of 55 ± 0.5°C.
-
Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
The test compound (e.g., Proglumide hemicalcium) or vehicle is administered intraperitoneally (i.p.) or via the desired route.
-
The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
An increase in reaction time compared to the baseline and vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method to assess the central analgesic effects of drugs, primarily reflecting a spinal reflex to a thermal stimulus.[7]
Objective: To measure the analgesic effect of a test compound on a spinally mediated reflex.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Wistar rats (150-200 g) are used.
-
Each rat is gently placed in a restrainer, with its tail exposed.
-
The tail is positioned over the radiant heat source.
-
The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time (e.g., 10-12 seconds) is established to avoid tissue damage.
-
A baseline latency is recorded for each animal.
-
The test compound or vehicle is administered.
-
Tail-flick latencies are re-measured at predetermined time points post-administration.
-
A significant increase in latency indicates analgesia.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a surgical model that induces long-lasting and robust neuropathic pain symptoms, including mechanical allodynia.[6][9]
Objective: To induce a neuropathic pain state to test the efficacy of analgesic compounds.
Procedure:
-
Male Sprague-Dawley rats (200-250 g) are anesthetized.
-
The left sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed.
-
The common peroneal and tibial nerves are tightly ligated and sectioned, removing a 2-4 mm piece of the distal nerve stump.
-
The sural nerve is left intact.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and sectioning.
-
Animals are allowed to recover for a set period (e.g., two weeks) to allow for the development of neuropathic pain.
-
Mechanical withdrawal thresholds are then assessed using von Frey filaments. A decrease in the threshold in the injured paw compared to the contralateral paw and sham-operated animals indicates allodynia.
-
The test compound or vehicle is then administered to assess its anti-allodynic effects.
Visualizations
CCK and Opioid Signaling in Pain Modulation
Experimental Workflow for In Vivo Analgesic Testing
References
- 1. wmpllc.org [wmpllc.org]
- 2. Cholecystokinin antagonists a new way to improve the analgesia from old analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists proglumide, lorglumide and benzotript, but not L-364,718, interact with brain opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-Vivo Models for Management of Pain [scirp.org]
- 8. Proglumide | 6620-60-6 | Benchchem [benchchem.com]
- 9. criver.com [criver.com]
Proglumide Hemicalcium and Its Analogs: A Comparative Guide to Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Proglumide, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, and its analogs have emerged as promising therapeutic agents in oncology. Their mechanism of action, primarily centered on the antagonism of CCK receptors, particularly the cholecystokinin-B receptor (CCK-BR), offers a targeted approach to inhibit cancer cell growth and modulate the tumor microenvironment. This guide provides a comparative analysis of the efficacy of Proglumide hemicalcium and its key analogs in various cancer models, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The following table summarizes the quantitative data on the efficacy of Proglumide and its analogs from preclinical studies in different cancer models. While direct head-to-head comparative studies are limited, this compilation provides insights into their relative performance.
| Compound | Cancer Model | Key Efficacy Data | Reference |
| Proglumide | Pancreatic Cancer (Murine Model) | - Monotherapy slowed tumor growth by 59.4% compared to control (p < 0.005). - Combination with gemcitabine (B846) reduced tumor growth by 70% (p < 0.005). - Decreased intratumoral fibrosis significantly (p < 0.0001). - Increased intratumoral CD8+ T-cells. | [1] |
| Proglumide | Hepatocellular Carcinoma (Murine Syngeneic Model) | - Monotherapy was as effective as PD-1 antibody in inhibiting tumor growth. - Combination with PD-1 antibody resulted in significantly lower tumor volumes and 100% survival at 4 weeks. - Increased the number of intratumoral CD8+ T-cells. | [2] |
| Proglumide | Colon Cancer (MC-26 Murine Model) | - Significantly smaller mean tumor area in Proglumide-treated mice on days 11, 14, 17, and 21 compared to control. - Significantly prolonged survival of treated mice. - Lower mean tumor weight, DNA, and RNA content in the treated group. | [3] |
| Lorglumide (B1675136) | Guinea Pig Ileum (Functional Assay) | - Apparent pKB value of 7.43 ± 0.20 for antagonizing CCK-octapeptide induced contraction. | [4] |
| Loxiglumide | Guinea Pig Ileum (Functional Assay) | - Apparent pKB value of 6.67 ± 0.12 for antagonizing CCK-octapeptide induced contraction. | [4] |
| Devazepide | Guinea Pig Ileum (Functional Assay) | - Apparent pKB value of 10.61 ± 0.61 for antagonizing CCK-octapeptide induced contraction, indicating high potency. | [4] |
| Nastorazepide (Z-360) | Gastrointestinal Cancer Models | - Antiproliferative effects demonstrated. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Proglumide and its analogs, as well as a typical experimental workflow for evaluating their efficacy.
Caption: CCK-B Receptor Signaling Pathway Inhibition by Proglumide.
Caption: Preclinical Experimental Workflow for Efficacy Evaluation.
Detailed Experimental Protocols
Below are representative experimental methodologies for key assays used to evaluate the efficacy of Proglumide and its analogs.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PANC-1, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Proglumide or its analogs for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with 1 x 10^6 cancer cells suspended in 100 µL of Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Proglumide or its analogs are administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 250 mg/kg). The control group receives the vehicle. In combination studies, chemotherapy (e.g., gemcitabine) or immunotherapy is administered according to its established protocol.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: The number of CD8+ T-cells is quantified by counting positive cells in multiple high-power fields per tumor section.
Conclusion
This compound and its analogs demonstrate significant potential as anticancer agents, both as monotherapies and in combination with existing treatments like chemotherapy and immunotherapy. Their ability to not only directly inhibit cancer cell proliferation but also to beneficially modulate the tumor microenvironment by reducing fibrosis and enhancing anti-tumor immunity is a key advantage. While Proglumide has shown promising preclinical and early clinical results, further head-to-head studies of its more potent analogs are warranted to identify the most effective candidates for clinical development. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this exciting field of oncology drug discovery.
References
- 1. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of Opioid Tolerance: A Comparative Analysis of Proglumide Hemicalcium and NMDA Receptor Antagonists
For Immediate Release
This guide provides a comprehensive comparison of Proglumide (B1679172) hemicalcium and N-methyl-D-aspartate (NMDA) receptor antagonists in their ability to validate the reversal of opioid tolerance. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.
Executive Summary
The development of tolerance to the analgesic effects of opioids is a significant challenge in pain management, necessitating dose escalation and increasing the risk of adverse effects. Research into adjuvant therapies that can mitigate or reverse opioid tolerance is crucial. This guide focuses on two promising classes of compounds: the cholecystokinin (B1591339) (CCK) antagonist Proglumide hemicalcium and various NMDA receptor antagonists. Experimental evidence robustly supports the efficacy of both approaches in attenuating and, in some cases, reversing established opioid tolerance. Proglumide exerts its effect by blocking the anti-opioid activity of endogenous CCK, while NMDA receptor antagonists prevent the neuroplastic changes in the central nervous system that underpin tolerance development.
Comparative Efficacy: Proglumide vs. NMDA Receptor Antagonists
The following tables summarize quantitative data from preclinical studies, illustrating the impact of Proglumide and NMDA receptor antagonists on morphine tolerance. The data is primarily derived from rodent models using tail-flick and hot-plate tests to measure analgesia.
| Compound | Animal Model | Method of Tolerance Induction | Key Finding | Fold-Shift in Morphine ED50 | Citation |
| Proglumide | Rat | Repeated subcutaneous injections of morphine (4 mg/kg) every two hours for seven to eight injections. | Partially blocked and reversed acute tolerance to morphine. | Data on ED50 shift not explicitly provided, but potentiation of morphine analgesia was demonstrated. | [1] |
| Proglumide | Rat | Not specified, but tested in morphine-tolerant rats. | Proglumide potentiated analgesia produced by morphine and seemed to reverse tolerance. | Not specified. | [2] |
| Ketamine | Mouse | Subcutaneous morphine injections. | Dose-dependently attenuated the development of a fivefold increase in the morphine ED50. | 5-fold increase attenuated. | [3] |
| Ketamine | Mouse | Subcutaneous implantation of morphine pellets. | Completely reversed a tenfold increase in the morphine ED50 at a dose of 10 mg/kg. | 10-fold increase reversed. | [3] |
| MK-801 | Rat | Chronic morphine administration. | Attenuated the development of tolerance to the analgesic effect of morphine. | Not specified. | [4] |
| D-AP5 | Rat | Intrathecal morphine infusions (10 µg/h). | Inhibited the development of tolerance. | Shifted the antinociceptive dose-response curve of morphine (AD50 = 4.2 µg) to the left (AD50 = 0.18 µg). | [5] |
| MK-801 | Rat | Intrathecal morphine infusions (10 µg/h). | Inhibited the development of tolerance. | Shifted the antinociceptive dose-response curve of morphine (AD50 = 4.2 µg) to the left (AD50 = 0.57 µg). | [5] |
Experimental Protocols
Induction of Morphine Tolerance in Rodents
A common method to induce opioid tolerance in rodents involves repeated administration of morphine.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are frequently used.
-
Morphine Administration: Morphine sulfate (B86663) is administered subcutaneously (s.c.) at a dose of 5 mg/kg twice daily for a period of 5 days. This is followed by a single daily injection of 10 mg/kg from day 6 to day 14.
-
Tolerance Assessment: The development of tolerance is confirmed by a rightward shift in the morphine dose-response curve for analgesia, as measured by tests such as the tail-flick or hot-plate test.
Tail-Flick Test for Analgesia
The tail-flick test is a standard method for assessing the analgesic effects of drugs in rodents.
Protocol:
-
Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the animal's tail.
-
Procedure: The rat is gently restrained, and its tail is positioned over the heat source. The latency to the flick of the tail away from the heat is recorded.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Data Analysis: An increase in the tail-flick latency after drug administration is indicative of an analgesic effect. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Hot-Plate Test for Analgesia
The hot-plate test is another widely used method to evaluate thermal nociception and the efficacy of analgesics.
Protocol:
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.
-
Procedure: The animal is placed on the heated surface, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
Cut-off Time: A maximum exposure time (e.g., 30-60 seconds) is set to avoid injury.
-
Data Analysis: An increase in the latency to respond is interpreted as analgesia.
Signaling Pathways and Mechanisms of Action
Proglumide and the Cholecystokinin (CCK) System
Proglumide is a non-selective antagonist of CCK receptors. Endogenous CCK acts as an "anti-opioid" peptide, counteracting the analgesic effects of opioids.[2][6] Chronic opioid administration can lead to an upregulation of CCK, contributing to the development of tolerance.[6] By blocking CCK receptors, Proglumide prevents this anti-opioid effect, thereby potentiating opioid analgesia and reversing tolerance.[2] There is also evidence to suggest that mu-opioid receptors (MOR) and CCK type B receptors (CCKBR) can form heterodimers, which may inhibit MOR signaling.[7]
Proglumide's Mechanism in Opioid Tolerance Reversal.
NMDA Receptor Antagonists and Neuroplasticity
Opioid tolerance is associated with neuroplastic changes in the central nervous system, particularly involving the activation of the N-methyl-D-aspartate (NMDA) receptor.[8][9] Chronic opioid exposure enhances NMDA receptor function, leading to increased intracellular calcium, activation of protein kinase C (PKC), and production of nitric oxide (NO), all of which contribute to the development of tolerance.[8][9] NMDA receptor antagonists, such as ketamine and MK-801, block this signaling cascade, thereby preventing the cellular adaptations that lead to a reduction in opioid analgesic efficacy.[4]
NMDA Antagonist Mechanism in Preventing Opioid Tolerance.
Experimental Workflow for Evaluating Reversal of Opioid Tolerance
The following diagram outlines a typical experimental workflow for assessing the ability of a compound to reverse opioid tolerance in a preclinical setting.
Workflow for Preclinical Evaluation of Opioid Tolerance Reversal.
Conclusion
Both this compound and NMDA receptor antagonists have demonstrated significant potential in counteracting opioid tolerance in preclinical models. Proglumide offers a targeted approach by modulating the endogenous anti-opioid CCK system, while NMDA receptor antagonists address the broader neuroplastic changes associated with tolerance. The choice between these or other emerging alternatives will depend on various factors, including the specific clinical context, side-effect profiles, and the potential for synergistic effects with opioids. Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic utility of these compounds in managing opioid tolerance in patients.
References
- 1. Proglumide prevents and curtails acute tolerance to morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine attenuates and reverses morphine tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of morphine tolerance and dependence by the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamine coadministration attenuates morphine tolerance and leads to increased brain concentrations of both drugs in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin/opioid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heteromerization of μ-opioid receptor and cholecystokinin B receptor through the third transmembrane domain of the μ-opioid receptor contributes to the anti-opioid effects of cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid tolerance: is there a dialogue between glutamate and beta-arrestin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Proglumide Hemicalcium and L-364,718: A Guide for Researchers
A detailed examination of two pivotal cholecystokinin (B1591339) receptor antagonists, highlighting their distinct selectivities, mechanisms of action, and experimental applications.
This guide provides a comprehensive comparison of Proglumide (B1679172) hemicalcium and L-364,718 (also known as Devazepide), two antagonists of the cholecystokinin (CCK) receptors. While both compounds target the same receptor family, their differing selectivity profiles lead to distinct experimental outcomes and therapeutic potentials. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their studies of the CCK signaling system.
Introduction to CCK Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone that plays crucial roles in gastrointestinal functions—such as gallbladder contraction and pancreatic enzyme secretion—and acts as a neurotransmitter in the central nervous system.[1][2] These effects are mediated by two G protein-coupled receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[3] The CCK1 receptor is found predominantly in peripheral tissues like the pancreas and gallbladder, while the CCK2 receptor is the primary subtype in the brain and stomach.[4]
-
Proglumide hemicalcium is a derivative of glutaramic acid and is recognized as a non-selective CCK receptor antagonist, meaning it blocks both CCK1 and CCK2 receptors.[3][5][6]
-
L-364,718 (Devazepide) is a benzodiazepine (B76468) derivative known for its high potency and selectivity as a CCK1 receptor antagonist.[7][8]
This fundamental difference in receptor selectivity is the primary determinant of their distinct pharmacological profiles and applications.
Caption: Receptor selectivity of Proglumide and L-364,718.
Comparative Pharmacology: Binding Affinity and Potency
The most direct comparison between these two antagonists lies in their binding affinities (Ki) and inhibitory concentrations (IC50) at the two receptor subtypes. L-364,718 is exceptionally potent at the CCK1 receptor, with affinity in the picomolar to low nanomolar range, and exhibits high selectivity over the CCK2 receptor. Proglumide, in contrast, has a much lower affinity, typically in the micromolar range, and binds to both receptors.[9][10]
| Compound | Receptor Target | Binding Affinity (IC50 / Ki) | Selectivity Profile | Potency Comparison |
| This compound | CCK1 and CCK2 | ~0.8 - 1.2 mM (IC50 for rat islets)[10] | Non-selective | Low affinity for both receptors.[9] |
| L-364,718 (Devazepide) | CCK1 | 45 pM (IC50, bovine gallbladder)[7] 81 pM (IC50, rat pancreas)[7] | Highly selective for CCK1 | ~1000 times more potent than loxiglumide (B1675256) (a proglumide analog) and ~3,000,000 times more potent than proglumide at CCK1 receptors.[11] |
| L-364,718 (Devazepide) | CCK2 | 245 nM (IC50, guinea pig brain)[7] | >5000-fold selective for CCK1 vs CCK2 | Significantly lower affinity for CCK2 compared to CCK1. |
Note: Binding affinities can vary based on the tissue, species, and experimental conditions used in the assay.
Signaling Pathways and Mechanism of Action
CCK receptors primarily signal through the Gq/11 G-protein pathway. Upon ligand binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][12] Both Proglumide and L-364,718 act as competitive antagonists, binding to the receptor to prevent the endogenous ligand (CCK) from initiating this cascade.
Caption: CCK1 receptor signaling pathway and inhibition by L-364,718.
In Vivo and Clinical Implications
The distinct selectivity profiles of these compounds have led to their use in different experimental and clinical contexts.
-
Proglumide: Due to its non-selective nature and lower potency, proglumide has been investigated for its effects on both CCK1 and CCK2-mediated processes. It has been shown to potentiate opioid analgesia and has been studied for its potential to decrease fibrosis and inflammation in pancreatic and liver diseases.[3][6] For instance, proglumide monotherapy can significantly decrease the growth of hepatocellular carcinoma tumors in mice.[13] It is orally bioavailable and has a demonstrated safety profile in humans.[5]
-
L-364,718: Its high potency and selectivity for the CCK1 receptor make it an invaluable tool for isolating the physiological functions of this specific receptor subtype. It has been instrumental in demonstrating the role of CCK in satiety and food intake regulation; administration of L-364,718 stimulates food intake in rats by blocking the satiety signal from peripheral CCK.[14] It is also used experimentally to study pancreatic secretion and gallbladder motility.[15]
Experimental Protocols
A. Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Proglumide or L-364,718) by measuring how it competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target CCK receptor (e.g., rat pancreas for CCK1, guinea pig brain for CCK2) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[16] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-L-364,718 for CCK1) and varying concentrations of the unlabeled competitor compound.[16]
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[16]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Caption: Workflow for a radioligand competitive binding assay.
Summary and Conclusion
This compound and L-364,718 are both antagonists of the CCK receptor system but serve vastly different research purposes due to their selectivity and potency.
-
Choose L-364,718 (Devazepide) for studies requiring a potent and highly selective blockade of the CCK1 receptor . It is the ideal tool for investigating peripheral CCK functions like satiety, pancreatic secretion, and gallbladder motility.
-
Choose Proglumide for studies where non-selective blockade of both CCK1 and CCK2 receptors is desired or when a lower-potency antagonist is sufficient. Its oral bioavailability and safety profile make it suitable for certain in vivo models exploring broader CCK system effects or its potential therapeutic applications in cancer and fibrosis.[3][6][13]
The selection between these two compounds should be guided by the specific research question and the receptor subtype of interest.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Devazepide | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 9. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. mdpi.com [mdpi.com]
- 14. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of two cholecystokinin-receptor antagonists, loxiglumide and L-364,718, on the pancreatic secretory response to intraduodenal tryptophan in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Assessing the Specificity of Proglumide Hemicalcium's Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proglumide hemicalcium's antagonist activity against cholecystokinin (B1591339) (CCK) receptors with other well-established CCK antagonists. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the specificity and potency of this compound for its application in scientific investigation and drug development.
Introduction to this compound
Proglumide is a non-peptide antagonist of cholecystokinin (CCK) receptors, exhibiting activity at both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[1][2][3][4] Initially developed for the treatment of peptic ulcers, its mechanism of action involves the inhibition of gastrointestinal motility and gastric acid secretion.[1][5][6] Proglumide's non-selective nature distinguishes it from more recently developed, highly selective CCK receptor antagonists.[7][8] This guide will delve into the specificity of this compound by comparing its binding affinities and functional potencies with those of other prominent CCK antagonists.
Comparative Antagonist Activity at CCK Receptors
The following table summarizes the quantitative data on the antagonist activity of this compound and other key CCK antagonists. The data is presented as IC50, Ki, and pA2 values, which are common metrics for assessing antagonist potency. Lower IC50 and Ki values indicate higher binding affinity, while a higher pA2 value signifies greater antagonist potency.
| Antagonist | Receptor Subtype | IC50 (nM) | Ki (nM) | pA2 | Species/Tissue |
| Proglumide | CCK-A/CCK-B | 800,000[9] | - | - | Rat pancreatic islets (binding) |
| CCK-A | - | - | - | - | |
| CCK-B | - | - | - | - | |
| Devazepide (L-364,718) | CCK-A | 0.081 (rat pancreas), 0.045 (bovine gallbladder)[10][11] | - | 9.98[6] | Guinea pig gallbladder |
| CCK-B | 245 (guinea pig brain)[10][11] | - | - | - | |
| Lorglumide (B1675136) | CCK-A | 84[12] | - | 7.59[6] | Guinea pig gallbladder |
| CCK-B | - | - | 7.31[13] | Rat pancreas | |
| Loxiglumide (B1675256) | CCK-A | 195 (rat pancreas), 77.1 (bovine gallbladder)[14] | - | 7.07[6] | Guinea pig gallbladder |
| CCK-B/Gastrin | 12,363 (guinea pig cerebral cortex), 15,455 (guinea pig parietal cells)[14] | - | - | - |
Note: The IC50 value for Proglumide from the available search result is 0.8 mM, which is equivalent to 800,000 nM. This highlights its significantly lower affinity compared to the other listed antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of CCK antagonist specificity are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the ability of this compound and other antagonists to displace a radiolabeled ligand from CCK receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CCK receptor of interest (e.g., 1321N1 cells stably transfected with human CCK1 receptor).[12] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated in a 96-well plate with a constant concentration of a radiolabeled CCK receptor ligand (e.g., ³H-CCK-8) and varying concentrations of the unlabeled antagonist (e.g., Proglumide, Devazepide).
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell or tissue to an agonist in the presence and absence of an antagonist.
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by a CCK receptor agonist.
Objective: To assess the functional antagonism of this compound at CCK receptors by measuring changes in intracellular calcium levels.
Protocol:
-
Cell Culture: Cells expressing the CCK receptor (e.g., HiTSeeker CCKAR Cell Line) are cultured in appropriate media.[16]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM). The ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the ester group, trapping the dye inside the cell.[17]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a flow cytometer.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Proglumide).
-
Agonist Stimulation: A CCK receptor agonist (e.g., CCK Octapeptide) is added to the cells to stimulate an increase in intracellular calcium.[16]
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. The binding of calcium to the dye causes a shift in its fluorescence emission spectrum.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 or pA2 value is determined.
This assay is particularly relevant for CCK1 receptors, which are abundant in pancreatic acinar cells and mediate amylase secretion.
Objective: To determine the potency of this compound in antagonizing CCK-stimulated amylase release from pancreatic acini.
Protocol:
-
Pancreatic Acini Preparation: Pancreatic acini are isolated from the pancreas of an animal model (e.g., rat) by enzymatic digestion.
-
Pre-incubation: The isolated acini are pre-incubated with different concentrations of the CCK receptor antagonist (e.g., Proglumide).
-
Stimulation: The acini are then stimulated with a CCK agonist (e.g., caerulein (B1668201) or CCK-8) to induce amylase release.[7][18][19]
-
Sample Collection: After a specific incubation period, the supernatant containing the released amylase is collected.
-
Amylase Activity Measurement: The amylase activity in the supernatant is measured using a colorimetric or fluorometric assay.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated amylase release is calculated, and the IC50 or pA2 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCK receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of M1 and CCK antagonists on latency of pancreatic amylase response to intestinal stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. innoprot.com [innoprot.com]
- 17. bu.edu [bu.edu]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
Quantitative PCR for the Validation of CCK Receptor Expression in Proglumide Hemicalcium Studies: A Comparative Guide
This guide provides a comprehensive comparison of quantitative PCR (qPCR) with other common molecular biology techniques for validating the expression of cholecystokinin (B1591339) (CCK) receptors, particularly in the context of studies involving the CCK receptor antagonist, Proglumide hemicalcium. This document is intended for researchers, scientists, and professionals in drug development who are investigating the modulation of CCK receptor expression.
Proglumide, a non-selective antagonist of CCK receptors (CCK1R and CCK2R), is a crucial tool in studying the physiological and pathological roles of the CCK system. Validating the expression levels of these receptors is paramount in such studies to understand the molecular response to Proglumide treatment. While qPCR is a widely used method for this purpose due to its high sensitivity and specificity, a comparative understanding of alternative methods is essential for robust experimental design.
Comparative Analysis of Methodologies
The selection of a suitable technique for validating CCK receptor expression depends on various factors, including the specific research question, sample availability, and the required level of quantification. Below is a comparative summary of qPCR and other alternative methods.
| Method | Principle | Advantages | Disadvantages | Application in Proglumide Studies |
| Quantitative PCR (qPCR) | Amplification and quantification of specific mRNA transcripts (CCK1R, CCK2R). | High sensitivity and specificity, wide dynamic range, high throughput. | Measures mRNA levels, which may not always correlate with protein expression; requires careful primer design and validation. | Ideal for quantifying changes in CCK receptor gene expression following Proglumide treatment in cell cultures or tissue samples. |
| Western Blotting | Separation of proteins by size and detection using specific antibodies. | Provides information on protein expression and size. | Semi-quantitative, lower throughput than qPCR, dependent on antibody quality. | Useful for confirming if changes in mRNA levels observed by qPCR translate to changes in CCK receptor protein expression. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ detection of proteins in tissue sections or cells using specific antibodies. | Provides spatial information on protein localization within tissues and cells. | Generally not quantitative, can be prone to artifacts, dependent on antibody specificity. | Allows for the visualization of CCK receptor distribution in tissues and any changes in localization or expression in specific cell types after Proglumide exposure. |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | Provides a global view of gene expression changes, can identify novel transcripts and splice variants. | Higher cost and more complex data analysis compared to qPCR. | Can be used to explore the broader impact of Proglumide on the transcriptome beyond just CCK receptors, providing a more comprehensive understanding of its effects. |
Experimental Protocols
A detailed and standardized protocol is critical for reproducible and reliable results. Below is a representative qPCR protocol for the analysis of CCK receptor expression.
Quantitative PCR Protocol for CCK1R and CCK2R Expression
-
RNA Extraction:
-
Homogenize cell or tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
Incubate according to the manufacturer's instructions (e.g., 65°C for 5 min, followed by 37°C for 60 min, and 70°C for 15 min).
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (CCK1R, CCK2R) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Primer Sequences (Human):
-
CCK1R Forward: 5'-CTGGAGGACTTTGGCTTTGT-3'
-
CCK1R Reverse: 5'-GATGTAGATGCCGTTGTTGA-3'
-
CCK2R Forward: 5'-TCATTGCCAGTGATTCCTGTG-3'
-
CCK2R Reverse: 5'-GCTCTTGAGGAAGTAGATGCC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the reference gene and comparing treated (Proglumide) versus control samples.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the experimental rationale and design.
Caption: CCK Receptor Signaling Pathway and Proglumide Inhibition.
Caption: Experimental Workflow for qPCR Validation.
Proglumide Hemicalcium: A Comparative Guide to Functional Assays for CCK-Induced Signaling Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proglumide hemicalcium's performance in blocking cholecystokinin (B1591339) (CCK)-induced signaling, benchmarked against other common CCK receptor antagonists. The information is supported by experimental data and detailed methodologies for key functional assays, offering a comprehensive resource for evaluating the efficacy of these compounds.
Quantitative Comparison of CCK Receptor Antagonists
The inhibitory potency of this compound and other selective and non-selective CCK receptor antagonists is summarized below. The data, presented as IC50 and Ki values, are derived from various in vitro functional assays that measure the blockade of CCK-induced physiological responses.
| Compound | Target Receptor(s) | Assay Type | Test System | Inhibitory Concentration (IC50/Ki) |
| Proglumide | CCK-A / CCK-B (non-selective) | Amylase Release | Isolated rat pancreatic acini | Ki: 0.5 mM[1] |
| CCK-8 Binding | Rat pancreatic islets | IC50: 800 µM[2] | ||
| CCK-stimulated amylase release | Mouse pancreatic acini | IC50: 300 - 10,000 µM[2] | ||
| L-364,718 (Devazepide) | CCK-A selective | Amylase Release | Isolated rat pancreatic acini | Ki: 0.25 nM[1] |
| CCK Receptor Binding | Rat pancreatic | IC50: 81 pM[3] | ||
| CCK Receptor Binding | Bovine gallbladder | IC50: 45 pM[3] | ||
| CCK Receptor Binding | Guinea pig brain | IC50: 245 nM[3] | ||
| YM022 | CCK-B/gastrin selective | Receptor Binding | Canine gastrin/CCK-B receptors | IC50: 0.73 nM[4] |
| Receptor Binding | Canine CCK-A receptors | IC50: 136 nM[4] | ||
| 14C-aminopyrine uptake | Isolated rabbit gastric glands | IC50: 0.0012 µM[5] | ||
| Receptor Binding | CCK2 receptors | Ki: 68 pM | ||
| Receptor Binding | CCK1 receptors | Ki: 63 nM | ||
| Lorglumide | CCK-A selective | Amylase Release | Rat pancreatic acini | More potent than Proglumide[6][7] |
| CFU-GM Inhibition | Rat bone marrow progenitors | IC50: 47.37 µM[7] |
Note: Lower IC50 and Ki values indicate greater potency. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Key Functional Assays and Experimental Protocols
Several functional assays are pivotal in determining the efficacy of CCK receptor antagonists like this compound. These assays measure the inhibition of downstream signaling events following CCK receptor activation.
Intracellular Calcium Mobilization Assay
Activation of CCK receptors, particularly the CCK-A receptor, leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This assay quantifies the ability of an antagonist to block this CCK-induced calcium flux.
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line expressing CCK receptors (e.g., CHO-K1 cells stably transfected with the human CCK-A receptor) in appropriate media.
-
Cell Seeding: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound or other antagonists for 15-30 minutes at 37°C.
-
CCK Stimulation: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading and then add a pre-determined concentration of a CCK agonist (e.g., CCK-8) to stimulate the cells.
-
Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Amylase Release Assay from Pancreatic Acini
This classic functional assay measures the physiological response of pancreatic acinar cells to CCK stimulation, which is the secretion of the digestive enzyme amylase.
Experimental Protocol:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or guinea pig) by collagenase digestion.
-
Pre-incubation with Antagonist: Aliquot the acini suspension and pre-incubate with different concentrations of this compound or other antagonists for 30 minutes at 37°C with gentle shaking.
-
CCK Stimulation: Add a submaximal concentration of CCK-8 to the acini suspension and incubate for an additional 30 minutes at 37°C.
-
Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available amylase assay kit.
-
Data Analysis: Express the amylase release as a percentage of the total amylase content (measured in lysed acini). Determine the IC50 of the antagonist by plotting the percentage of inhibition of CCK-stimulated amylase release against the antagonist concentration.
ERK Phosphorylation Assay
CCK receptor activation can also trigger the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). This assay quantifies the inhibition of this signaling event.
Experimental Protocol:
-
Cell Culture and Starvation: Culture cells expressing CCK receptors in multi-well plates. Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-treat the cells with various concentrations of this compound or other antagonists for 1-2 hours.
-
CCK Stimulation: Stimulate the cells with an EC80 concentration of a CCK agonist for a predetermined optimal time (e.g., 5-15 minutes) at room temperature.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-ERK: The level of phosphorylated ERK (p-ERK) in the cell lysates can be quantified using various methods, such as:
-
ELISA: Use a specific ELISA kit for p-ERK.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK.
-
Homogeneous Assays: Employ technologies like AlphaScreen® SureFire® for high-throughput quantification.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal or to a housekeeping protein. Calculate the percentage of inhibition of the CCK-induced p-ERK signal and determine the IC50 value of the antagonist.
Visualizing the Mechanism of Action
To better understand how this compound exerts its effects, the following diagrams illustrate the CCK signaling pathway and the experimental workflow for a key functional assay.
Caption: CCK signaling pathway and the point of blockade by this compound.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Caption: Logical relationship for comparing CCK receptor antagonists using functional assays.
References
- 1. Characterization of a new CCK antagonist, L364,718: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Proglumide Hemicalcium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Proglumide hemicalcium, a cholecystokinin (B1591339) (CCK) receptor antagonist used in research. Adherence to these procedures is essential to protect personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on information from SDS documents for Proglumide and its sodium salt, as well as general guidelines for the disposal of pharmaceutical waste from research laboratories. The fundamental principle is to treat this compound as a chemical waste product and manage its disposal through a licensed and regulated waste stream.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant personnel are familiar with the following safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses.
-
Hand Protection: Use chemical-resistant gloves (minimum standard BS EN 374:2003). Inspect gloves before use.
-
Body Protection: Wear a lab coat or other appropriate protective clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator in a well-ventilated area, preferably within a chemical fume hood.
Engineering Controls:
-
Work in a well-ventilated area, ideally within a certified chemical fume hood, especially when handling the powder form of the compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
II. Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste streams. It should be segregated as a non-hazardous or hazardous chemical waste, depending on the assessment by your institution's environmental health and safety (EHS) department and local regulations.
-
Any materials contaminated with this compound, such as pipette tips, vials, and absorbent paper, should also be disposed of in the same designated chemical waste container.
Step 2: Waste Collection and Containerization
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The container lid should be securely fastened when not in use.
Step 3: Labeling the Waste Container
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Any relevant hazard warnings (e.g., "Handle with Care").
-
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Follow your institution's guidelines for the maximum allowable storage time for chemical waste.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal contractor with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations.[1][2]
Step 6: Documentation
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and institutional safety audits.[3]
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by using a fume hood.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined in Section I.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, cover it with a suitable absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Clean the Area: Once the spilled material is collected, decontaminate the area with a suitable cleaning agent and water.
-
Dispose of Spill Debris: All materials used for cleaning the spill (absorbent pads, contaminated gloves, etc.) must be placed in the designated chemical waste container for this compound.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting protocol.
IV. Regulatory Framework
The disposal of chemical waste, including this compound, is governed by a set of federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[2][4] Research laboratories are required to manage their hazardous waste from "cradle to grave," meaning from the point of generation to its final disposal.[3]
It is imperative for all laboratory personnel to be trained on these regulations and to adhere strictly to the disposal policies and procedures established by their institution.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the relevant local, state, and federal regulations before disposing of any chemical waste.
Data Presentation
Table 1: Chemical and Physical Properties of Proglumide
| Property | Value |
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.41 g/mol [5] |
| CAS Number | 6620-60-6[6] |
| Appearance | Solid |
| Water Solubility | Soluble (as sodium salt)[7] |
Logical Relationships Diagram
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fda.gov [fda.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Proglumide - Wikipedia [en.wikipedia.org]
- 7. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]
Personal protective equipment for handling Proglumide hemicalcium
Essential Safety and Handling Guide for Proglumide Hemicalcium
This document provides immediate safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and proper disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for Proglumide sodium salt and general best practices for handling chemical compounds in a laboratory. It is imperative to handle this compound with care, assuming it may have hazardous properties.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the researcher and the compound is critical. The following PPE is mandatory to prevent exposure through inhalation, skin contact, or splashing.[1][2]
| PPE Component | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, long-sleeved gown with tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[3] | Shields eyes from potential splashes or airborne particles of the compound.[2] |
| Respiratory Protection | An N-95 or higher-rated respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the risk of inhalation. The necessity should be determined by a risk assessment of the specific procedure. |
II. Handling Procedures
Adherence to proper handling procedures is crucial to minimize exposure and maintain a safe laboratory environment.
Step 1: Preparation
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated area, preferably within a certified chemical fume hood to control potential airborne particles.[4]
-
Have a spill kit readily accessible.
Step 2: Handling the Compound
-
Before use, visually inspect the container for any damage or leaks.
-
When weighing or transferring the powder, do so carefully to avoid generating dust.
-
Use dedicated spatulas and glassware.
Step 3: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use PPE as chemical waste.
III. Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE before attempting to clean the spill.
-
Contain and Clean:
-
For small powder spills, gently cover with absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated gloves, gowns, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[5]
-
-
Disposal Procedure:
V. First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention. A copy of the available safety information for Proglumide sodium salt should be provided to the medical personnel.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
